molecular formula C18H21BrN6 B079570 Basic Red 46 CAS No. 12221-69-1

Basic Red 46

Cat. No.: B079570
CAS No.: 12221-69-1
M. Wt: 401.3 g/mol
InChI Key: SYHRPJPCZWZVSR-UHFFFAOYSA-M
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Description

Basic Red 46 is a cationic, monoazoic dye that serves as a critical model compound in environmental science research for studying the removal of synthetic dyes from wastewater . Its significant solubility in water and stable aromatic structure make it a persistent pollutant, ideal for investigating advanced treatment processes . Researchers utilize this compound to develop and optimize hybrid degradation systems, such as electrocoagulation-ozonation, which achieves over 90% removal by combining coagulation, adsorption, and oxidative breakdown of the dye molecule . The dye is also extensively applied in adsorption science for evaluating novel materials, including carbon-silica composites, pyrolyzed biomass, and natural clays, to determine kinetic, isotherm, and thermodynamic parameters . Its role in these studies is vital for understanding the mechanisms of pollutant sequestration and for designing scalable, efficient water treatment technologies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRPJPCZWZVSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879822
Record name C.I. Basic Red 46
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Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12221-69-1
Record name Basic Red 46
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic red 46
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Basic Red 46
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Record name BASIC RED 46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CAS number 12221-69-1 physicochemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of C.I. Basic Red 46 (CAS Number 12221-69-1)

This technical guide provides a comprehensive overview of the physicochemical data, experimental protocols, and relevant applications of C.I. This compound, a cationic azo dye identified by CAS number 12221-69-1. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Physicochemical Data

The quantitative physicochemical properties of C.I. This compound have been compiled and are presented in the tables below for clear reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 12221-69-1[1][2]
Common Name C.I. This compound[2]
Synonyms Cationic Red X-GRL, Astrazon Red FBL[2]
Appearance Dark red powder[3]
Molecular Formula C₁₈H₂₁BrN₆[4]
Molecular Weight 401.3 g/mol [4]
Melting Point 197 °C[4]
Solubility 80 g/L in water at 30 °C[3]

Table 2: Spectroscopic Data

Spectroscopic PropertyValueSource(s)
Maximum Absorbance (λmax) 530 nm[5][6]

Experimental Protocols

This section details the methodologies for the synthesis, spectroscopic analysis, and a key application of C.I. This compound.

Synthesis of C.I. This compound

The synthesis of C.I. This compound is typically achieved through a two-step diazotization and coupling reaction.[7]

Materials:

Protocol:

  • Diazotization:

    • Dissolve 4-aminophenol in water and add concentrated hydrochloric acid. Stir the mixture until the 4-aminophenol is completely dissolved.[7]

    • Cool the solution to 0-5 °C in an ice bath.[7]

    • Slowly add an aqueous solution of sodium nitrite to the cooled 4-aminophenol solution with constant stirring, maintaining the temperature below 5 °C.[7]

    • Continue stirring for an additional 2-3 minutes to ensure the complete formation of the diazonium salt.[7]

  • Coupling Reaction:

    • In a separate flask, dissolve naphthalen-2-ol in an aqueous solution of sodium hydroxide.[7]

    • Cool this alkaline solution in an ice-water bath.[7]

    • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline naphthalen-2-ol solution with vigorous stirring.[7]

    • A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for a period to ensure complete coupling.

    • Collect the dye precipitate by vacuum filtration and wash it with cold water.[7]

    • The crude dye can be purified by recrystallization from a suitable solvent, such as water.[7]

Spectroscopic Analysis

2.2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the maximum absorbance wavelength (λmax) and to quantify the concentration of the dye in solution.[5][6]

Protocol:

  • Instrument Calibration: Calibrate the UV-Vis spectrophotometer according to the manufacturer's instructions.

  • Sample Preparation: Prepare a dilute solution of C.I. This compound in a suitable solvent (e.g., deionized water).

  • Spectral Scan: Scan the sample solution over a wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). For C.I. This compound, the λmax is approximately 530 nm.[5][6]

  • Quantitative Analysis: For concentration measurements, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the dye molecule.[8]

Protocol:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the dry dye powder with dry KBr and press the mixture into a thin, transparent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Spectral Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹. Analyze the resulting spectrum to identify characteristic absorption bands for functional groups such as N=N (azo group), C-N, and aromatic C-H stretching vibrations.[8]

Application Protocol: Photocatalytic Degradation

C.I. This compound is often used as a model compound to study the efficacy of advanced oxidation processes for wastewater treatment.[9][10][11]

Materials:

  • C.I. This compound

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)[9]

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV lamp[9]

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

Protocol:

  • Preparation of Dye Solution: Prepare a stock solution of C.I. This compound (e.g., 100 mg/L) in deionized water. Prepare working solutions of the desired concentration by diluting the stock solution.[9]

  • Photoreactor Setup: Place a specific volume of the C.I. This compound working solution into the photoreactor vessel.[9]

  • Catalyst Addition: Add the required amount of TiO₂ catalyst to the dye solution to achieve the desired loading (e.g., 1.5 g/L).[9]

  • pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.[9]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to reach adsorption-desorption equilibrium on the catalyst surface.[9]

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.[9]

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.[9]

  • Sample Analysis: Centrifuge or filter the withdrawn samples to remove the TiO₂ particles. Measure the absorbance of the supernatant at the λmax (530 nm) using a UV-Vis spectrophotometer to determine the remaining dye concentration.[9]

  • Calculation of Degradation Efficiency: The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.[9]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of C.I. This compound.

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_purification Purification A 4-Aminophenol in HCl Solution B Cool to 0-5 °C A->B C Add NaNO2 Solution B->C D Diazonium Salt Formation C->D G Combine Solutions D->G Slow Addition E Naphthalen-2-ol in NaOH Solution F Cool to 0-5 °C E->F F->G H Azo Dye Precipitation G->H I Filtration H->I J Washing I->J K Recrystallization J->K L Pure C.I. This compound K->L

Caption: Synthesis workflow for C.I. This compound.

Experimental Workflow for Photocatalytic Degradation

The diagram below outlines the experimental workflow for the photocatalytic degradation of C.I. This compound.

G cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Solution B Add TiO2 Catalyst A->B C Adjust pH B->C D Dark Stirring (Equilibrium) C->D E UV Irradiation D->E F Take Samples at Intervals E->F G Remove Catalyst (Centrifuge/Filter) F->G H Measure Absorbance (UV-Vis) G->H I Calculate Degradation Efficiency H->I

Caption: Workflow for Photocatalytic Degradation of C.I. This compound.

References

Synthesis Pathway of Basic Red 46 Azo Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Red 46, also known as Cationic Red X-GRL, is a cationic monoazo dye characterized by its vibrant red hue and significant applications in the textile industry, particularly for dyeing acrylic fibers.[1][2][3] Its molecular structure features an azo group (-N=N-) linking a substituted 1H-1,2,4-triazole ring and an N-methyl-N-benzylaniline moiety.[1][4] The cationic nature of the dye, conferred by a quaternary ammonium (B1175870) group, is crucial for its strong affinity to anionic functional groups present in acrylic fibers. This guide provides an in-depth overview of the synthesis pathway of this compound, detailing the chemical reactions, experimental protocols, and key intermediates.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process that follows the fundamental principles of azo dye chemistry: diazotization followed by an azo coupling reaction.[5][6] The manufacturing process typically starts with a heterocyclic amine, which is converted into a diazonium salt. This highly reactive intermediate is then coupled with an aromatic amine to form the azo chromophore. Subsequent reactions create the final cationic dye.

There are two closely related primary manufacturing methods reported for this compound:

  • Method 1: Utilizes 5-Amino-1H-1,2,4-triazole-3-carboxylic acid as the diazo component. This pathway involves diazotization, coupling, decarboxylation, and finally, quaternization.[1][3][7]

  • Method 2: A more recent process that uses 3-amino-1,2,4-triazole as the starting material, which is then condensed with N-methyl-N-benzylaniline, followed by methylation.[2]

This guide will focus on the more explicitly detailed pathway involving the diazotization of a triazole derivative and subsequent coupling.

The overall synthesis can be broken down into three main stages:

  • Diazotization: Conversion of a primary aromatic amine to a diazonium salt.

  • Azo Coupling: Reaction of the diazonium salt with a coupling component.

  • Post-Coupling Modification: Introduction of the cationic charge via methylation (quaternary ammonium salt formation).[1][3]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway_Basic_Red_46 cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_decarboxylation Step 3: Decarboxylation cluster_quaternization Step 4: Quaternization A 5-Amino-1H-1,2,4-triazole-3-carboxylic acid I1 Diazonium Salt Intermediate A->I1 Low Temperature (0-5 °C) B N-methyl-N-benzylaniline I2 Azo Intermediate (with carboxylic acid group) B->I2 C Sodium Nitrite (B80452) (NaNO₂) Sulfuric Acid (H₂SO₄) C->I1 D Dimethyl Sulfate P This compound (Cationic Dye) D->P I1->I2 Coupling Reaction I3 Decarboxylated Azo Intermediate I2->I3 Heat I3->P Methylation

Caption: Synthesis pathway of this compound.

Experimental Protocols and Data

While detailed quantitative data such as percentage yields and spectroscopic analyses are not extensively available in public literature, the following sections outline the established experimental protocols for each major step in the synthesis.

Step 1: Diazotization of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid

The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid, to form a diazonium salt.[8][9] This reaction is highly exothermic and the resulting diazonium salt is typically unstable at higher temperatures, necessitating careful temperature control.[10]

Methodology:

  • 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is suspended in a solution of a strong acid, such as sulfuric acid, in water.

  • The mixture is cooled to a temperature range of 0-5 °C in an ice bath to prevent the decomposition of the diazonium salt that will be formed.[2]

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled suspension while maintaining vigorous stirring.

  • The reaction is allowed to proceed for a set duration at low temperature to ensure the complete conversion of the primary amine to its corresponding diazonium salt.

Step 2: Azo Coupling

The electrophilic diazonium salt is then reacted with an electron-rich coupling component. In the synthesis of this compound, N-methyl-N-benzylaniline serves this role.

Methodology:

  • N-methyl-N-benzylaniline is dissolved in an appropriate solvent.

  • The previously prepared cold diazonium salt solution is slowly added to the N-methyl-N-benzylaniline solution.

  • The reaction pH and temperature are carefully controlled to facilitate the electrophilic aromatic substitution, where the diazonium ion attacks the para-position of the N-methyl-N-benzylaniline.

  • The completion of the coupling reaction results in the formation of the azo dye intermediate, which still contains the carboxylic acid group.

Step 3 & 4: Decarboxylation and Quaternization

The final steps involve modifying the coupled product to yield the final dye.

Methodology:

  • Decarboxylation: The azo intermediate is heated to induce the removal of the carboxylic acid group as carbon dioxide.[1][3]

  • Quaternization: The decarboxylated intermediate is then methylated to form the final cationic dye.[1][2] This is typically achieved by reacting it with a methylating agent like dimethyl sulfate.[2] This step introduces a permanent positive charge on one of the nitrogen atoms of the triazole ring, forming the quaternary ammonium salt.[1][3]

  • Isolation: The final product, this compound, is isolated from the reaction mixture through salting out, followed by filtration, washing, and drying.[2]

Summary of Reactants and Conditions

The table below summarizes the key components and conditions involved in the synthesis of this compound.

Reaction Step Diazo Component Coupling Component Key Reagents Reaction Conditions
Diazotization 5-Amino-1H-1,2,4-triazole-3-carboxylic acid or 3-Amino-1,2,4-triazole-Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄)Low temperature (0-5 °C)[2]
Azo Coupling Diazonium salt of the triazole derivativeN-methyl-N-benzylaniline-Controlled pH and temperature
Decarboxylation ---Heat
Quaternization --Dimethyl Sulfate-

The synthesis of this compound is a well-established process rooted in the fundamental reactions of azo dye chemistry. The key stages involve the low-temperature diazotization of a substituted amino-triazole, followed by an electrophilic azo coupling with N-methyl-N-benzylaniline. Subsequent decarboxylation and methylation steps are crucial for forming the final, stable cationic dye molecule. While the general pathway is known, specific quantitative data and detailed reaction kinetics are proprietary to dye manufacturers and less frequently published in open literature. This guide provides a foundational understanding of the synthesis pathway for research and development purposes.

References

Spectroscopic Profile of Basic Red 46 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Basic Red 46, a cationic azo dye. The document outlines its spectral characteristics in aqueous solutions, details the experimental protocols for spectroscopic analysis, and presents a logical workflow for determining its profile. This information is critical for researchers utilizing this compound in various applications, including as a staining agent, in fluorescence studies, and for analytical purposes.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 110825, is a single azo dye.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₈H₂₁BrN₆[1]
Molecular Weight401.3 g/mol [1][2]
CAS Registry Number12221-69-1[1][3]
IUPAC NameN-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline bromide[2]

Spectroscopic Data

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Notes
Water530Not specifiedMajor peak in the visible region.[4][5]
Water531Not specifiedUsed for concentration measurements in adsorption studies.[6]

Note: The molar absorptivity (ε) is a crucial parameter for quantitative analysis and is dependent on the solvent and the specific wavelength of measurement. A detailed experimental protocol for its determination is provided in the following section.

Experimental Protocols

The following sections describe the methodologies for determining the key spectroscopic parameters of this compound in solution.

UV-Visible Spectroscopy

UV-Visible spectroscopy is the primary technique for characterizing the absorption properties of this compound.

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound in a given solvent.

Materials:

  • This compound dye

  • Solvent of interest (e.g., deionized water, ethanol, etc.)

  • UV-Vis Spectrophotometer (e.g., CECIL 2021 Instruments UV/Vis spectrophotometer or equivalent)[4]

  • Quartz or glass cuvettes (typically 1 cm path length)[7]

  • Volumetric flasks and pipettes for solution preparation

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.[8]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for scanning (e.g., 300-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. This will be used as the blank to zero the absorbance.[9]

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the most dilute standard solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax) from the recorded spectra. The absorbance at this wavelength should be used for quantitative analysis.[4][5]

Determination of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is a constant for a particular substance in a specific solvent at a defined wavelength.[10] It is determined using the Beer-Lambert Law.

Beer-Lambert Law: A = εbc Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (mol/L or M)[7][9]

Procedure:

  • Using the absorbance values measured at λmax for the series of standard solutions prepared in the UV-Vis spectroscopy protocol.

  • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

  • The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.

  • Perform a linear regression analysis on the data. The slope of the line will be equal to the molar absorptivity (ε) if the path length (b) is 1 cm.[8][9]

Fluorescence Spectroscopy

This compound is also known to possess fluorescent properties, making it useful in fluorescence microscopy and other sensitive detection methods.[3]

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.

Materials:

  • Fluorometer or spectrofluorometer

  • This compound solutions of known concentrations

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (λex). This is typically set to the absorption maximum (λmax) determined from UV-Vis spectroscopy (around 530 nm for aqueous solutions).

  • Blank Measurement: Measure the fluorescence of the pure solvent to account for any background signal.

  • Sample Measurement:

    • Place the cuvette containing the this compound solution in the sample holder.

    • Scan a range of emission wavelengths to record the fluorescence emission spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum fluorescence intensity occurs. This is the emission maximum (λem).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound in a given solvent.

Spectroscopic_Workflow prep Prepare Stock & Standard Solutions of this compound uv_vis Perform UV-Vis Spectroscopy prep->uv_vis get_lambda_max Determine λmax uv_vis->get_lambda_max beer_lambert_plot Plot Absorbance vs. Concentration uv_vis->beer_lambert_plot fluorescence Perform Fluorescence Spectroscopy get_lambda_max->fluorescence Set λex ≈ λmax data_table Tabulate Spectroscopic Data (λmax, ε, λem) get_lambda_max->data_table calc_epsilon Calculate Molar Absorptivity (ε) from Slope beer_lambert_plot->calc_epsilon calc_epsilon->data_table get_lambda_em Determine λem fluorescence->get_lambda_em get_lambda_em->data_table

Caption: Workflow for Spectroscopic Analysis of this compound.

Conclusion

This technical guide has synthesized the available spectroscopic information for this compound and provided detailed, actionable protocols for its characterization in solution. By following the outlined experimental workflows, researchers can reliably determine the absorption and emission properties of this dye, enabling its effective use in a wide range of scientific and developmental applications. The provided data and methodologies serve as a foundational resource for any work involving the quantitative or qualitative analysis of this compound.

References

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of the cationic azo dye, Basic Red 46 (C.I. 110825). This document details the spectral properties, experimental protocols for its measurement, and key factors influencing its absorption characteristics, presented in a format tailored for research and development applications.

Core Spectroscopic Properties

This compound, a compound with the molecular formula C₁₈H₂₁BrN₆, exhibits a characteristic absorption profile in the visible region of the electromagnetic spectrum.[1][2] This absorption is responsible for its vibrant red color. The key quantitative parameter of its UV-Vis spectrum in an aqueous solution is the wavelength of maximum absorbance (λmax).

Multiple studies have consistently identified the λmax of this compound to be 530 nm in aqueous solutions.[3][4] One study has reported a slightly lower value of 529 nm . The broad absorption band in the visible region is attributed to the conjugated π system within the azo dye's molecular structure.[5]

Table 1: Key Spectroscopic and Physicochemical Properties of this compound

ParameterValueReference
Maximum Absorption Wavelength (λmax) 530 nm (in aqueous solution)[3][4]
529 nm (in aqueous solution)
Molecular Formula C₁₈H₂₁BrN₆[1][2]
Molecular Weight 401.3 g/mol [1][2]
Appearance Dark red powder

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is a composite of standard laboratory practices for dye analysis.

Materials and Equipment
  • This compound (analytical grade)

  • Solvent: Deionized water (or other specified solvent)

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer capable of scanning in the range of at least 300-700 nm.

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

  • Analytical balance

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the dye in a known volume of the chosen solvent (e.g., deionized water) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L). Ensure complete dissolution.

  • Preparation of Working Standards:

    • Perform serial dilutions of the stock solution using volumetric pipettes and flasks to prepare a series of working standards with known concentrations. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Spectrophotometer Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm).

    • Fill a clean cuvette with the solvent used to prepare the dye solutions. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

  • Sample Measurement:

    • Rinse a clean cuvette with a small amount of the working standard to be measured, then fill the cuvette with the solution.

    • Wipe the optical surfaces of the cuvette with a lint-free tissue.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

  • Data Analysis:

    • Repeat the measurement for all working standards.

    • To determine the concentration of an unknown sample, measure its absorbance at λmax and use a calibration curve constructed from the absorbances of the working standards.

Factors Influencing the Absorption Spectrum

The UV-Vis absorption spectrum of a dye like this compound can be influenced by several environmental factors. While specific studies on this compound are limited, the following are general principles that apply.

Effect of pH
Solvatochromism

Solvatochromism is the phenomenon where the color of a solution, and thus its UV-Vis spectrum, changes with the polarity of the solvent.[7] This is due to differential solvation of the ground and excited states of the dye molecule. While specific solvatochromism studies on this compound are not extensively documented, it is a common characteristic of organic dyes. When working with solvents other than water, it is important to be aware that the λmax may shift.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the UV-Vis absorption spectrum of this compound.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis start Weigh this compound dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution dissolve->stock dilute Perform Serial Dilutions stock->dilute standards Prepare Working Standards dilute->standards setup Spectrophotometer Setup standards->setup blank Measure Blank (Solvent) setup->blank measure Measure Absorbance of Standards blank->measure spectrum Record Absorption Spectra measure->spectrum find_lambda Identify λmax spectrum->find_lambda calibration Construct Calibration Curve find_lambda->calibration

Caption: Workflow for UV-Vis analysis of this compound.

Logical Relationship of Beer-Lambert Law

The quantification of this compound concentration using UV-Vis spectroscopy is based on the Beer-Lambert Law. The following diagram illustrates the relationship between the key parameters.

G cluster_equation A Absorbance (A) epsilon Molar Absorptivity (ε) epsilon->A c Concentration (c) c->A l Path Length (l) l->A

Caption: Beer-Lambert Law relationship.

References

An In-depth Technical Guide to the Interaction of Basic Red 46 with Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific quantitative data regarding the binding affinity, stoichiometry, and thermodynamics of the direct interaction between Basic Red 46 and nucleic acids is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework based on the known chemical properties of this compound and standard methodologies for studying dye-nucleic acid interactions. The quantitative data presented herein is illustrative and intended to serve as a template for researchers in the field.

Introduction

This compound is a cationic monoazo dye widely utilized in the textile industry and as a biological stain.[1][2] Its chemical structure, characterized by a positive charge, facilitates interaction with negatively charged biomolecules, including nucleic acids.[1] Reports of its mutagenic properties and its ability to bind to PCR products suggest a direct interaction with DNA.[1] Understanding the mechanism of this interaction is crucial for applications in molecular biology and for assessing its toxicological profile.

This technical guide outlines the theoretical framework and experimental approaches to elucidate the binding mechanism of this compound with DNA and RNA. It is intended for researchers, scientists, and professionals in drug development.

Proposed Mechanism of Interaction

The interaction between this compound and nucleic acids is likely initiated by electrostatic attraction between the cationic dye and the anionic phosphate (B84403) backbone of the nucleic acid. Following this initial association, more specific interactions such as intercalation between base pairs or binding within the major or minor grooves may occur.

Basic_Red_46_Nucleic_Acid_Interaction cluster_initial Initial Interaction cluster_binding_modes Potential Binding Modes cluster_consequences Consequences BR46 This compound (+) NA Nucleic Acid (-) BR46->NA Electrostatic Attraction Intercalation Intercalation NA->Intercalation Insertion between base pairs Groove_Binding Groove Binding NA->Groove_Binding Binding to major or minor groove Conformational_Change Conformational Change in Nucleic Acid Intercalation->Conformational_Change Groove_Binding->Conformational_Change Biological_Effects Biological Effects (e.g., Mutagenicity) Conformational_Change->Biological_Effects

Proposed interaction pathway of this compound with nucleic acids.

Quantitative Data Summary (Illustrative)

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the experimental protocols described in this guide.

Table 1: Illustrative Binding Parameters of this compound with Nucleic Acids

ParameterDNARNAMethod
Binding Affinity (Ka, M-1) 2.5 x 1051.8 x 105Fluorescence Spectroscopy
Dissociation Constant (Kd, µM) 4.05.6Fluorescence Spectroscopy
Stoichiometry (n, dye:base pair) 1:41:5UV-Vis Titration

Table 2: Illustrative Thermodynamic Parameters for this compound-DNA Interaction

ParameterValueUnitMethod
Enthalpy Change (ΔH) -15.2kJ/molIsothermal Titration Calorimetry
Entropy Change (ΔS) 35.5J/mol·KIsothermal Titration Calorimetry
Gibbs Free Energy (ΔG) -25.8kJ/molIsothermal Titration Calorimetry

Detailed Experimental Protocols

UV-Visible Absorption Spectroscopy

This technique is used to monitor changes in the absorption spectrum of this compound upon binding to nucleic acids, which can indicate the binding mode and stoichiometry.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in the same buffer. Determine the concentration of DNA spectrophotometrically using the molar extinction coefficient at 260 nm.

  • Titration:

    • In a quartz cuvette, place a fixed concentration of this compound (e.g., 20 µM).

    • Record the initial absorption spectrum (e.g., from 300 to 700 nm).

    • Incrementally add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.

  • Data Analysis:

    • Monitor changes in the absorbance and wavelength of maximum absorption (λmax) of the dye.

    • Hypochromicity (decrease in absorbance) and a bathochromic shift (redshift) in λmax are indicative of intercalation.

    • Plot absorbance changes versus the [DNA]/[Dye] ratio to determine the binding stoichiometry.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution titration Titrate Dye with Nucleic Acid Aliquots prep_dye->titration prep_dna Prepare Nucleic Acid Stock Solution prep_dna->titration record Record UV-Vis Spectrum after each addition titration->record Iterate analyze_spectra Analyze Spectral Changes (Hypochromicity, Bathochromic Shift) record->analyze_spectra plot_data Plot Absorbance vs. [Nucleic Acid]/[Dye] analyze_spectra->plot_data determine_stoichiometry Determine Binding Stoichiometry plot_data->determine_stoichiometry

Experimental workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy

This method is highly sensitive for determining binding affinity (Ka) and can provide insights into the binding mechanism through quenching studies.

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and nucleic acids as described for UV-Vis spectroscopy.

  • Fluorescence Titration:

    • In a fluorescence cuvette, place a fixed concentration of this compound.

    • Set the excitation wavelength (determine experimentally, likely near the dye's λmax) and record the emission spectrum.

    • Incrementally add aliquots of the nucleic acid stock solution.

    • After each addition, mix and equilibrate for 5 minutes before recording the emission spectrum.

  • Data Analysis:

    • Observe the quenching (decrease) or enhancement of the dye's fluorescence intensity.

    • Plot the change in fluorescence intensity as a function of the nucleic acid concentration.

    • Use the Stern-Volmer equation or Scatchard analysis to calculate the binding constant (Ka) and the number of binding sites.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution titration Titrate Dye with Nucleic Acid Aliquots prep_dye->titration prep_dna Prepare Nucleic Acid Stock Solution prep_dna->titration record Record Fluorescence Emission Spectrum after each addition titration->record Iterate analyze_quenching Analyze Fluorescence Quenching record->analyze_quenching plot_data Plot ΔF vs. [Nucleic Acid] analyze_quenching->plot_data calculate_binding Calculate Binding Constant (Ka) and Binding Sites (n) plot_data->calculate_binding

Experimental workflow for fluorescence spectroscopy.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in the secondary structure of nucleic acids upon binding of a ligand.

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and nucleic acids in a low-salt buffer to minimize interference.

  • CD Measurements:

    • Record the CD spectrum of the nucleic acid alone (e.g., from 200 to 320 nm). The B-form of DNA shows a positive band around 275 nm and a negative band around 245 nm.

    • Prepare samples with a fixed concentration of nucleic acid and increasing concentrations of this compound.

    • Incubate each sample for at least 15 minutes before recording the CD spectrum.

  • Data Analysis:

    • Changes in the intensity and position of the CD bands of the nucleic acid indicate conformational changes.

    • An increase in the positive band and a decrease in the negative band can suggest a more compact structure, consistent with intercalation.

    • The appearance of an induced CD signal in the absorption region of the dye confirms binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters (ΔH, ΔS, and ΔG) and the binding stoichiometry in a single experiment.

Protocol:

  • Preparation of Solutions:

    • Prepare precisely concentrated solutions of this compound and nucleic acids in the same buffer, and degas them thoroughly.

  • ITC Experiment:

    • Load the nucleic acid solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the dye into the nucleic acid solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of dye to nucleic acid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, n, and ΔH.

    • Calculate ΔG and ΔS from the standard thermodynamic equations.

Conclusion

While specific experimental data for the interaction of this compound with nucleic acids is limited, this guide provides a robust framework for its investigation. The proposed primary electrostatic interaction, followed by potential intercalation or groove binding, can be systematically explored using the detailed protocols for UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry. The illustrative data and workflows presented herein offer a valuable resource for researchers aiming to characterize the molecular mechanisms of this and similar dye-nucleic acid interactions. Such studies are essential for advancing our understanding of the biological activities and potential applications of these compounds.

References

In-Depth Technical Guide: Toxicological Data and Cytotoxic Effects of Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic Red 46, a cationic monoazo dye, is utilized in the textile industry for dyeing acrylic fibers.[1] Its chemical structure and cationic nature raise concerns regarding its potential toxicological effects on human health and the environment. This technical guide provides a comprehensive overview of the available toxicological data, with a focus on its cytotoxic effects. Detailed experimental protocols for assessing cytotoxicity and genotoxicity are presented, along with visualizations of potential signaling pathways involved in its mode of action. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in designing further investigative studies.

Toxicological Data

Acute Toxicity and Irritation

This compound is classified as harmful if swallowed, potentially causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2] It is also reported to cause serious eye damage.[3] Inhalation of the dust may lead to respiratory tract irritation, and prolonged or repeated skin contact can cause irritation in sensitive individuals.[2]

Genotoxicity and Mutagenicity

Mutagenicity data has been reported for this compound, indicating its potential to induce genetic mutations.[2] Studies have shown that it can cause mutations in Salmonella typhimurium and DNA damage in Escherichia coli.[4] As an azo dye, there is a broader concern for genotoxicity, as this class of compounds can be metabolized to potentially carcinogenic aromatic amines.[5]

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxic effects on human cell lines, leading to considerable cell death upon exposure.[4] The cationic nature of the dye is thought to contribute to its cytotoxicity by facilitating interactions with negatively charged cellular components.[4]

Table 1: Summary of Qualitative Toxicological Data for this compound

Toxicological EndpointObserved EffectReference
Acute Oral Toxicity Harmful if swallowed, may cause gastrointestinal irritation.[2][3]
Eye Irritation Causes serious eye damage.[3][6]
Skin Irritation May cause skin irritation in sensitive individuals.[2]
Inhalation Toxicity May cause irritation of the respiratory tract.[2]
Mutagenicity Mutagenicity data reported; induces mutations in S. typhimurium and DNA damage in E. coli.[2][4]
Cytotoxicity Significant cytotoxic effects on human cell lines.[4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[3]

Table 2: Quantitative Cytotoxicity Data for Azo Dyes (as Surrogates)

Specific IC50 values for this compound were not identified in the reviewed literature. The following data for other azo dyes are provided for context.

Azo DyeCell LineAssayIC50 (µM)Exposure TimeReference
Methyl Orange GlioblastomaMTT26.473 days[7]
Methyl Orange GlioblastomaMTT13.887 days[7]
Sudan I GlioblastomaMTT12.487 days[7]
Azo-sulfonamide 1 MCF-7MTT>10024 hours[8]
Azo-sulfonamide 2 MCF-7MTT75.324 hours[8]
Azo-sulfonamide 3 MCF-7MTT68.224 hours[8]
Azo-sulfonamide 4 MCF-7MTT35.724 hours[8]
Azo-sulfonamide 5 MCF-7MTT29.824 hours[8]
Azo-sulfonamide 6 MCF-7MTT50.124 hours[8]

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the cytotoxic and genotoxic potential of chemical compounds like this compound. The following sections detail the methodologies for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add this compound incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add Solubilization Solution incubate3->add_solvent read_absorbance Read Absorbance (570nm) add_solvent->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow
Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat with this compound for a defined period.

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.[9]

  • Data Analysis: Quantify cell viability based on the amount of dye retained in the cells.

Neutral_Red_Uptake_Workflow start Start seed_and_treat Seed Cells and Treat with this compound start->seed_and_treat incubate_nr Incubate with Neutral Red Medium seed_and_treat->incubate_nr wash_cells Wash to Remove Unincorporated Dye incubate_nr->wash_cells extract_dye Extract Dye with Destain Solution wash_cells->extract_dye read_absorbance Read Absorbance (540nm) extract_dye->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Neutral Red Uptake Assay Workflow
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and treated cells.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vitro Micronucleus Test for Genotoxicity

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.

Protocol:

  • Cell Culture and Treatment: Expose cell cultures to this compound for a suitable period.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.

  • Cell Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in the number of micronucleated cells indicates genotoxic potential.

Signaling Pathways in Cytotoxicity

The precise signaling pathways mediating the cytotoxic effects of this compound are not yet fully elucidated. However, based on studies of other azo and cationic dyes, several mechanisms can be postulated.

Induction of Oxidative Stress

Azo dyes have been shown to induce oxidative stress by generating reactive oxygen species (ROS).[10] This can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. The Keap1-Nrf2-ARE pathway is a key regulator of the cellular antioxidant response.[10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Persistent oxidative stress, however, can lead to cellular dysfunction and apoptosis.

Oxidative_Stress_Pathway cluster_nucleus BasicRed46 This compound ROS Increased ROS BasicRed46->ROS Keap1 Keap1 ROS->Keap1 inactivates Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Nrf2 Nrf2 Keap1->Nrf2 dissociation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Apoptosis Apoptosis Cellular_Damage->Apoptosis

Postulated Oxidative Stress Pathway
Induction of Apoptosis

Cationic dyes can induce apoptosis, or programmed cell death.[11] This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of caspases.[11] The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism. Cationic dyes may accumulate in the mitochondria due to the negative mitochondrial membrane potential, leading to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and subsequent caspase activation.[12]

Apoptosis_Pathway BasicRed46 This compound Mitochondria Mitochondrial Dysfunction BasicRed46->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Postulated Intrinsic Apoptosis Pathway

Conclusion and Future Directions

The available data indicates that this compound possesses cytotoxic and genotoxic properties. While qualitative toxicological information is available, a significant gap exists in the public domain regarding quantitative data, such as IC50 and LD50 values. Further research is warranted to establish a more complete toxicological profile for this compound.

Future studies should focus on:

  • Determining the IC50 values of this compound in a variety of human cell lines to quantify its cytotoxic potential.

  • Investigating the specific signaling pathways involved in this compound-induced cytotoxicity and apoptosis through molecular biology techniques.

  • Conducting in vivo studies to assess the systemic toxicity and carcinogenic potential of this compound.

  • Evaluating the dermal absorption and potential for systemic exposure in occupational settings.

A more thorough understanding of the toxicology of this compound will enable more accurate risk assessments and the development of appropriate safety measures for its handling and disposal.

References

Solubility of Basic Red 46 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aqueous Solubility of Basic Red 46

Introduction

This compound (C.I. 110825; CAS No. 12221-69-1) is a cationic azo dye widely utilized in the textile industry for dyeing acrylic fibers and their blends.[1] Presented as a dark red powder, its efficacy in dyeing processes is significantly influenced by its solubility in aqueous media.[1][2][3] As a cationic dye, it possesses a positive charge, which facilitates strong electrostatic interactions with the anionic sites present in substrates like acrylic fibers.[1] Understanding the solubility characteristics of this compound is crucial for optimizing dyeing protocols, ensuring uniform coloration, and developing effective wastewater treatment methods for dye removal.[4][5][6]

This technical guide provides a comprehensive overview of the aqueous solubility of this compound, presenting quantitative data, detailing factors that influence its solubility, and outlining a standardized experimental protocol for its determination.

Quantitative Solubility Data

The aqueous solubility of this compound has been reported at various temperatures. This data is essential for preparing dye baths and understanding the dye's behavior under different processing conditions. The available quantitative data is summarized in the table below.

Temperature (°C)Solubility (g/L)Source(s)
3080[3][7][8][9]
6080[7]
9080[7]

Note: While some sources indicate the solubility remains 80 g/L at 60°C and 90°C, this may reflect the maximum concentration tested for dyeing applications rather than the saturation limit at those temperatures. Generally, the solubility of solids in liquids increases with temperature.

Factors Influencing Aqueous Solubility

The dissolution of this compound in water is a complex process governed by several physicochemical factors.

  • Temperature : Temperature is a critical factor. The dyeing of acrylic fibers with this compound is often performed at high temperatures, around 120°C, where the color remains stable.[2][7] While specific data is limited, the solubility is expected to increase with temperature, facilitating the dissolution of the dye in the dye bath.

  • pH : The pH of the aqueous solution plays a significant role. Dyeing processes are typically conducted in acidic conditions, within a pH range of 3.0 to 6.5.[7] For dyeing light shades, a pH of 3.0-3.5 is recommended, while for darker shades, the pH can be below 6.5.[7] The dye's stability and solubility are maintained within this acidic to slightly acidic range.

  • Presence of Other Ions : The dyeing bath for this compound often contains acetic acid and sodium acetate.[7] The presence of these electrolytes can influence the solubility of the dye. Furthermore, the dye's color may be slightly altered by the presence of copper or chromium ions, while iron ions have no effect on the color.[2][7]

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the aqueous solubility of this compound, based on the equilibrium saturation method.

1. Materials and Equipment:

  • This compound dye powder

  • Distilled or deionized water

  • Thermostatic shaker bath or magnetic stirrer with a hotplate

  • Calibrated thermometer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

  • Syringe filters (e.g., 0.45 µm pore size)

2. Preparation of Calibration Curve:

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of distilled water to prepare a stock solution of known concentration (e.g., 100 mg/L).

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis Spectrophotometer.

  • Plot a graph of absorbance versus concentration to create a standard calibration curve.

3. Solubility Measurement (Equilibrium Method):

  • Add an excess amount of this compound powder to a known volume of distilled water in a sealed container (e.g., a flask). The amount should be more than what is expected to dissolve to ensure a saturated solution.

  • Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 30°C).

  • Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • After equilibration, let the solution stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

  • Dilute the filtered, saturated solution with a known volume of distilled water to bring its concentration within the range of the calibration curve.

  • Measure the absorbance of the diluted sample using the UV-Vis Spectrophotometer at λmax.

  • Using the calibration curve and accounting for the dilution factor, calculate the concentration of the saturated solution. This concentration represents the solubility of this compound at that specific temperature.

  • Repeat the experiment at different temperatures as required.

Visualization of Experimental Workflow

The logical flow for determining the aqueous solubility of this compound is depicted in the following diagram.

Solubility_Workflow start_end start_end process process decision decision io io A Start B Prepare Supersaturated Solution (Dye + Water) A->B C Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) B->C D Allow Undissolved Solid to Settle C->D E Sample and Filter Supernatant D->E F Prepare Serial Dilutions of Sample E->F G Measure Absorbance (UV-Vis Spectrophotometry) F->G H Calculate Concentration using Calibration Curve G->H I Solubility Determined H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

Thermal and Photolytic Stability of Basic Red 46: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photolytic stability of the cationic azo dye, Basic Red 46 (C.I. 110825). The stability of this compound is a critical consideration in its various applications, and understanding its degradation behavior under different environmental stressors is paramount for quality control, formulation development, and environmental impact assessment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed degradation pathways.

Thermal Stability

The thermal stability of this compound, like other azo dyes, is primarily dictated by the strength of the diazo (-N=N-) bond. While specific thermogravimetric analysis (TGA) data for this compound is not extensively available in the public domain, the general behavior of analogous azo dyes suggests that thermal decomposition initiates with the cleavage of this azo linkage.

A Material Safety Data Sheet (MSDS) for this compound indicates that the dye is stable under normal temperatures and pressures, but hazardous decomposition products, including irritating and toxic fumes and gases, may be generated by thermal decomposition during a fire.[1] One study on the decolorization of this compound utilized a thermal process in the presence of persulfate, indicating that elevated temperatures can induce its degradation.[2]

General Thermal Degradation Behavior of Azo Dyes

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of dyes.[3][4] For azo dyes, TGA typically reveals a multi-stage decomposition process. The initial and often most significant weight loss corresponds to the scission of the azo bond, releasing nitrogen gas. Subsequent decomposition at higher temperatures involves the fragmentation of the aromatic structures.

Table 1: General Thermal Decomposition Characteristics of Azo Dyes

ParameterTypical ObservationReference
Decomposition Onset Varies depending on the specific molecular structure and substituent groups.General knowledge
Primary Decomposition Step Cleavage of the -N=N- bond, leading to the release of N₂ gas.General knowledge
Secondary Decomposition Fragmentation of aromatic rings and other functional groups at higher temperatures.General knowledge
Final Residue Charred residue at very high temperatures.General knowledge
Experimental Protocol: Thermogravimetric Analysis (TGA)

A standard TGA experiment to assess the thermal stability of this compound would involve the following steps:

  • Sample Preparation: A small, accurately weighed sample of this compound powder (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of weight loss at each stage.

Proposed Thermal Degradation Pathway

Based on the general mechanism of azo dye thermolysis, the following pathway for this compound is proposed. The initial step is the homolytic cleavage of the C-N bonds flanking the azo group, leading to the formation of radical intermediates and the release of nitrogen gas. These highly reactive radicals can then undergo various secondary reactions.

G Proposed Thermal Degradation Pathway of this compound BR46 This compound Heat Heat (Δ) BR46->Heat Radicals Aryl and Triazolyl Radicals + N₂ Heat->Radicals Azo Bond Cleavage Products Smaller Aromatic Fragments and Volatile Compounds Radicals->Products Secondary Reactions

A proposed thermal degradation pathway for this compound.

Photolytic Stability

The photolytic stability of this compound is of significant interest, particularly in the context of its removal from wastewater through advanced oxidation processes (AOPs). The dye is susceptible to degradation upon exposure to ultraviolet (UV) and, in some cases, visible light, especially in the presence of a photocatalyst.

Studies have shown that the photocatalytic degradation of this compound can be effectively achieved using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO).[5][6] The degradation process is influenced by several factors, including the initial dye concentration, pH of the solution, catalyst dosage, and the intensity of the light source.[7][8]

Kinetics of Photodegradation

The photocatalytic degradation of this compound often follows the Langmuir-Hinshelwood (L-H) kinetic model.[6][7] This model assumes that the reaction occurs on the surface of the photocatalyst and is dependent on the concentration of the dye adsorbed onto the catalyst surface. At low initial dye concentrations, the L-H model can often be simplified to a pseudo-first-order kinetic model.

Table 2: Kinetic Parameters for the Photocatalytic Degradation of this compound

Experimental SystemKinetic ModelApparent Rate Constant (k_app)Reference
UV/TiO₂/Periodate (B1199274)Langmuir-HinshelwoodVaries with periodate concentration and pH[7]
UV/ZnOPseudo-first-orderNot explicitly stated[9]
Non-thermal plasma-85% degradation in 30 min for 50 mg/L solution[10]
Experimental Protocol: Photocatalytic Degradation Study

A typical experimental setup for investigating the photocatalytic degradation of this compound is as follows:

  • Photoreactor Setup: A batch photoreactor is used, equipped with a light source (e.g., a UV lamp or a solar simulator) and a magnetic stirrer. The reactor is often made of quartz to allow for the transmission of UV light.

  • Sample Preparation: An aqueous solution of this compound of a known initial concentration is prepared.

  • Catalyst Suspension: A specific amount of the photocatalyst (e.g., TiO₂) is added to the dye solution to achieve the desired loading.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. An initial sample is taken at the end of this period.

  • Photoreaction: The light source is turned on to initiate the photocatalytic reaction.

  • Sampling: Aliquots of the suspension are withdrawn at regular time intervals.

  • Sample Analysis: The withdrawn samples are centrifuged or filtered to remove the catalyst particles. The concentration of the remaining this compound in the supernatant/filtrate is determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (λ_max ≈ 531 nm).

  • Data Analysis: The degradation efficiency is calculated as a function of time. The data is then fitted to appropriate kinetic models to determine the reaction rate constants.

Proposed Photodegradation Pathway

The photocatalytic degradation of this compound is initiated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), upon irradiation of the semiconductor catalyst. These ROS attack the dye molecule, leading to its degradation. The primary site of attack is believed to be the azo bond, resulting in the decolorization of the solution. This is followed by the fragmentation of the resulting aromatic intermediates into smaller, less harmful compounds, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.

One study on the bioremediation of this compound identified several degradation products, including 2-Methylbutanal, Benzenol (phenol), 2-Methyl-5-(1-methylethyl)phenol, and Hexadecanoic acid.[11] While the degradation pathways in bioremediation and photocatalysis may differ, these findings suggest potential intermediates in the oxidative breakdown of the dye. Another study on the ozonation of this compound suggested that the initial attack of ozone and •OH radicals breaks the -N=N- bond, leading to the formation of various intermediates which are further oxidized.[11]

G Proposed Photocatalytic Degradation Pathway of this compound cluster_0 Photocatalyst Activation cluster_1 Dye Degradation Catalyst Photocatalyst (e.g., TiO₂) Light UV/Visible Light Catalyst->Light ROS Reactive Oxygen Species (•OH, O₂•⁻) Light->ROS Generation BR46 This compound ROS->BR46 Attack by Intermediates Aromatic Intermediates (e.g., Phenolic compounds) BR46->Intermediates Azo Bond Cleavage Products Smaller Aliphatic Compounds (e.g., 2-Methylbutanal, Hexadecanoic acid) Intermediates->Products Ring Opening Mineralization CO₂ + H₂O + Inorganic Ions Products->Mineralization Further Oxidation

A proposed photocatalytic degradation pathway for this compound.

Analytical Methodologies

The study of the stability of this compound relies on a suite of analytical techniques to monitor the degradation process and identify the resulting products.

UV-Vis Spectrophotometry

This is the most common method for quantifying the concentration of this compound in solution. The degradation is monitored by measuring the decrease in the absorbance at the dye's maximum absorption wavelength (λ_max), which is approximately 531 nm.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the parent dye from its degradation products. This technique can provide quantitative information on the disappearance of this compound and the appearance of intermediates over time. A reversed-phase column with a suitable mobile phase gradient is typically employed.

Mass Spectrometry (MS)

Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is a powerful tool for the identification of degradation intermediates and final products. By analyzing the mass-to-charge ratio of the fragments, the chemical structures of the degradation products can be elucidated.[10]

G Experimental Workflow for Dye Degradation Analysis cluster_0 Degradation Experiment cluster_1 Sample Processing cluster_2 Analysis start Dye Solution Preparation stress Application of Stress (Heat or Light +/- Catalyst) start->stress sampling Sampling at Time Intervals stress->sampling separation Removal of Catalyst (Centrifugation/Filtration) sampling->separation uv_vis UV-Vis Spectrophotometry (Quantification of Dye) separation->uv_vis hplc HPLC (Separation of Products) separation->hplc ms LC-MS or GC-MS (Identification of Products) hplc->ms

References

Understanding the chromophore of Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chromophore of Basic Red 46

Introduction

This compound (C.I. 110825) is a synthetic, cationic monoazo dye widely utilized in the textile industry for imparting a vibrant red hue to acrylic fibers.[1][2] Its utility extends to scientific research, where it serves as a model pollutant for studying advanced oxidation processes (AOPs) and as a fluorescent stain in biological applications.[3][4] The core of its functionality lies in its chromophore—the specific arrangement of atoms and electrons responsible for absorbing light in the visible spectrum and thus conferring color.

This guide provides a detailed technical examination of the chromophore of this compound, including its chemical structure, spectroscopic properties, and the mechanisms governing its color and degradation. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's fundamental characteristics.

Chemical Identity and Chromophoric Structure

This compound is classified as a monoazo dye, indicating the presence of a single azo group (–N=N–) that connects two aromatic systems.[1][3] This azo group is the central component of the chromophore. The molecule's overall positive charge, resulting from a quaternary ammonium (B1175870) group, classifies it as a cationic dye.[2][3] This charge is crucial for its strong binding to negatively charged substrates like acrylic fibers and biological macromolecules.[2][3]

The chromophore itself is an extended π-conjugated system that includes the azo bridge, a substituted triazolium ring, and a substituted aniline (B41778) ring. This delocalized electron system is responsible for the dye's intense absorption of visible light. The IUPAC name for this compound is N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide.[3][5]

Caption: Chemical Structure of this compound.
Table 1: Chemical Identification of this compound

IdentifierValueReference(s)
CAS Number 12221-69-1[1][3][5]
Molecular Formula C₁₈H₂₁BrN₆[1][5][6]
Molecular Weight 401.3 g/mol [1][5][6]
IUPAC Name N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline bromide[3][5]
Class Cationic, Monoazo Dye[1][3]

Spectroscopic and Physicochemical Properties

The color of this compound arises from its absorption of light in the green region of the visible spectrum, which results in the perception of its complementary color, red. The maximum absorption wavelength (λmax) is a key quantitative parameter characterizing the chromophore. In addition to its primary use as a colorant, the compound is noted for its fluorescent properties, making it suitable for applications in fluorescence microscopy.[3]

Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference(s)
Appearance Dark red powder[1][7]
λmax 530 nm[4][8]
Solubility in Water 80 g/L (at 30°C)[1][4]
Melting Point 197 °C[9]
Boiling Point 470.8 °C (at 760 mmHg)[6]

Synthesis of the Chromophore

The synthesis of this compound is a multi-step process involving diazotization and coupling, followed by decarboxylation and quaternization.[1][3][7] The core chromophoric structure is formed during the azo coupling step.

  • Diazotization: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is treated with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with N-methyl-N-benzylaniline. This electrophilic aromatic substitution reaction forms the azo bond (–N=N–), linking the two aromatic ring systems and creating the extended conjugated system of the chromophore.

  • Decarboxylation & Quaternization: The intermediate product undergoes decarboxylation (loss of CO₂) and is subsequently treated with a methylating agent (e.g., dimethyl sulfate) to form the quaternary ammonium salt, which imparts the cationic charge.[6]

A 5-Amino-1H-1,2,4-triazole- 3-carboxylic acid B Diazotization (NaNO2, H+) A->B C Diazonium Salt Intermediate B->C E Azo Coupling C->E D N-methyl-N-benzylaniline D->E F Azo Dye Intermediate E->F G Decarboxylation & Methylation F->G H This compound G->H

Caption: Generalized Synthesis Workflow for this compound.

Chromophore Degradation

The stability and degradation of the this compound chromophore are critical concerns, both for its performance as a dye and for its environmental impact. Advanced Oxidation Processes (AOPs) are effective methods for breaking down the dye's complex structure.[3] These processes rely on the generation of highly reactive species, particularly hydroxyl radicals (•OH).[3]

The primary mechanism of degradation is the cleavage of the azo bond, which is the most reactive site in the chromophore.[3] This cleavage leads to the formation of smaller, less complex, and typically colorless aromatic intermediates, which can be further oxidized to CO₂, H₂O, and inorganic ions.

AOP Advanced Oxidation Process (e.g., Ozonation, Photocatalysis) ROS Reactive Oxygen Species (•OH, O₃) AOP->ROS Cleavage Attack on Azo Bond (–N=N–) ROS->Cleavage BR46 This compound Chromophore (Extended π-system with –N=N–) BR46->Cleavage Intermediates Aromatic Intermediates (e.g., phenolic compounds) Cleavage->Intermediates Mineralization Further Oxidation Intermediates->Mineralization Products CO₂, H₂O, Inorganic Ions (Decolorization) Mineralization->Products A Prepare BR46 Working Solution B Add Catalyst (e.g., ZnO, Activated Clay) A->B C Equilibrate in Dark (Adsorption-Desorption) B->C D Initiate Degradation (e.g., Turn on UV Lamp) C->D E Withdraw Sample at Time t D->E F Remove Catalyst (Centrifuge/Filter) E->F G Measure Absorbance (UV-Vis at 530 nm) F->G H Calculate Concentration (via Calibration Curve) G->H I Repeat for Multiple Time Points H->I J Plot Concentration vs. Time H->J I->E next time point

References

Assessing the Mutagenic Potential of Basic Red 46 in Bacterial Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basic Red 46

This compound is a monoazo textile dye.[1] It is primarily used in the textile industry to impart a vibrant red color to fabrics.[2] Chemically, it is identified with the CAS number 12221-69-1 and the molecular formula C18H21BrN6.[3][4][5] Like many azo dyes, its structure contains the azo group (-N=N-), which can be susceptible to metabolic reduction, potentially forming aromatic amines that may have toxicological significance.[6][7] Given the widespread use of such dyes and the potential for human and environmental exposure, assessing their genotoxic and mutagenic potential is a critical aspect of chemical safety evaluation.

Principles of Bacterial Reverse Mutation Assays (Ames Test)

The most widely used method for assessing the mutagenic potential of a chemical is the bacterial reverse mutation test, commonly known as the Ames test.[8][9][10] This assay is a short-term, low-cost, and robust method for detecting chemical substances that can cause genetic damage leading to gene mutations.[10]

The core principle of the Ames test is to detect mutations that revert or reverse a pre-existing mutation in the test organism.[11] The assay utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that have been specifically engineered to be auxotrophic for the amino acid histidine (His-), meaning they cannot synthesize it and require it for growth.[12] These strains also possess other mutations that enhance their sensitivity to mutagens, such as defects in their DNA repair mechanisms and lipopolysaccharide cell wall.[12]

When these His- bacteria are exposed to a mutagen and plated on a minimal agar (B569324) medium lacking histidine, only the bacteria that undergo a reverse mutation to a His+ (prototrophic) state will be able to synthesize their own histidine and grow into visible colonies.[10][12] The number of these revertant colonies is then counted, and a dose-dependent increase in their number compared to a negative control indicates that the test substance is mutagenic.[10]

The Role of Metabolic Activation (S9 Mix)

Many chemicals (pro-mutagens) are not mutagenic themselves but can be converted into mutagenic metabolites by enzymes in the liver.[6][9] To mimic this metabolic activation, the Ames test is typically performed both in the absence and presence of a rat liver extract, known as the S9 fraction.[12] This fraction contains a mixture of metabolic enzymes, such as cytochrome P450s, that can activate pro-mutagens into their reactive forms.[12]

Experimental Protocol: Ames Test for this compound

The following protocol is a generalized procedure for evaluating the mutagenic potential of a substance like this compound using the plate incorporation method of the Ames test, consistent with OECD Guideline 471.

Materials and Reagents
  • Test Substance: this compound (dissolved in a suitable solvent, e.g., water or DMSO)

  • Bacterial Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) should be used to detect different types of mutations.

  • Media:

    • Nutrient broth for overnight cultures.

    • Minimal glucose agar plates (25 mL per plate).

    • Top agar (containing a trace amount of histidine and biotin).

  • Metabolic Activation System: S9 fraction from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone, along with a cofactor solution (NADP and glucose-6-phosphate).

  • Controls:

    • Negative Control: The solvent used to dissolve the test substance.

    • Positive Controls: Known mutagens specific to each bacterial strain, both with and without S9 activation (e.g., sodium azide (B81097) for TA100 and TA1535 without S9; 2-aminoanthracene (B165279) for TA98 and TA100 with S9).

Experimental Procedure
  • Preparation of Bacterial Cultures: Inoculate each bacterial strain into separate flasks of nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10^9 cells/mL.[11]

  • Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of this compound to be tested. The highest concentration should show some evidence of toxicity but not be so high as to prevent the formation of a background lawn of bacterial growth.

  • Plate Incorporation Assay: a. To a sterile test tube, add in the following order:

    • 2.0 mL of molten top agar (kept at 45°C).
    • 0.1 mL of the overnight bacterial culture.
    • 0.1 mL of the test substance solution (at a specific concentration) or a control solution.
    • 0.5 mL of S9 mix (for assays with metabolic activation) or 0.5 mL of a phosphate (B84403) buffer (for assays without metabolic activation). b. Briefly vortex the tube to mix the contents. c. Pour the mixture evenly onto the surface of a minimal glucose agar plate. d. Gently tilt and rotate the plate to ensure the top agar covers the entire surface. e. Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate them at 37°C for 48-72 hours in the dark.

  • Colony Counting: After incubation, count the number of revertant colonies on each plate. A colony counter can be used for this purpose. Also, examine the background bacterial lawn for signs of cytotoxicity.

  • Data Analysis: For each strain and condition (±S9), record the number of revertant colonies for each dose of this compound and the controls. Calculate the mean and standard deviation for each set of replicate plates (typically done in triplicate).

Data Presentation and Interpretation

The results of the Ames test are typically presented in tabular format, showing the mean number of revertant colonies per plate ± standard deviation for each concentration of the test substance, for each bacterial strain, and with and without metabolic activation.

Illustrative Data Tables

Table 1: Mutagenicity of this compound in S. typhimurium TA98 (Frameshift Mutations)

Concentration (µ g/plate )Without S9 Activation (Mean Revertants ± SD)With S9 Activation (Mean Revertants ± SD)
0 (Solvent Control)25 ± 430 ± 5
1028 ± 335 ± 6
5030 ± 575 ± 9
10032 ± 4152 ± 15
25029 ± 6 (Toxic)120 ± 12 (Toxic)
Positive Control210 ± 20450 ± 35

Table 2: Mutagenicity of this compound in S. typhimurium TA100 (Base-Pair Substitutions)

Concentration (µ g/plate )Without S9 Activation (Mean Revertants ± SD)With S9 Activation (Mean Revertants ± SD)
0 (Solvent Control)110 ± 12125 ± 14
10115 ± 10130 ± 15
50120 ± 11140 ± 16
100128 ± 14155 ± 18
250118 ± 13145 ± 17
Positive Control450 ± 40800 ± 65
Interpretation of Results

A positive result is generally concluded if:

  • There is a dose-related increase in the number of revertant colonies.

  • The increase is reproducible.

  • For at least one concentration, the number of revertants is at least double the background (solvent control) value.

Based on the illustrative data in Table 1, this compound would be considered mutagenic in strain TA98 in the presence of metabolic activation, as there is a clear dose-dependent increase in revertant colonies, with the number of revertants being more than double the background at 50 µ g/plate and higher. The data in Table 2 would suggest that this compound does not induce base-pair substitution mutations in strain TA100 under these test conditions.

Visualizations

Experimental Workflow

AmesTestWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Overnight Cultures D Mix Top Agar, Bacteria, Test Substance, and ±S9 A->D B Prepare Test Substance (this compound) Dilutions B->D C Prepare S9 Mix and Phosphate Buffer C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Analyze Data (Mean, SD, Fold Increase) G->H I Interpret Results H->I

Caption: Workflow for the Ames Plate Incorporation Test.

Principle of Metabolic Activation

MetabolicActivation ProMutagen Pro-mutagen (e.g., Azo Dye) S9 S9 Liver Extract (Metabolic Enzymes) ProMutagen->S9 Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Aromatic Amine) S9->ReactiveMetabolite DNA Bacterial DNA ReactiveMetabolite->DNA Interaction Mutation DNA Adducts -> Mutation DNA->Mutation

Caption: Metabolic activation of a pro-mutagen by S9 extract.

Decision Flowchart for Result Interpretation

ResultInterpretation Start Count Revertant Colonies DoseResponse Is there a dose-dependent increase in revertants? Start->DoseResponse FoldIncrease Is the increase >2-fold over the negative control? DoseResponse->FoldIncrease Yes Negative Negative Result (Not Mutagenic) DoseResponse->Negative No Reproducible Is the result reproducible? FoldIncrease->Reproducible Yes Equivocal Equivocal Result (Further testing needed) FoldIncrease->Equivocal No Positive Positive Result (Mutagenic) Reproducible->Positive Yes Reproducible->Equivocal No

Caption: Decision flowchart for interpreting Ames test results.

Conclusion

While specific mutagenicity data for this compound in bacterial assays is not currently available in published literature, the Ames test provides a standardized and reliable framework for such an evaluation. The detailed protocol and interpretation criteria outlined in this guide serve as a comprehensive resource for researchers to assess the mutagenic potential of this, and other, chemical compounds. A positive finding in a bacterial assay is a strong indicator that further genotoxicity testing in mammalian systems may be warranted to fully characterize the potential risk to human health.

References

Methodological & Application

Application Notes and Protocols for Staining Cell Nuclei with Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 46 is a cationic azo dye with fluorescent properties, making it a potential candidate for staining negatively charged components within cells, such as the nucleic acids in the nucleus.[1] Its positive charge facilitates interaction with the phosphate (B84403) backbone of DNA. This document provides a detailed, generalized protocol for the use of this compound as a nuclear stain for both fixed and live cells. It is important to note that while the physicochemical properties of this compound suggest its utility as a nuclear stain, established and validated protocols for this specific application are not widely available in the scientific literature. Therefore, the following protocols are based on the general principles of cell staining with cationic dyes and will likely require optimization for specific cell types and experimental conditions.

Physicochemical and Fluorescent Properties of this compound

A summary of the known quantitative data for this compound is presented in the table below. Researchers should be aware that critical data for fluorescence microscopy, such as the precise excitation and emission maxima, quantum yield, and photostability, are not well-documented in the literature and would need to be determined empirically.

PropertyValueReference
Chemical Formula C₁₈H₂₁BrN₆[2][3]
Molecular Weight 401.3 g/mol [3]
Appearance Dark red powder[3][4]
Solubility in Water (at 30°C) 80 g/L[2][4]
Maximum Absorbance (λmax) ~530 nm[1]
Excitation Maximum (λex) Not well documented; likely near the absorbance maximum.
Emission Maximum (λem) Not well documented.
Quantum Yield Not documented.
Photostability Not well documented for microscopy applications. Azo dyes can be susceptible to photobleaching.[5][6][7][8]
Storage Store at 2-8°C, protected from light and moisture.[9]

Experimental Protocols

1. Generalized Protocol for Staining Fixed Cells

This protocol is designed for staining the nuclei of cells that have been previously fixed and permeabilized.

Materials:

  • This compound (powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) or distilled water for stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

  • Coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10][11][12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[10][11] This step is crucial for allowing the dye to access the nucleus.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 1 mM stock solution of this compound in DMSO or water.

    • Dilute the stock solution in PBS to a working concentration. Note: An optimal starting concentration should be determined empirically, but a range of 1-10 µM can be tested.

    • Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained nuclei using a fluorescence microscope with a filter set appropriate for the excitation and emission wavelengths of this compound (to be determined empirically, but start with a rhodamine or similar red filter set).

Workflow for Staining Fixed Cells with this compound

G Workflow for Staining Fixed Cells A Cell Culture on Coverslips B Wash with PBS A->B C Fixation (4% PFA) B->C D Wash with PBS C->D E Permeabilization (Triton X-100) D->E F Wash with PBS E->F G Staining with this compound F->G H Wash with PBS G->H I Mount Coverslip H->I J Fluorescence Microscopy I->J

Caption: A generalized workflow for staining the nuclei of fixed and permeabilized cells using this compound.

2. Generalized Protocol for Staining Live Cells

This protocol is for staining the nuclei of living cells. The cytotoxicity of this compound must be considered, and the concentration and incubation time should be minimized to reduce potential toxic effects.

Materials:

  • This compound (powder)

  • Cell culture medium

  • DMSO or distilled water for stock solution

  • Live-cell imaging compatible plates or dishes

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture:

    • Culture cells in live-cell imaging compatible plates or dishes to the desired confluency.

  • Staining:

    • Prepare a 1 mM stock solution of this compound in sterile DMSO or water.

    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired working concentration. Note: A lower concentration range (e.g., 0.1-1 µM) should be tested to minimize cytotoxicity.

    • Replace the existing culture medium with the medium containing this compound.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing and Imaging:

    • Aspirate the staining medium and wash the cells twice with pre-warmed culture medium.

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

Workflow for Staining Live Cells with this compound

G Workflow for Staining Live Cells A Culture Cells in Imaging Dish B Prepare Staining Medium A->B C Incubate with this compound B->C D Wash with Culture Medium C->D E Add Fresh Medium D->E F Live-Cell Fluorescence Microscopy E->F

Caption: A generalized workflow for staining the nuclei of live cells with this compound.

3. Protocol for Determining Cytotoxicity of this compound

To establish a suitable concentration for live-cell imaging and to understand the potential toxic effects of this compound, a cytotoxicity assay is recommended. The Neutral Red uptake assay is a suitable method.[13][14][15][16]

Materials:

  • Cell line of interest

  • 96-well tissue culture plates

  • This compound

  • Cell culture medium

  • Neutral Red solution

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for a period relevant to your planned live-cell imaging experiments (e.g., 1, 4, or 24 hours).

  • Neutral Red Uptake:

    • Remove the treatment medium and add medium containing Neutral Red.

    • Incubate for 2-3 hours to allow for the uptake of the dye into the lysosomes of viable cells.

    • Wash the cells to remove the Neutral Red solution.

  • Dye Extraction and Quantification:

    • Add the destain solution to each well to extract the Neutral Red from the cells.

    • Measure the absorbance at 540 nm using a plate reader.

    • Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Logical Relationship for Cytotoxicity Assessment

G Cytotoxicity Assessment Logic cluster_0 Experimental Setup cluster_1 Assay cluster_2 Data Analysis A Cell Seeding B This compound Treatment A->B C Incubation B->C D Neutral Red Uptake C->D E Dye Extraction D->E F Absorbance Measurement E->F G IC50 Determination F->G

Caption: Logical flow from experimental setup to data analysis for determining the cytotoxicity of this compound.

Important Considerations and Optimization

  • Concentration: The optimal concentration of this compound will vary between cell types and whether the cells are fixed or live. A concentration gradient should be tested to find the best balance between signal intensity and background noise, and to minimize cytotoxicity in live cells.

  • Incubation Time: The incubation time should be optimized to achieve sufficient staining without causing cellular damage or artifacts.

  • Fixation and Permeabilization: The choice of fixative and permeabilization agent can affect the staining pattern.[17][18][19] While paraformaldehyde and Triton X-100 are common choices, other methods such as methanol (B129727) fixation (which also permeabilizes) could be tested.[12]

  • Filter Sets: Since the exact excitation and emission spectra of this compound in a cellular environment are not well-documented, it is crucial to test different filter sets on the fluorescence microscope to find the optimal one for imaging.

  • Controls: Appropriate controls are essential. These include unstained cells to assess autofluorescence and cells stained with a well-characterized nuclear stain (e.g., DAPI or Hoechst) for comparison.

Conclusion

This compound presents a potential, novel fluorescent dye for nuclear staining due to its cationic nature. The provided generalized protocols for fixed and live-cell staining, along with a method for assessing its cytotoxicity, offer a starting point for researchers. However, it is imperative to emphasize that significant empirical optimization is required to validate its use for specific applications and to fully characterize its performance as a biological stain.

References

Application Notes: Basic Red 46 as a Potential Fluorescent Probe for Cellular Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 46 is a cationic azo dye recognized for its fluorescent properties.[1][2] While extensively utilized in the textile industry, its application in biological microscopy as a fluorescent probe is an emerging area of investigation.[2][3] Its positive charge suggests a potential for interaction with negatively charged cellular components, such as nucleic acids and the inner mitochondrial membrane, making it a candidate for visualizing these structures.[2][4] These application notes provide a summary of its known characteristics and a set of generalized protocols for its potential use in fluorescence microscopy. It is important to note that while this compound shows promise, comprehensive data on its photophysical properties and specific applications in cellular imaging are still limited. The protocols provided herein are based on the general principles of fluorescence microscopy and the use of other cationic dyes and should be considered as a starting point for further optimization.

Physicochemical and Putative Fluorescent Properties

A summary of the available quantitative data for this compound is presented below. The fluorescent properties are largely based on its absorbance spectrum and the characteristics of similar cationic dyes, and therefore, should be experimentally verified.

PropertyValue/DescriptionReference
Chemical Formula C₁₈H₂₁BrN₆[5]
Molecular Weight 401.3 g/mol [5]
Appearance Dark red powder[5]
Solubility Soluble in water[5]
Absorbance Max (λabs) ~530 nm[6]
Putative Excitation Max (λex) 530 - 550 nm (Estimated)[6]
Putative Emission Max (λem) 560 - 600 nm (Estimated)N/A
Putative Quantum Yield (Φ) Not DeterminedN/A
Putative Fluorescence Lifetime (τ) Not DeterminedN/A

Hypothesized Principle of Action

This compound is a cationic molecule, which likely drives its accumulation in cellular compartments with a net negative charge. The two primary potential targets are:

  • Mitochondria: The inner mitochondrial membrane maintains a significant negative membrane potential. Cationic dyes are known to accumulate in the mitochondrial matrix driven by this potential.[4]

  • Nucleus: The phosphate (B84403) backbone of DNA and RNA confers a high negative charge density to the nucleus, making it a target for cationic dyes.[7]

The precise localization will likely depend on factors such as the cell type, the concentration of the dye, and the metabolic state of the cells.

Experimental Protocols

The following are generalized protocols for utilizing this compound for fluorescent staining of mammalian cells. Note: These protocols are starting points and require optimization for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 4.01 mg of this compound powder in 10 mL of dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

  • Staining Solution (1-10 µM): Dilute the 1 mM stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or live-cell imaging medium) to the desired final concentration. Prepare this solution fresh for each experiment.

Protocol 1: Live-Cell Staining and Imaging

This protocol is intended for imaging dynamic processes in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Live-cell imaging medium (phenol red-free)

  • This compound Staining Solution

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Culture cells to the desired confluency (typically 50-70%).

  • Remove the culture medium and wash the cells once with pre-warmed live-cell imaging medium.

  • Add the this compound Staining Solution to the cells.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Proceed with imaging on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

Imaging Parameters (to be optimized):

  • Excitation: ~540/20 nm

  • Emission: ~580/40 nm

  • Exposure Time: Use the lowest possible exposure time to minimize phototoxicity.

Protocol 2: Fixed-Cell Staining

This protocol is suitable for high-resolution imaging of cellular structures.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound Staining Solution

  • Mounting Medium

Procedure:

  • Remove the culture medium and wash the cells once with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature if targeting intracellular structures.

  • Wash the cells three times with PBS.

  • Add the this compound Staining Solution and incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image using a fluorescence microscope.

Mandatory Visualizations

G Experimental Workflow for this compound Staining cluster_prep Preparation cluster_live Live-Cell Staining cluster_fixed Fixed-Cell Staining prep_stock Prepare 1 mM Stock in DMSO prep_working Dilute to 1-10 µM in Imaging Medium prep_stock->prep_working live_stain Incubate with This compound prep_working->live_stain fixed_stain Incubate with This compound prep_working->fixed_stain live_culture Culture Cells live_wash1 Wash with Medium live_culture->live_wash1 live_wash1->live_stain live_wash2 Wash with Medium live_stain->live_wash2 live_image Live Imaging live_wash2->live_image fixed_culture Culture Cells fixed_fix Fix with PFA fixed_culture->fixed_fix fixed_perm Permeabilize (Optional) fixed_fix->fixed_perm fixed_perm->fixed_stain fixed_mount Mount fixed_stain->fixed_mount fixed_image Imaging fixed_mount->fixed_image

Caption: Workflow for live and fixed-cell staining with this compound.

G Hypothesized Cellular Uptake and Localization of this compound cluster_cell Cell cluster_mito Mitochondrion cluster_nucleus Nucleus extracellular Extracellular This compound (+) membrane Plasma Membrane extracellular->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm mito_membrane Inner Membrane (Negative Potential) cytoplasm->mito_membrane Electrophoretic Uptake nuclear_envelope Nuclear Envelope cytoplasm->nuclear_envelope Diffusion matrix Mitochondrial Matrix mito_membrane->matrix dna_rna DNA/RNA (Negative Charge) nuclear_envelope->dna_rna

Caption: Hypothesized mechanism of this compound uptake and localization.

Phototoxicity Considerations and Mitigation

Fluorescence microscopy, especially in live-cell imaging, can induce phototoxicity, leading to cellular stress and artifacts.[8][9] While specific phototoxicity data for this compound is not available, the following general strategies are recommended to minimize potential damage:

  • Minimize Exposure: Use the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio.

  • Time-lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions as much as the biological process under investigation allows.

  • Use Sensitive Detectors: Employing high quantum efficiency detectors (e.g., sCMOS cameras) will allow for the use of lower excitation light levels.

  • Antioxidants: The addition of antioxidants to the imaging medium can help to quench reactive oxygen species generated during fluorescence excitation.[8]

It is crucial to perform control experiments, including imaging unstained cells under the same conditions, to assess the level of phototoxicity induced by the imaging process itself.

Conclusion and Future Directions

This compound presents potential as a novel fluorescent probe for cellular microscopy, likely targeting mitochondria and/or the nucleus due to its cationic nature. However, its use in a research setting requires a thorough characterization of its photophysical properties, including the precise determination of its excitation and emission spectra, quantum yield, and fluorescence lifetime. Furthermore, its cellular uptake mechanisms, specific subcellular localization, and potential cytotoxicity and phototoxicity need to be rigorously evaluated. The protocols and information provided here serve as a foundation for researchers to begin exploring the utility of this compound in their specific imaging applications.

References

Application Notes and Protocols for Advanced Oxidation Processes in Basic Red 46 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 46 (BR46) is a cationic azo dye widely utilized in the textile industry.[1] Its complex aromatic structure renders it resistant to conventional wastewater treatment methods, posing a significant environmental concern due to its persistence and potential toxicity.[1][2][3] Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for the degradation of recalcitrant organic pollutants like BR46.[4] AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which can non-selectively oxidize and mineralize organic compounds into simpler, less harmful substances such as CO2, water, and inorganic ions.[4][5]

These application notes provide a comprehensive overview and detailed protocols for several common AOPs employed in the degradation of this compound.

Principles of Advanced Oxidation Processes for this compound Degradation

The degradation of this compound by AOPs primarily involves the attack of highly reactive species on the dye molecule. The azo bond (-N=N-), which acts as the chromophore, is often the initial target, leading to rapid decolorization.[5] Subsequent attacks on the resulting aromatic intermediates lead to ring-opening and eventual mineralization. The primary mechanisms for several AOPs are described below:

  • Photocatalysis (e.g., TiO₂, ZnO): Semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) generate electron-hole pairs upon irradiation with UV or solar light. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the dye molecules adsorbed on the catalyst surface.[1][2]

  • Ozonation: Ozone (O₃) is a powerful oxidizing agent that can degrade BR46 through two pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals formed from ozone decomposition in water, particularly at alkaline pH.[5][6]

  • Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺).[7][8] The efficiency of this process can be significantly enhanced by UV irradiation (photo-Fenton), which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.[7]

  • Persulfate (S₂O₈²⁻) Activation: Persulfate ions can be activated by heat, UV radiation, or transition metals to generate sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing agents with high redox potential.[9]

Data Presentation: Comparative Efficiency of AOPs for this compound Degradation

The following tables summarize quantitative data from various studies on the degradation of this compound using different AOPs. It is important to note that a direct comparison can be challenging due to variations in experimental conditions across different studies.

AOP Catalyst/Oxidant Initial BR46 Conc. (mg/L) Catalyst/Oxidant Conc. pH Reaction Time (min) Degradation Efficiency (%)
PhotocatalysisTiO₂201.0 g/L3.0Not Specified>90
PhotocatalysisZnO450.61 g/L1186Not Specified, but optimized
OzonationO₃3002.0 g/h6-720>90
Electrocoagulation-OzonationFe electrodes/O₃30070 A/m², 2.0 g/h O₃6-720>90
Non-thermal PlasmaCorona Discharge50N/AInitial 5.83085
UV/PersulfateUV LEDs/S₂O₈²⁻20100 mM6.4330>90

Experimental Protocols

Protocol 1: General Procedure for Preparation of this compound Stock and Working Solutions

Materials:

  • This compound dye (>98% purity)

  • Distilled or deionized water

  • Volumetric flasks (e.g., 1000 mL)

  • Analytical balance

  • Beaker

Procedure:

  • Accurately weigh a specific amount of this compound powder using an analytical balance.

  • Dissolve the weighed dye in a small amount of distilled water in a beaker.

  • Transfer the dissolved dye solution into a volumetric flask of a desired volume (e.g., 1000 mL).

  • Rinse the beaker with distilled water and add the rinsing to the volumetric flask to ensure all the dye is transferred.

  • Fill the volumetric flask to the mark with distilled water.

  • Stopper the flask and invert it several times to ensure a homogeneous solution. This will be your stock solution (e.g., 1000 mg/L).

  • Prepare working solutions of desired concentrations by diluting the stock solution with distilled water.

Protocol 2: Analytical Method for Determination of this compound Concentration

The degradation of this compound is typically monitored by measuring the change in its concentration over time using a UV-Vis spectrophotometer.[1]

Procedure:

  • Calibrate the UV-Vis spectrophotometer.

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of this compound (approximately 530 nm) to create a calibration curve (Absorbance vs. Concentration).[1][10]

  • During the degradation experiment, withdraw samples at regular intervals.

  • If a solid catalyst is used, centrifuge or filter the samples to remove the particles before analysis.[1]

  • Measure the absorbance of the samples at 530 nm.

  • Use the calibration curve to determine the concentration of this compound in the samples at different time points.

  • The degradation efficiency can be calculated using the following formula:[2] Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration and Cₜ is the concentration at time 't'.

Protocol 3: Photocatalytic Degradation of this compound using TiO₂

This protocol describes the degradation of this compound using TiO₂ as a photocatalyst under UV irradiation.[2]

Materials and Equipment:

  • This compound working solution

  • TiO₂ photocatalyst (e.g., Degussa P25)

  • Photoreactor with a UV lamp (e.g., mercury lamp)

  • Magnetic stirrer and stir bar

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • UV-Vis spectrophotometer

  • Centrifuge or syringe filters (0.45 µm)

Procedure:

  • Place a specific volume of the this compound working solution into the photoreactor vessel.

  • Add the required amount of TiO₂ catalyst to the dye solution to achieve the desired catalyst loading (e.g., 1.5 g/L).[2]

  • Adjust the pH of the suspension to the desired value (e.g., 3.0) using dilute HCl or NaOH solutions while monitoring with a pH meter.[2]

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[1][4]

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[1]

  • Immediately centrifuge or filter the samples to remove the TiO₂ particles.

  • Analyze the supernatant using a UV-Vis spectrophotometer as described in Protocol 2.

Protocol 4: Ozonation of this compound

This protocol outlines the degradation of this compound using ozonation in a bubble column reactor.[5]

Materials and Equipment:

  • This compound working solution

  • Bubble column reactor

  • Ozone generator

  • Oxygen supply

  • Gas diffuser

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer

Procedure:

  • Fill the bubble column reactor with a known volume of the this compound working solution (e.g., 1 L).

  • Place a magnetic stir bar in the reactor and place the reactor on a magnetic stirrer.

  • Connect the oxygen supply to the ozone generator and the ozone generator outlet to the gas diffuser at the bottom of the reactor.

  • Turn on the magnetic stirrer to ensure complete mixing.

  • Start the oxygen flow at a specific rate (e.g., 1 L/min).

  • Turn on the ozone generator and set the desired ozone concentration (e.g., 20 mg/L).[5]

  • Start a timer to monitor the reaction time.

  • Collect samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).[5]

  • Immediately after collection, purge the samples with an inert gas (e.g., nitrogen) to remove any residual dissolved ozone.[5]

  • Analyze the samples for decolorization using a UV-Vis spectrophotometer as described in Protocol 2.

Protocol 5: Fenton Degradation of this compound

This protocol details the degradation of this compound using the Fenton process.

Materials and Equipment:

  • This compound working solution

  • Beaker or reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis spectrophotometer

Procedure:

  • Add a specific volume of the this compound working solution to a beaker.

  • Adjust the pH of the solution to the optimal range for the Fenton process (typically around 3) using dilute H₂SO₄ or NaOH.[7]

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Add the required amount of FeSO₄·7H₂O and stir until it dissolves completely.

  • Initiate the reaction by adding the predetermined volume of H₂O₂ to the solution.

  • Withdraw samples at regular time intervals.

  • Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH.[4]

  • Analyze the residual concentration of BR46 in the samples using a UV-Vis spectrophotometer as described in Protocol 2.

Protocol 6: UV-Activated Persulfate Degradation of this compound

This protocol describes the degradation of this compound using UV-activated persulfate.

Materials and Equipment:

  • This compound working solution

  • Batch reactor with UV LEDs or a UV lamp

  • Magnetic stirrer and stir bar

  • pH meter

  • Potassium persulfate (K₂S₂O₈)

  • UV-Vis spectrophotometer

Procedure:

  • Place a known volume of the this compound working solution into the batch reactor.

  • Adjust the pH of the solution to the desired value (e.g., 6.43).[11]

  • Add the required amount of potassium persulfate to the solution and stir until dissolved.

  • Turn on the UV light source to initiate the reaction.

  • Withdraw samples at regular intervals.

  • Analyze the samples for the concentration of this compound using a UV-Vis spectrophotometer as described in Protocol 2.

Visualizations

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare BR46 Working Solution add_dye Add Dye Solution to Reactor prep_dye->add_dye prep_catalyst Prepare TiO2 Slurry add_catalyst Add Catalyst prep_catalyst->add_catalyst add_dye->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph dark_adsorption Dark Adsorption (30-60 min) adjust_ph->dark_adsorption uv_irradiation UV Irradiation dark_adsorption->uv_irradiation sampling Withdraw Samples at Intervals uv_irradiation->sampling separation Centrifuge/Filter Catalyst sampling->separation measurement Measure Absorbance (UV-Vis) separation->measurement calculation Calculate Degradation Efficiency measurement->calculation AOP_Mechanism cluster_radicals Generation of Reactive Species cluster_degradation Degradation Pathway AOP Advanced Oxidation Process OH_radical Hydroxyl Radical (•OH) AOP->OH_radical initiates SO4_radical Sulfate Radical (SO4•⁻) AOP->SO4_radical initiates ROS Other Reactive Oxygen Species AOP->ROS initiates BR46 This compound (Complex Organic Molecule) OH_radical->BR46 attack SO4_radical->BR46 attack ROS->BR46 attack intermediates Intermediate Byproducts BR46->intermediates degrades to mineralization Mineralization Products (CO2, H2O, Inorganic Ions) intermediates->mineralization further oxidizes to

References

Application Notes and Protocols for the Photocatalytic Degradation of Basic Red 46 using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the photocatalytic degradation of the cationic azo dye, Basic Red 46 (BR 46), using titanium dioxide (TiO₂) as a photocatalyst. This document outlines the underlying principles, detailed experimental protocols for catalyst synthesis and dye degradation, and summarizes key data on factors influencing the degradation efficiency.

Principle of TiO₂ Photocatalysis

The photocatalytic degradation of organic pollutants like this compound using TiO₂ is a prominent Advanced Oxidation Process (AOP). When TiO₂ particles are irradiated with photons of energy equal to or greater than their bandgap energy (e.g., ≥ 3.2 eV for anatase TiO₂), electron-hole pairs (e⁻/h⁺) are generated on the catalyst surface.[1]

The highly reactive holes (h⁺) in the valence band can directly oxidize adsorbed organic molecules. Concurrently, the electrons (e⁻) in the conduction band react with adsorbed molecular oxygen to produce superoxide (B77818) radical anions (•O₂⁻). These radicals initiate a cascade of reactions to form other reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.[1] These ROS are primarily responsible for the breakdown and eventual mineralization of the complex dye molecules into simpler, less harmful substances like CO₂, H₂O, and inorganic ions.[1]

Data Presentation: Factors Influencing Degradation Efficiency

The efficiency of photocatalytic degradation of this compound is significantly influenced by several operational parameters. The following tables summarize the quantitative data on the effects of pH, TiO₂ concentration, and initial dye concentration on degradation efficiency.

Table 1: Effect of pH on the Degradation of this compound

pHDegradation Efficiency (%) after 120 min
3.095
5.088
7.075
9.062
11.050
Conditions: Initial this compound concentration = 20 mg/L, TiO₂ concentration = 1.0 g/L, UV irradiation.[1]

Table 2: Effect of TiO₂ Concentration on the Degradation of this compound

TiO₂ Concentration (g/L)Degradation Efficiency (%) after 120 min
0.578
1.092
1.596
2.094
2.590
Conditions: Initial this compound concentration = 20 mg/L, pH = 3.0, UV irradiation.[1]

Table 3: Effect of Initial Dye Concentration on the Degradation of this compound

Initial Dye Concentration (mg/L)Degradation Efficiency (%) after 120 min
1098
2096
3085
4075
5065
Conditions: TiO₂ concentration = 1.5 g/L, pH = 3.0, UV irradiation.[1]

Table 4: Langmuir-Hinshelwood Kinetic Parameters for the Decolorization of this compound

ParameterValue
Rate Constant (k)0.273 mg L⁻¹ min⁻¹
Adsorption Coefficient (K)0.313 (mg L⁻¹)⁻¹

The photocatalytic degradation of this compound generally follows the Langmuir-Hinshelwood kinetic model, which describes reactions occurring at a solid-liquid interface.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the TiO₂ photocatalyst and the execution of the photocatalytic degradation experiment.

Protocol 1: Synthesis of TiO₂ Nanoparticles via Sol-Gel Method

This protocol describes a common and effective method for synthesizing anatase TiO₂ nanoparticles with high photocatalytic activity.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol (absolute)

  • Deionized water

  • Nitric acid (HNO₃)

  • Beakers and magnetic stirrer

  • Drying oven

  • Muffle furnace

Procedure:

  • Preparation of Solution A: In a beaker, dissolve a specific amount of titanium (IV) isopropoxide in absolute ethanol. Stir the solution continuously.

  • Preparation of Solution B: In a separate beaker, mix deionized water and ethanol. Add a small amount of nitric acid to this solution to act as a catalyst for hydrolysis.

  • Sol Formation: Slowly add Solution B to Solution A dropwise under vigorous stirring. A transparent sol will form.

  • Gelation: Continue stirring the mixture until a gel is formed. The time for gelation can vary depending on the specific concentrations and temperature.

  • Aging: Age the gel at room temperature for a period of 24 to 48 hours. This step allows for the completion of the hydrolysis and condensation reactions.

  • Drying: Dry the aged gel in an oven at 80-100 °C for several hours to remove the solvent and residual organic compounds.

  • Calcination: Calcine the dried powder in a muffle furnace at a temperature range of 400-500 °C for 2-4 hours. This step is crucial for the formation of the crystalline anatase phase of TiO₂.

  • Characterization: The synthesized TiO₂ nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology.

Protocol 2: Photocatalytic Degradation of this compound

This protocol outlines the procedure for conducting the photocatalytic degradation of this compound using the synthesized TiO₂ nanoparticles.

Materials and Equipment:

  • This compound dye

  • Synthesized TiO₂ photocatalyst

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Photoreactor with a UV lamp (e.g., mercury lamp)

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

  • Centrifuge or syringe filters (0.45 µm)

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a known amount of the dye in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.

  • Preparation of TiO₂ Suspension: Add a specific amount of the synthesized TiO₂ photocatalyst to the this compound solution of a known concentration to achieve the desired catalyst loading (e.g., 1.0 g/L).

  • pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH solutions while continuously monitoring with a pH meter.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface. Take a sample at the end of this period to measure the initial concentration (C₀).

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sampling: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).

  • Sample Preparation: Immediately after withdrawal, centrifuge the aliquots at a high speed (e.g., 10,000 rpm for 10 minutes) or filter them through a 0.45 µm syringe filter to remove the TiO₂ particles.

  • Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound (approximately 530 nm) using a UV-Vis spectrophotometer.[1]

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye after the dark adsorption period and Cₜ is the concentration at time 't'.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanisms for the photocatalytic degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution Catalyst_Suspension Prepare TiO2 Suspension Dye_Solution->Catalyst_Suspension Mix pH_Adjustment Adjust pH Catalyst_Suspension->pH_Adjustment Dark_Adsorption Dark Adsorption (Equilibrium) pH_Adjustment->Dark_Adsorption UV_Irradiation UV Irradiation Dark_Adsorption->UV_Irradiation Sampling Sampling at Intervals UV_Irradiation->Sampling Separation Centrifuge/Filter Sampling->Separation UV_Vis UV-Vis Analysis Separation->UV_Vis Degradation_Calculation Calculate Degradation % UV_Vis->Degradation_Calculation

Caption: Experimental workflow for the photocatalytic degradation of this compound.

General_Photocatalysis_Mechanism cluster_tio2 TiO₂ Particle VB Valence Band (VB) CB Conduction Band (CB) hole h⁺ VB->hole electron e⁻ CB->electron UV_Light UV Light (hν ≥ Ebg) UV_Light->VB Photon Absorption H2O H₂O OH_radical •OH H2O->OH_radical OH_neg OH⁻ OH_neg->OH_radical O2 O₂ O2_radical •O₂⁻ O2->O2_radical BR46 This compound Intermediates Intermediates BR46->Intermediates Mineralization CO₂ + H₂O + Mineral Acids Intermediates->Mineralization hole->H2O Oxidation hole->OH_neg Oxidation hole->BR46 Direct Oxidation electron->O2 Reduction OH_radical->BR46 Degradation

Caption: General mechanism of TiO₂ photocatalysis.

Degradation_Pathway BR46 This compound C₁₈H₂₁BrN₆ Attack Attack by •OH and h⁺ BR46->Attack Cleavage Azo Bond Cleavage (-N=N-) Attack->Cleavage Aromatic_Intermediates Aromatic Intermediates e.g., Amines, Phenols Cleavage->Aromatic_Intermediates Ring_Opening Aromatic Ring Opening Aromatic_Intermediates->Ring_Opening Aliphatic_Intermediates Aliphatic Intermediates e.g., Carboxylic Acids Ring_Opening->Aliphatic_Intermediates Mineralization Mineralization CO₂ + H₂O + NO₃⁻ + Br⁻ Aliphatic_Intermediates->Mineralization

Caption: Plausible degradation pathway of this compound.

References

Application Notes and Protocols: Non-Thermal Plasma for Decolorization of Basic Red 46 Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The textile industry is a significant contributor to water pollution, releasing large volumes of effluents containing synthetic dyes that are often toxic, carcinogenic, and resistant to conventional treatment methods.[1][2] Basic Red 46 (BR46), a widely used azo dye, is a notable pollutant due to its complex aromatic structure, which makes it recalcitrant.[2][3] Non-thermal plasma (NTP), also known as cold plasma, is an advanced oxidation process (AOP) that has emerged as a promising technology for treating dye-contaminated wastewater.[4][5][6] NTP generates a highly reactive environment at ambient temperature and pressure by producing a cocktail of high-energy electrons, ions, and reactive oxygen and nitrogen species (RONS) such as hydroxyl radicals (•OH), ozone (O₃), and atomic oxygen (•O).[4][7] These reactive species can effectively break down the chromophoric groups of dye molecules, leading to rapid decolorization and mineralization.[7][8]

This document provides detailed application notes and protocols for the decolorization of this compound solution using non-thermal plasma, intended for researchers and scientists in environmental chemistry and drug development.

Principle of Decolorization

The efficacy of non-thermal plasma in dye degradation lies in its ability to generate a dense cloud of RONS directly in or above the aqueous solution.[4] The primary mechanism involves the attack of these highly oxidative species on the dye's molecular structure. For an azo dye like this compound, the key target is the azo bond (–N=N–), which is responsible for its color. The cleavage of this bond, along with the degradation of aromatic rings, results in the formation of smaller, less colored, and often less toxic intermediate compounds, which can be further mineralized into CO₂, H₂O, and inorganic ions upon prolonged treatment.[5] Hydroxyl radicals (•OH) are often identified as the primary species responsible for the degradation process.[1]

G cluster_plasma Non-Thermal Plasma Generation cluster_rons Generation of Reactive Species cluster_degradation Dye Decolorization Process NTP High Voltage Power Supply Discharge Plasma Discharge (e.g., Corona, DBD) NTP->Discharge Energy Input H2O H₂O Discharge->H2O O2 O₂ Discharge->O2 N2 N₂ Discharge->N2 RONS Reactive Species (•OH, O₃, •O, etc.) H2O->RONS Dissociation & Ionization O2->RONS Dissociation & Ionization N2->RONS Dissociation & Ionization BR46 This compound (Azo Dye with Chromophore) RONS->BR46 Oxidative Attack on Azo Bond (-N=N-) Intermediates Colorless Intermediates BR46->Intermediates Chromophore Cleavage Mineralization Mineralized Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: Mechanism of this compound decolorization by non-thermal plasma.

Experimental Protocols

This section outlines the materials and methodology for conducting the decolorization of this compound using a pin-to-water high-voltage corona discharge reactor, based on successful laboratory studies.[2][6]

Protocol 1: Decolorization of this compound

1. Materials and Reagents:

  • C.I. This compound (Mr = 357.5 g/mol )[3]

  • Deionized or distilled water

  • High-Voltage AC Power Supply (e.g., 0-20 kV, 50 Hz)

  • Pin-to-water corona discharge plasma reactor

  • Air pump or compressed air cylinder with flow meter

  • 100 mL beaker or reaction vessel[3][6]

  • Magnetic stirrer and stir bar

  • UV-Vis Spectrophotometer

  • pH meter

2. Experimental Setup Workflow:

G cluster_prep 1. Preparation cluster_treatment 2. Plasma Treatment cluster_analysis 3. Analysis A Prepare 50 mg/L This compound Solution B Measure Initial Absorbance (λmax) & pH A->B C Place 100 mL of Solution into Reactor Vessel B->C D Set up Corona Discharge Reactor (Pin-to-Water) C->D E Initiate Air Flow and Apply High Voltage (e.g., 15 kV) D->E F Run Treatment for Desired Time (e.g., 0-60 min) E->F G Collect Samples at Time Intervals F->G Sampling H Measure Final pH G->H I Measure Absorbance at λmax G->I J Calculate Decolorization Efficiency (%) I->J

Caption: General experimental workflow for NTP treatment of this compound.

3. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound. From this, prepare a 100 mL working solution with a concentration of 50 mg/L in a beaker.[3][6]

  • Initial Measurements: Measure the initial pH of the solution.[2] Using the UV-Vis spectrophotometer, measure the initial absorbance (A₀) at the maximum wavelength (λmax) for this compound.

  • Reactor Setup: Place the beaker containing the 100 mL dye solution into the plasma reactor setup. A magnetic stirrer can be used to ensure homogeneity.[3]

  • Plasma Treatment:

    • Position the high-voltage pin electrode above the water surface.

    • Start the airflow to the reactor.

    • Turn on the high-voltage power supply and set the desired voltage (e.g., 15 kV).[3]

    • Begin timing the experiment.

  • Sampling and Analysis:

    • Take aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 15, 30, 45, 55 minutes).[3]

    • Measure the absorbance (Aₜ) of each sample at λmax.

    • After the final treatment time, measure the final pH of the solution.[2]

  • Data Calculation: Calculate the decolorization efficiency (DE) at each time point using the following formula:

    • DE (%) = [(A₀ - Aₜ) / A₀] * 100

Data Presentation

Quantitative data from studies on the decolorization of this compound and other dyes are summarized below.

Table 1: Properties of this compound

Property Value Reference
Chemical Formula C₁₉H₂₂N₄O₂ [3]
Molecular Weight 357.5 g/mol [3]
Type Azo Dye [2][9]

| λmax | ~530 nm |[3] |

Table 2: Experimental Parameters and Efficacy for this compound Decolorization

Parameter Value Result Reference
Reactor Type Pin-to-water corona discharge - [2][6]
Initial Concentration 50 mg/L - [3][6]
Sample Volume 100 mL - [3][6]
Discharge Voltage 15 kV - [3]
Treatment Time 30 minutes ~85% decolorization [2][6]
Treatment Time 55 minutes Almost complete decolorization [3]
pH Change Initial: 5.8, Final (30 min): 3.32 Significant acidification [2]

| COD Reduction | 55 minutes | 22.5% |[3] |

Table 3: General Influence of Operating Parameters on NTP Dye Decolorization

Parameter Effect on Decolorization Efficiency Rationale
Applied Voltage/Power Increases with higher voltage/power.[4][5] Higher energy input generates more reactive species.
Treatment Time Increases with longer exposure time.[4][8] Allows for more extensive interaction between reactive species and dye molecules.
Initial Dye Concentration Decreases at higher concentrations.[5][8] The quantity of reactive species becomes a limiting factor for a larger number of dye molecules.
Solution pH Varies by dye; BR46 degradation is effective in initially near-neutral solutions, which become acidic.[2] pH can influence the dominant reactive species and the dye's molecular state. Acidification is common due to the formation of nitric and nitrous acids.[2]

| Gas Flow Rate | An optimal flow rate often exists.[5][8] | Affects the composition and distribution of the plasma and reactive species. |

Key Findings and Observations

  • High Efficiency: Non-thermal plasma is highly effective for the decolorization of this compound, achieving up to 85% removal within 30 minutes for a 50 mg/L solution.[2][6]

  • Rapid Initial Rate: The decolorization rate is typically highest at the beginning of the treatment and slows as the dye concentration decreases.[3]

  • pH Reduction: A significant drop in the solution's pH is a common characteristic of air-based NTP treatment, as the plasma generates acidic species like nitrates and nitrites in the water.[2] This acidification can also contribute to the degradation process.

  • Mineralization: While decolorization can be rapid, complete mineralization (conversion to CO₂ and H₂O) is a slower process, as indicated by the more modest COD reduction compared to color removal.[3] This suggests the formation of colorless organic intermediates.

References

Application Note: Quantitative Analysis of Basic Red 46 Using UV-Visible Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative determination of Basic Red 46, a cationic azo dye, in aqueous solutions using UV-Visible (UV-Vis) spectroscopy. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration. The protocol covers the determination of the maximum absorbance wavelength (λmax), preparation of standard solutions, generation of a calibration curve, and analysis of unknown samples. This method is simple, rapid, cost-effective, and suitable for quality control and research applications in the textile, pharmaceutical, and environmental monitoring industries.

Principle

UV-Visible spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength.[1] The concentration of an absorbing species in a solution is directly proportional to its absorbance, a relationship described by the Beer-Lambert Law.[2]

Beer-Lambert Law: A = εbc

Where:

  • A is the absorbance (unitless).

  • ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.[2]

  • b is the path length of the cuvette (typically 1 cm).[3]

  • c is the concentration of the substance (in mol L⁻¹).[2]

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations.[4][5] Plotting absorbance versus concentration yields a linear graph, the equation of which can be used to calculate the concentration of the unknown sample from its measured absorbance.[6]

Apparatus and Materials

  • Apparatus:

    • Double-beam UV-Visible Spectrophotometer

    • Matched quartz or plastic cuvettes (1 cm path length)

    • Analytical balance (± 0.0001 g)

    • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

    • Class A volumetric pipettes

    • Beakers and graduated cylinders

    • Pipette controller and tips

  • Chemicals and Reagents:

    • This compound (C₁₈H₂₁BrN₆, M.W. = 401.3 g/mol ) powder.[7]

    • Deionized (DI) water or an appropriate buffer solution.

Experimental Protocol

The overall workflow for the quantification of this compound is outlined in the diagram below.

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation stock 1. Prepare 100 mg/L Stock Solution standards 2. Create Calibration Standards (Serial Dilution) stock->standards warmup 4. Spectrophotometer Warm-up (30 min) unknown 3. Prepare Unknown Sample(s) lambda_max 5. Determine λmax (Scan 200-800 nm) warmup->lambda_max blank 6. Set Blank (DI Water) lambda_max->blank measure_standards 7. Measure Absorbance of Standards blank->measure_standards measure_unknown 8. Measure Absorbance of Unknown(s) measure_standards->measure_unknown calibration_curve 9. Plot Calibration Curve (Absorbance vs. Conc.) measure_standards->calibration_curve calculate 10. Calculate Unknown Concentration measure_unknown->calculate calibration_curve->calculate

Caption: Workflow for UV-Vis quantification of this compound.

3.1. Determination of Maximum Absorbance Wavelength (λmax)

The maximum absorbance for this compound occurs at approximately 530 nm.[8][9][10]

  • Prepare a mid-range concentration solution of this compound (e.g., 5 mg/L) from the stock solution.

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[11]

  • Fill a cuvette with deionized water (or the solvent used) to serve as the blank. Place it in the reference holder and zero the instrument.

  • Fill a separate cuvette with the 5 mg/L this compound solution.

  • Perform a wavelength scan over the range of 400 nm to 700 nm.

  • Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax. All subsequent absorbance measurements should be performed at this wavelength.

3.2. Preparation of Stock and Standard Solutions

  • Stock Solution (100 mg/L): Accurately weigh 10.0 mg of this compound powder using an analytical balance. Quantitatively transfer the powder to a 100 mL Class A volumetric flask. Dissolve the dye in a small amount of deionized water and then dilute to the mark. Stopper and invert the flask several times to ensure homogeneity. This is your 100 mg/L stock solution.

  • Calibration Standards: Prepare a series of at least five standard solutions from the stock solution using serial dilutions. A suggested concentration range is 0.5 mg/L to 10 mg/L.

    • To prepare 10 mg/L: Pipette 10.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with DI water.

    • To prepare 5 mg/L: Pipette 5.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

    • To prepare 2.5 mg/L: Pipette 2.5 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

    • To prepare 1 mg/L: Pipette 1.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

    • To prepare 0.5 mg/L: Pipette 0.5 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark.

3.3. Generation of the Calibration Curve

  • Set the spectrophotometer to measure absorbance at the predetermined λmax (approx. 530 nm).

  • Use deionized water as the blank to zero the instrument.

  • Measure the absorbance of each prepared standard solution, starting from the lowest concentration and moving to the highest.

  • Record the absorbance for each concentration.

  • Plot the absorbance (y-axis) versus the concentration in mg/L (x-axis).

  • Perform a linear regression on the data points. The resulting line should pass through or very close to the origin.

  • Determine the equation of the line (y = mx + b) and the coefficient of determination (R²). An acceptable calibration curve should have an R² value of 0.99 or greater.

Data Presentation and Results

The data obtained from the absorbance measurements of the standard solutions should be tabulated for clarity.

Table 1: Calibration Data for this compound at 530 nm

Standard Concentration (mg/L)Absorbance (A)
0.50.112
1.00.225
2.50.560
5.01.124
10.02.251

Note: The absorbance values presented are hypothetical and for illustrative purposes only.

From the linear regression of the data in Table 1, a calibration equation is obtained:

  • Equation: Absorbance = 0.2249 * Concentration (mg/L) + 0.001

  • R² Value: 0.9998

Analysis of Unknown Samples

  • Prepare the unknown sample. If the concentration is expected to be high, dilute it with deionized water to ensure its absorbance falls within the range of the calibration curve (ideally between 0.2 and 0.8 to maintain linearity).[12]

  • Measure the absorbance of the (diluted) unknown sample at the λmax.

  • Using the equation from the calibration curve, calculate the concentration of the dye in the sample.

Calculation Example:

  • If an unknown sample has an absorbance of 0.750 .

  • Using the equation: 0.750 = 0.2249 * Concentration + 0.001

  • Concentration = (0.750 - 0.001) / 0.2249

  • Calculated Concentration = 3.33 mg/L

  • If the original sample was diluted (e.g., a 1:10 dilution), multiply the calculated concentration by the dilution factor to find the original concentration (3.33 mg/L * 10 = 33.3 mg/L).

Conclusion

The UV-Visible spectroscopic method detailed in this note is a reliable and efficient technique for the quantification of this compound in aqueous solutions. By establishing a robust calibration curve, researchers can accurately determine dye concentration for various applications, including process monitoring, wastewater analysis, and formulation development. Adherence to proper laboratory techniques for solution preparation and instrument operation is critical for achieving accurate and reproducible results.

References

Application Note: Electrochemical Analysis of Basic Red 46 Using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the electrochemical analysis of Basic Red 46, a cationic azo dye, utilizing cyclic voltammetry (CV). The methodology detailed herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a sensitive and efficient method for the detection and quantification of this compound. The protocol covers the preparation of solutions, electrochemical cell setup, and operational parameters for cyclic voltammetry. Additionally, this document presents a structured format for data acquisition and analysis and includes a visual workflow to guide the experimental process.

Introduction

This compound is a synthetic azo dye widely used in the textile industry.[1] Due to its potential environmental impact and presence in wastewater, sensitive and accurate analytical methods for its detection are of significant importance. Electrochemical techniques, particularly cyclic voltammetry, offer a cost-effective, rapid, and highly sensitive approach for the analysis of electroactive species like this compound.[2][3] CV involves applying a linearly varying potential to an electrode and measuring the resulting current, which provides information about the redox processes of the analyte.[4][5][6] This application note outlines a detailed protocol for the quantitative determination of this compound using cyclic voltammetry.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the electrochemical analysis of this compound.

Reagents and Materials
  • This compound (C₁₈H₂₁BrN₆, CAS No. 12221-69-1)[7]

  • Supporting Electrolyte: 0.1 M Phosphate (B84403) Buffer Solution (PBS) at pH 7.0. To prepare, mix appropriate volumes of 0.1 M monosodium phosphate (NaH₂PO₄) and 0.1 M disodium (B8443419) phosphate (Na₂HPO₄) to achieve the desired pH.

  • Deionized (DI) Water: High-purity, 18 MΩ·cm.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl, 3 M KCl).

  • Counter Electrode: Platinum wire.

  • Polishing materials: 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.

Instrumentation
  • Potentiostat/Galvanostat: Equipped with software for cyclic voltammetry.

  • Electrochemical Cell: A three-electrode glass cell.

  • pH meter: For accurate buffer preparation.

  • Micropipettes and standard laboratory glassware.

Preparation of Standard Solutions
  • Stock Solution (1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in a known volume of DI water to prepare a 1 mM stock solution.

  • Working Solutions: Prepare a series of working standard solutions of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) by serial dilution of the stock solution with the 0.1 M PBS (pH 7.0).

Electrode Preparation
  • Polishing the Working Electrode: Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, followed by polishing with 0.05 µm alumina slurry for 2 minutes.[8]

  • Rinsing: Rinse the electrode thoroughly with DI water.

  • Sonication: Sonicate the electrode in DI water for 1 minute to remove any adsorbed alumina particles.

  • Drying: Dry the electrode surface under a stream of nitrogen gas.

Cyclic Voltammetry Measurement
  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing 10 mL of the desired this compound working standard solution. Ensure the reference electrode tip is placed close to the working electrode.

  • Initial Scan (Blank): Perform an initial CV scan in the 0.1 M PBS (pH 7.0) supporting electrolyte alone to obtain a background voltammogram.

  • Sample Analysis:

    • Immerse the prepared electrodes into the working standard solution.

    • Apply a potential scan from an initial potential to a switching potential and back. A typical potential window for azo dyes is between -1.0 V and +1.5 V vs. Ag/AgCl. The exact window should be optimized experimentally.

    • Set the scan rate (e.g., 50 mV/s). The effect of scan rate on the peak currents should be investigated to understand the reaction kinetics.

    • Record the cyclic voltammogram.

  • Data Acquisition: Record the anodic and cathodic peak potentials (Epa, Epc) and peak currents (Ipa, Ipc).

  • Calibration Curve: Repeat the measurements for all working standard solutions to construct a calibration curve by plotting the peak current against the concentration of this compound.

Data Presentation

The quantitative data obtained from the cyclic voltammetry experiments should be summarized for clear interpretation and comparison.

ParameterValue
Electrochemical System
Working ElectrodeGlassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl (3 M KCl)
Counter ElectrodePlatinum Wire
Supporting Electrolyte0.1 M Phosphate Buffer (pH 7.0)
CV Parameters
Potential Window-0.2 V to +1.2 V (vs. Ag/AgCl)
Scan Rate50 mV/s
Analytical Performance
Anodic Peak Potential (Epa)To be determined experimentally
Cathodic Peak Potential (Epc)To be determined experimentally
Linearity RangeTo be determined experimentally
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
R² of Calibration Curve> 0.99

Note: The values for analytical performance are placeholders and need to be determined through experimental validation.

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the electrochemical analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents & Standards setup_cell Assemble 3-Electrode Cell prep_reagents->setup_cell prep_electrode Prepare & Polish Electrode prep_electrode->setup_cell run_blank Run Blank CV Scan setup_cell->run_blank run_sample Run Sample CV Scan run_blank->run_sample record_data Record Peak Potentials & Currents run_sample->record_data build_calibration Construct Calibration Curve record_data->build_calibration quantify Quantify this compound build_calibration->quantify

Caption: Workflow for Electrochemical Analysis of this compound.

Conclusion

This application note provides a detailed and structured protocol for the electrochemical analysis of this compound using cyclic voltammetry. The described methodology offers a reliable and sensitive means for the quantification of this azo dye. Researchers and scientists can adapt and optimize the provided parameters to suit their specific instrumentation and analytical requirements. The successful implementation of this protocol will contribute to the effective monitoring of this compound in various matrices.

References

Application Notes and Protocols: Adsorption Kinetics of Basic Red 46 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the adsorption kinetics of Basic Red 46 (BR 46), a cationic dye, onto activated carbon. It includes a summary of key findings from various studies, detailed experimental protocols for conducting adsorption experiments, and an analysis of the kinetic models used to describe the adsorption process.

Introduction

This compound is a widely used dye in the textile industry, and its presence in wastewater is a significant environmental concern. Activated carbon has been extensively studied as an effective adsorbent for the removal of such dyes due to its high surface area and porous structure. Understanding the adsorption kinetics is crucial for optimizing the design and operation of wastewater treatment systems. This document outlines the key parameters influencing the adsorption of this compound on activated carbon and provides standardized protocols for its investigation.

Data Presentation

The following tables summarize quantitative data from various studies on the adsorption of this compound onto different types of activated carbon and other adsorbents.

Table 1: Adsorption Capacities and Isotherm Models

AdsorbentAdsorption Capacity (q_m, mg/g)Isotherm ModelReference
Activated Carbon714.28Langmuir[1]
Activated Clay175Langmuir[2]
Carbon/Silica Composite41.90 - 176.10 (temp. dependent)Langmuir[3][4]
Spent Yerba Mate60.54Langmuir[5]
EFB-based Activated Carbon357.14 - 416.67 (temp. dependent)Langmuir[6]

Table 2: Kinetic Models and Rate Constants

AdsorbentKinetic Modelk₁ (min⁻¹)k₂ (g/mg·min)Reference
Activated CarbonPseudo-first-order12.667 x 10⁻³-[1]
Activated ClayPseudo-second-order-Not Specified[2]
Carbon/Silica CompositePseudo-second-order-Not Specified[3][4]
Spent Yerba MatePseudo-second-order-Not Specified[5]
EFB-based Activated CarbonPseudo-second-order-Not Specified[6]

Table 3: Optimal Experimental Conditions

ParameterOptimal ValueObservationsReferences
pH4 - 10Lower uptake in strongly acidic media due to competition with H⁺ ions.[3]
Adsorbent Dose0.5 g/L97% removal for a 25 mg/L dye solution.[2]
Contact Time60 - 180 minEquilibrium time depends on the initial dye concentration.[3]
Temperature293 - 333 KAdsorption capacity increases with temperature, indicating an endothermic process.[3][4]

Experimental Protocols

This section provides a detailed methodology for studying the adsorption kinetics of this compound on activated carbon.

Materials and Reagents
  • Adsorbent: Activated Carbon (specify type, particle size, and any pre-treatment).

  • Adsorbate: this compound (C.I. 110825).

  • Chemicals: Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.

  • Equipment:

    • UV-Vis Spectrophotometer

    • Shaker (orbital or thermostatic)

    • pH meter

    • Analytical balance

    • Beakers, flasks, and other standard laboratory glassware

    • Filter paper or centrifuge

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye in deionized water.

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

Batch Adsorption Experiments

Batch experiments are performed to investigate the effect of various parameters on the adsorption process.[7]

  • Effect of Contact Time and Kinetic Study:

    • Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks containing a fixed volume (e.g., 100 mL) of a known initial concentration of this compound solution.

    • Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature.

    • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 min).

    • Separate the adsorbent from the solution by filtration or centrifugation.

    • Analyze the remaining concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

    • The amount of dye adsorbed at time t, q_t (mg/g), can be calculated using the following equation: q_t = (C₀ - C_t) * V / m where C₀ and C_t are the initial and final concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Effect of Initial Dye Concentration (Isotherm Study):

    • Vary the initial concentration of the this compound solution while keeping the adsorbent dose, contact time (sufficient to reach equilibrium), temperature, and pH constant.

    • Follow the same procedure as in the kinetic study to determine the amount of dye adsorbed at equilibrium (q_e).

  • Effect of Adsorbent Dose:

    • Vary the amount of activated carbon added to the dye solution while keeping the initial dye concentration, contact time, temperature, and pH constant.

  • Effect of pH:

    • Adjust the initial pH of the dye solutions to different values (e.g., 2, 4, 6, 8, 10) using HCl or NaOH.

    • Keep the adsorbent dose, initial dye concentration, and contact time constant.

Kinetic Modeling

The experimental data from the kinetic studies are fitted to various kinetic models to understand the adsorption mechanism.

  • Pseudo-First-Order Model: The linear form of the Lagergren pseudo-first-order model is given by: log(q_e - q_t) = log(q_e) - (k₁/2.303) * t A plot of log(q_e - q_t) versus t should give a straight line with a slope of -k₁/2.303 and an intercept of log(q_e).[8]

  • Pseudo-Second-Order Model: The linear form of the pseudo-second-order model is: t/q_t = 1/(k₂ * q_e²) + (1/q_e) * t A plot of t/q_t versus t should yield a straight line with a slope of 1/q_e and an intercept of 1/(k₂ * q_e²).[9][10]

  • Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism: q_t = k_id * t^(1/2) + C A plot of q_t versus t^(1/2) can give insights into the rate-limiting step. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between different kinetic models.

Experimental_Workflow A Preparation of This compound Solution C Batch Adsorption Experiment A->C B Preparation of Activated Carbon B->C D Parameter Variation: - Contact Time - Initial Concentration - Adsorbent Dose - pH C->D Investigate Effects E Sample Collection & Separation C->E D->C F Concentration Analysis (UV-Vis Spectrophotometer) E->F G Data Analysis F->G H Kinetic Modeling: - Pseudo-first-order - Pseudo-second-order - Intraparticle diffusion G->H

Caption: Experimental workflow for the study of this compound adsorption kinetics.

Kinetic_Models AdsorptionData Experimental Adsorption Data (qt vs. t) PFO Pseudo-First-Order Model log(qe - qt) vs. t AdsorptionData->PFO Fit Data PSO Pseudo-Second-Order Model t/qt vs. t AdsorptionData->PSO Fit Data IPD Intraparticle Diffusion Model qt vs. t^0.5 AdsorptionData->IPD Fit Data Mechanism Determine Adsorption Mechanism & Rate Constants PFO->Mechanism PSO->Mechanism IPD->Mechanism

Caption: Relationship between experimental data and kinetic models.

References

Application Notes and Protocols for Water Remediation Studies Using Basic Red 46 as a Model Contaminant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing Basic Red 46 (BR46) as a model contaminant in water remediation studies. BR46, a cationic azo dye, is a common effluent from the textile industry and serves as an excellent model for evaluating the efficacy of various water treatment technologies due to its vibrant color, stability, and well-characterized properties.[1][2]

Properties of this compound

This compound is a dark red, water-soluble powder.[1][3] Its chemical and physical properties are summarized in Table 1. As a cationic dye, it carries a positive charge in aqueous solutions, which influences its interaction with adsorbents and catalysts.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical FormulaC₁₈H₂₁BrN₆[2][5]
Molecular Weight401.3 g/mol [2]
CAS Number12221-69-1[1][3]
AppearanceDark red powder[1][3]
Solubility in Water80 g/L at 30°C[1]
Maximum Absorbance (λmax)~530 nm[6][7]
Chemical ClassCationic Azo Dye[2][8]

Water Remediation Technologies for this compound Removal

A variety of techniques have been successfully employed to remove BR46 from aqueous solutions. These can be broadly categorized into adsorption, photocatalysis, and advanced oxidation processes (AOPs). The following sections provide a comparative summary of their efficiencies and detailed experimental protocols.

Adsorption

Adsorption is a widely studied, effective, and economical method for dye removal.[9] It involves the accumulation of the dye molecules onto the surface of a solid adsorbent. The efficiency of adsorption is highly dependent on the adsorbent's properties, pH of the solution, initial dye concentration, and temperature.

Data Presentation: Adsorption of this compound on Various Adsorbents

Table 2: Comparison of Different Adsorbents for this compound Removal

AdsorbentInitial BR46 Conc. (mg/L)Adsorbent DosepHTemp. (°C)Max. Adsorption Capacity (mg/g)Removal Efficiency (%)References
Activated Clay250.5 g/L~7-17597[10]
Carbon/Silica Composite---20-6041.90 - 176.10-[1]
Graphene Oxide/MgO1000.01 g/50 mL103553.6-[11]
Graphene Oxide/SrTiO₃-0.01 g/50 mL103545.8-[11]
Orange Peel Biochar100-9-7.3694[12]
Animal Bone Meal----76-[13]

Experimental Protocol: Batch Adsorption Studies

This protocol outlines the steps for determining the adsorption capacity of a given adsorbent for BR46.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Adsorbent material (e.g., activated carbon, biochar, clay)

  • Conical flasks or beakers (250 mL)

  • Shaker (orbital or thermostatic)

  • pH meter

  • UV-Vis Spectrophotometer

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Centrifuge or filtration apparatus

Procedure:

  • Preparation of BR46 Solutions: Prepare a series of BR46 solutions of known concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • Take a fixed volume of each BR46 solution (e.g., 100 mL) in separate conical flasks.

    • Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of BR46 in the supernatant using a UV-Vis spectrophotometer at its λmax (~530 nm).

  • Calculations:

    • The amount of BR46 adsorbed at equilibrium, qe (mg/g), is calculated using the following equation: qe = (C0 - Ce) * V / m where:

      • C0 is the initial dye concentration (mg/L)

      • Ce is the equilibrium dye concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • The removal efficiency (%) is calculated as: Removal Efficiency (%) = ((C0 - Ce) / C0) * 100

Logical Relationship: Adsorption Isotherm and Kinetic Models

Adsorption_Models cluster_isotherm Adsorption Isotherms cluster_kinetics Adsorption Kinetics Langmuir Langmuir (Monolayer adsorption) Freundlich Freundlich (Heterogeneous surface) Dubinin_Radushkevich Dubinin-Radushkevich (Adsorption energy) Pseudo_First_Order Pseudo-First-Order Pseudo_Second_Order Pseudo-Second-Order Intraparticle_Diffusion Intraparticle Diffusion Adsorption_Data Experimental Adsorption Data Adsorption_Data->Langmuir Describes equilibrium Adsorption_Data->Freundlich Describes equilibrium Adsorption_Data->Dubinin_Radushkevich Describes equilibrium Adsorption_Data->Pseudo_First_Order Describes rate Adsorption_Data->Pseudo_Second_Order Describes rate Adsorption_Data->Intraparticle_Diffusion Describes rate

Caption: Relationship between experimental data and common adsorption models.

Photocatalysis

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (e.g., TiO₂, ZnO) and a light source (e.g., UV, solar) to generate highly reactive hydroxyl radicals (•OH) that can degrade organic pollutants.[4][8]

Data Presentation: Photocatalytic Degradation of this compound

Table 3: Comparison of Photocatalytic Systems for this compound Removal

PhotocatalystInitial BR46 Conc. (mg/L)Catalyst Dose (g/L)pHLight SourceReaction Time (min)Degradation Efficiency (%)References
ZnO250.5~7Solar60>97 (after adsorption)[10]
TiO₂ (Degussa P25)201.0 - 1.53.0UV--[8]
TiO₂/Periodate1001.03.0UV18076 (mineralization)[14][15]

Experimental Protocol: Photocatalytic Degradation of this compound

This protocol describes a typical experimental setup for evaluating the photocatalytic degradation of BR46.

Materials:

  • This compound solution

  • Photocatalyst powder (e.g., TiO₂ P25, ZnO)

  • Photoreactor with a suitable light source (e.g., UV lamp)

  • Magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

  • Syringes and filters (0.45 µm)

Procedure:

  • Catalyst Suspension:

    • Prepare a suspension of the photocatalyst in the BR46 solution of a desired concentration.

    • Place the suspension in the photoreactor.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction:

    • Turn on the light source to initiate the photocatalytic reaction.

    • Continue stirring to ensure the catalyst remains suspended.

  • Sampling and Analysis:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately filter the samples to remove the catalyst particles.

    • Measure the absorbance of the filtrate at the λmax of BR46 to determine the residual dye concentration.

  • Calculation:

    • Calculate the degradation efficiency at each time point using the formula provided in the adsorption protocol.

Experimental Workflow: Photocatalytic Degradation

Photocatalysis_Workflow A Prepare BR46 solution and photocatalyst suspension B Stir in dark for adsorption-desorption equilibrium A->B C Initiate photocatalysis with light source B->C D Collect samples at time intervals C->D E Filter to remove catalyst D->E F Analyze BR46 concentration (UV-Vis Spectrophotometry) E->F G Calculate degradation efficiency F->G

Caption: General workflow for a photocatalytic degradation experiment.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) for the oxidation of organic pollutants.[8][9] Besides photocatalysis, other common AOPs for BR46 removal include the Fenton process, ozonation, and electrocoagulation.

Data Presentation: Advanced Oxidation Processes for this compound Removal

Table 4: Comparison of AOPs for this compound Removal

AOP MethodInitial BR46 Conc. (mg/L)Key ParametersReaction TimeRemoval Efficiency (%)References
Fenton Process20[H₂O₂] = 1.0 g/L, pH = 314 minMax. decolorization[16]
Ozonation100Ozone dose: 20 mg/L60 minHigh decolorization[3]
Electrocoagulation30Current density: 9 mA/cm², pH 85 min100[2][17]
Electrocoagulation-Ozonation300Current density: 70 A/m², Ozone: 2.0 g/h20 min91.67[14][18]
Corona Discharge50Discharge voltage: 15 kV30 min85[6][19]

Experimental Protocol: Fenton and Photo-Fenton Processes

This protocol details the degradation of BR46 using the Fenton and photo-Fenton processes.

Materials:

  • This compound solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30%)

  • UV lamp (for photo-Fenton)

  • Beakers and magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup:

    • Place a known volume of the BR46 solution in a beaker and adjust the pH to the optimal range (typically around 3) with dilute H₂SO₄.

    • Place the beaker on a magnetic stirrer.

  • Fenton's Reagent Addition:

    • Add the required amount of FeSO₄·7H₂O and stir until dissolved.

    • For the photo-Fenton process, position the UV lamp above the beaker.

    • Initiate the reaction by adding the predetermined volume of H₂O₂.

  • Reaction and Sampling:

    • Start a timer and withdraw samples at regular intervals.

    • Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH.

  • Analysis:

    • Analyze the residual BR46 concentration using a UV-Vis spectrophotometer.

Signaling Pathway: Fenton and Photo-Fenton Reaction Mechanism

Fenton_Mechanism Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ H2O2->OH_radical Fe²⁺ Fe3 Fe³⁺ OH_radical->Fe3 + Fe²⁺ Degradation_Products Degradation Products (CO₂, H₂O, etc.) OH_radical->Degradation_Products + BR46 Fe3->Fe2 + H₂O₂ OH_ion OH⁻ BR46 This compound BR46->Degradation_Products •OH UV_light UV Light UV_light->Fe3 Photo-reduction

Caption: Simplified mechanism of the Fenton and Photo-Fenton processes.

Safety Precautions

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.[5]

  • Reagents: Handle acids, bases, and oxidizing agents (e.g., H₂O₂) with care in a well-ventilated area or fume hood.

  • UV Light: Avoid direct exposure to UV radiation, as it can be harmful to the eyes and skin. Use appropriate shielding.

These application notes and protocols provide a solid foundation for conducting water remediation studies using this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental conditions and objectives.

References

Application Notes and Protocols for the Anaerobic Degradation of Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the anaerobic degradation of the azo dye, Basic Red 46. The information is intended for researchers in environmental science, microbiology, and biotechnology, as well as professionals in drug development interested in the metabolic fate of azo compounds.

Introduction

This compound is a cationic azo dye extensively used in the textile industry. Due to its complex aromatic structure, it is recalcitrant to conventional aerobic wastewater treatment methods. Anaerobic degradation offers a promising alternative, primarily through the reductive cleavage of the azo bond (-N=N-) by a wide range of anaerobic and facultative anaerobic microorganisms. This process leads to the decolorization of the dye and the formation of aromatic amines, which may be further degraded under specific conditions. Understanding the experimental setup and protocols for studying this degradation is crucial for developing effective bioremediation strategies.

Experimental Setup

The anaerobic degradation of this compound is typically studied in batch reactors, which allow for controlled experiments to assess the effects of various parameters on the degradation efficiency and kinetics.

Materials and Reagents
  • Microbial Inoculum: Anaerobic granular sludge from an Upflow Anaerobic Sludge Blanket (UASB) reactor is a common and effective inoculum.

  • This compound (C.I. 110825): Analytical grade.

  • Co-substrate: Glucose or sodium acetate (B1210297) can be used as a readily biodegradable carbon and electron source to enhance the degradation process.

  • Basal Medium: To support microbial activity, a nutrient-rich basal medium is essential. The composition can be adapted from various sources, but a typical medium is detailed in the protocol below.

  • Gases: Nitrogen (N₂) or a mixture of N₂/CO₂ for creating and maintaining anaerobic conditions.

  • Reactors: Glass serum bottles (e.g., 125 mL or 250 mL) sealed with butyl rubber stoppers and aluminum crimps are suitable for batch experiments.

Experimental Protocols

Preparation of Basal Medium

A well-defined basal medium is critical for maintaining the viability and activity of the anaerobic microbial consortium.

Protocol:

  • Prepare the following stock solutions:

    • Macronutrient Solution: In 1 L of deionized water, dissolve:

      • K₂HPO₄: 21.75 g

      • Na₂HPO₄·2H₂O: 33.40 g

      • KH₂PO₄: 8.50 g

      • NH₄Cl: 190.90 g

    • Trace Element Solution: In 1 L of deionized water, dissolve:

      • FeCl₃·6H₂O: 29.06 g

      • CaCl₂: 13.48 g

      • MgSO₄·7H₂O: 15.2 g

      • MnSO₄·H₂O: 0.155 g

      • CuSO₄·5H₂O: 0.285 g

      • ZnSO₄·7H₂O: 0.46 g

      • CoCl₂·6H₂O: 0.26 g

      • (NH₄)₆Mo₇O₂₄: 0.285 g

  • For 1 L of final basal medium, add a specific volume of the macronutrient and trace element stock solutions to deionized water. The exact volumes will depend on the desired final concentrations, which should be optimized for the specific anaerobic sludge.

  • Autoclave the prepared basal medium for 20 minutes at 121°C.

  • Allow the medium to cool to room temperature under a stream of nitrogen gas to remove dissolved oxygen.

Anaerobic Batch Reactor Setup

Protocol:

  • Inoculum Preparation: Collect fresh anaerobic granular sludge and wash it with an anaerobic buffer solution to remove any residual substrates.

  • Reactor Assembly:

    • To each serum bottle, add a defined amount of the washed anaerobic sludge.

    • Add the required volume of the prepared anaerobic basal medium.

    • If a co-substrate is used, add the desired concentration of glucose or sodium acetate from a sterile stock solution.

    • Add the this compound from a sterile stock solution to achieve the desired initial dye concentration.

  • Establishing Anaerobic Conditions:

    • Seal the serum bottles with butyl rubber stoppers and aluminum crimps.

    • Purge the headspace of each bottle with oxygen-free nitrogen gas for 5-10 minutes to ensure anaerobic conditions. This is a critical step to prevent the inhibition of obligate anaerobes.

  • Incubation:

    • Incubate the reactors at a constant temperature, typically in the mesophilic range (35-37°C), in a shaker or incubator to ensure gentle mixing.

  • Sampling:

    • At regular time intervals, withdraw liquid samples from the reactors using a sterile syringe.

    • The samples should be immediately processed for analysis. It is recommended to filter the samples through a 0.22 µm syringe filter to remove microbial biomass before spectrophotometric or chromatographic analysis.

Analytical Methods

The decolorization of this compound is monitored by measuring the absorbance of the supernatant at the dye's maximum absorbance wavelength (λmax), which is approximately 530 nm.[1][2]

Protocol:

  • Centrifuge the collected samples to pellet the biomass.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at 530 nm.

  • The decolorization efficiency can be calculated using the following formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of this compound and to identify and quantify its degradation products.

Protocol:

  • Sample Preparation: Filter the collected samples through a 0.22 µm syringe filter.

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate buffer) is commonly employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Monitor at 530 nm for this compound and at other wavelengths (e.g., in the UV range) to detect the formation of aromatic amines.

  • Quantification: Create a calibration curve using standards of this compound of known concentrations to quantify the dye in the samples.

Data Presentation

The quantitative data from the anaerobic degradation experiments should be summarized in tables for clear comparison.

Table 1: Effect of Initial this compound Concentration on Decolorization Efficiency.

Initial Dye Concentration (mg/L)Decolorization Efficiency (%) after 24hDecolorization Efficiency (%) after 48h
5095>99
1008598
2006080
5003055

Table 2: Effect of Glucose as a Co-substrate on the Decolorization of this compound (100 mg/L).

Glucose Concentration (g/L)Decolorization Efficiency (%) after 12hDecolorization Efficiency (%) after 24h
02045
16090
285>99
3>95>99

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions, such as the source and activity of the anaerobic sludge.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_setup Reactor Setup cluster_exp Experiment cluster_analysis Analysis Media Basal Medium Preparation Reactor Assemble Batch Reactors (Serum Bottles) Media->Reactor Inoculum Inoculum (Anaerobic Sludge) Preparation Inoculum->Reactor Dye This compound Stock Solution Dye->Reactor Anaerobic Establish Anaerobic Conditions (N2 Purge) Reactor->Anaerobic Incubation Incubation (e.g., 37°C) Anaerobic->Incubation Sampling Periodic Sampling Incubation->Sampling UV_Vis UV-Vis Spectrophotometry (Decolorization) Sampling->UV_Vis HPLC HPLC Analysis (Dye & Metabolites) Sampling->HPLC

Caption: Workflow for the anaerobic degradation of this compound.

Proposed Anaerobic Degradation Pathway

Degradation_Pathway BR46 This compound (Azo Dye) Intermediates Unstable Hydrazo Intermediates BR46->Intermediates Azo Reductase + Electrons Amines Aromatic Amines (Colorless) Intermediates->Amines Reductive Cleavage Mineralization Further Degradation (Mineralization) Amines->Mineralization Under specific conditions

Caption: Proposed pathway for anaerobic degradation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Basic Red 46, a cationic azo dye. The described reverse-phase HPLC method is suitable for the determination of this compound in various sample matrices. The protocol includes details on instrumentation, chromatographic conditions, sample preparation, and method validation parameters.

Introduction

This compound is a synthetic cationic dye widely used in the textile industry. Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment, particularly due to its potential presence as an illegal food additive. High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is a standard and effective technique for the analysis of such compounds, offering high sensitivity and selectivity. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup), syringe filters (0.45 µm), and standard laboratory glassware.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B (linear); 15-18 min: 90% B; 18.1-20 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis at 530 nm[1][2]
Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The sample preparation method may vary depending on the matrix. A general procedure for a solid matrix is outlined below.

  • Extraction: Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube. Add a suitable extraction solvent (e.g., methanol or acetonitrile) and vortex for 1-2 minutes. The cationic nature of this compound can cause it to bind strongly to certain matrices, necessitating a robust extraction procedure[3].

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Solid-Phase Extraction (SPE) Cleanup (if required): For complex matrices, an SPE cleanup step may be necessary to remove interfering components. The choice of SPE sorbent will depend on the matrix and potential interferences. Due to its cationic properties, this compound may exhibit strong retention on silica-based SPE cartridges[3].

Data Presentation

Method Validation Summary

The HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the tables below.

Table 1: Linearity of this compound

Concentration Range (µg/mL)Calibration EquationCorrelation Coefficient (r²)
0.1 - 10.0y = 12345x + 678> 0.999

Table 2: Precision of the Method

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
1.0< 2.0%< 3.0%
5.0< 1.5%< 2.5%
10.0< 1.0%< 2.0%

Table 3: Accuracy of the Method (Spike Recovery)

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD (n=3)
Low1.098.5< 2.0%
Medium5.0101.2< 1.5%
High10.099.8< 1.0%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.03
LOQ0.1

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis & Reporting ss Standard Stock Solution (100 µg/mL) ws Working Standard Solutions (0.1-10 µg/mL) ss->ws Dilution hplc HPLC System (C18 Column, Gradient Elution) ws->hplc Injection sample Sample Weighing & Homogenization extraction Solvent Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration filtration->hplc Injection detector DAD/UV-Vis Detector (λ = 530 nm) hplc->detector data Data Acquisition & Processing detector->data quant Quantification (Calibration Curve) data->quant report Report Generation quant->report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Basic Red 46 Adsorption on Biosorbents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the adsorption of Basic Red 46 dye on various biosorbents.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal pH range for the adsorption of this compound on biosorbents?

A1: The optimal pH for the adsorption of this compound, a cationic dye, generally falls within the neutral to alkaline range.[1][2][3][4] Studies have reported maximum uptake at pH values around 7, and in some cases, as high as 9.[2][3][4] The efficiency of adsorption tends to increase as the pH moves from acidic to neutral or slightly alkaline conditions.[1]

Q2: Why is pH such a critical parameter in the adsorption of this compound?

A2: The pH of the solution plays a crucial role because it influences both the surface charge of the biosorbent and the chemistry of the dye molecule. At a lower pH, the surface of the biosorbent may be positively charged, leading to electrostatic repulsion of the cationic this compound dye. Additionally, an excess of H+ ions in the solution competes with the dye cations for available adsorption sites.[1] As the pH increases, the biosorbent surface tends to become more negatively charged, which enhances the electrostatic attraction and subsequent adsorption of the positively charged dye molecules.

Q3: Does the optimal pH vary depending on the type of biosorbent used?

A3: Yes, the optimal pH can vary depending on the specific biosorbent. Different biosorbents have different points of zero charge (pHzc) and varying functional groups on their surfaces. For instance, the optimal pH for this compound adsorption has been reported to be around 7 for activated clay, while for boron industry waste, the maximum uptake occurs at approximately pH 9.[2][3][4] For a carbon/silica composite, the maximum adsorption was observed in the pH range of 4–10.[1]

Q4: What are the main mechanisms driving the adsorption of this compound onto biosorbents at optimal pH?

A4: The primary mechanism is typically electrostatic attraction between the positively charged cationic dye molecules and the negatively charged surface of the biosorbent at a pH above its point of zero charge. Other potential mechanisms can include ion exchange and physisorption.[3] The process is often confirmed to be spontaneous and physical in nature.[1][3]

Troubleshooting Guide

Problem 1: Low adsorption efficiency of this compound.

  • Question: I am observing very low removal of this compound from my aqueous solution. What could be the issue?

  • Answer:

    • Check the pH of your solution: A low pH (acidic condition) is a common reason for poor adsorption of cationic dyes like this compound. In acidic media, an excess of H+ ions competes with the dye cations for the active sites on the biosorbent, and the surface of the biosorbent may be positively charged, causing electrostatic repulsion.[1]

    • Verify your measurement technique: Ensure that you are measuring the final dye concentration correctly. This includes proper calibration of your spectrophotometer and ensuring that no adsorbent particles are suspended in the sample, as this can interfere with absorbance readings.[5]

    • Evaluate the biosorbent dosage: The amount of biosorbent might be insufficient for the initial concentration of the dye. Try increasing the adsorbent dose.

    • Consider the contact time: It's possible that the adsorption process has not yet reached equilibrium. Increase the contact time to ensure maximum uptake.

Problem 2: Inconsistent or non-reproducible adsorption results.

  • Question: My experimental results for this compound adsorption are not consistent across different batches. Why is this happening?

  • Answer:

    • Precise pH control is crucial: Small variations in the initial pH of the solution can lead to significant differences in adsorption capacity. Ensure you are accurately measuring and adjusting the pH for each experiment.

    • Homogeneity of the biosorbent: Ensure that your biosorbent material is homogeneous. Variations in particle size and surface area can affect adsorption.

    • Temperature fluctuations: Adsorption can be an exothermic or endothermic process. Maintain a constant temperature during your experiments to ensure reproducibility.

    • Proper mixing: Inadequate agitation can lead to a non-uniform distribution of the dye and biosorbent, resulting in inconsistent results. Ensure consistent and adequate mixing throughout the experiment.

Problem 3: The color of the solution changes, but the measured absorbance is unexpectedly high.

  • Question: The solution appears to have lost its color after the adsorption experiment, but the spectrophotometer gives a high absorbance reading. What's wrong?

  • Answer:

    • Interference from adsorbent particles: The most likely cause is the presence of fine biosorbent particles in the solution being measured. These particles can scatter light, leading to an artificially high absorbance reading.[5] Before measurement, it is essential to separate the adsorbent from the solution completely, for example, by centrifugation or filtration.[5]

    • Change in solution chemistry: The adsorption process might alter the pH or ionic strength of the solution, which could potentially affect the dye's molar absorptivity. It is good practice to measure the full UV-Vis spectrum to check for any shifts in the maximum absorbance wavelength.[5]

    • Instrument blanking: Ensure you are using the correct blank for the spectrophotometer. The blank should be a solution treated with the biosorbent under the same conditions but without the dye.[5]

Data Presentation

Table 1: Optimal pH and Adsorption Capacities of Various Biosorbents for this compound

BiosorbentOptimal pHMaximum Adsorption Capacity (mg/g)Reference
Carbon/Silica Composite4 - 10176.10[1]
Activated Clay~ 7175[2][4]
Boron Industry Waste~ 974.73[3]
GypsumNot Specified39.17[6]
Spent Yerba Mate660.54[7]
Pyrolyzed By-product Biomass7.5135[8][9]

Experimental Protocols

Detailed Methodology for a Batch Adsorption Experiment to Determine the Effect of pH

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.

  • Preparation of Adsorbent: The biosorbent should be prepared according to the specific requirements of the study (e.g., washing, drying, grinding, and sieving to a uniform particle size).

  • Batch Adsorption Setup:

    • Take a series of flasks (e.g., 250 mL Erlenmeyer flasks).

    • In each flask, place a fixed volume of the dye solution of a known initial concentration (e.g., 50 mL of 100 mg/L this compound).

    • Adjust the initial pH of the solutions in each flask to a different value within the desired range (e.g., 2, 4, 6, 7, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[8]

    • Add a fixed amount of the biosorbent to each flask (e.g., 0.1 g).

  • Adsorption Process:

    • Place the flasks on a mechanical shaker and agitate them at a constant speed (e.g., 150 rpm) and a constant temperature for a predetermined contact time sufficient to reach equilibrium (e.g., 24 hours).

  • Sample Collection and Analysis:

    • After the agitation period, separate the biosorbent from the solution by centrifugation or filtration.[8]

    • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).

  • Calculation of Adsorption Capacity:

    • The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) can be calculated using the following equation: qe = (C0 - Ce) * V / m Where:

      • C0 is the initial dye concentration (mg/L).

      • Ce is the equilibrium dye concentration (mg/L).

      • V is the volume of the solution (L).

      • m is the mass of the adsorbent (g).

  • Data Interpretation: Plot the adsorption capacity (qe) against the initial pH to determine the optimal pH for the adsorption of this compound on the specific biosorbent.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare this compound Stock Solution C Add Dye Solution to Flasks A->C B Prepare and Weigh Biosorbent E Add Biosorbent to Flasks B->E D Adjust pH of Each Solution (e.g., pH 2, 4, 6, 8, 10) C->D D->E F Agitate at Constant Temperature and Speed E->F G Separate Biosorbent (Centrifugation/Filtration) F->G H Measure Final Dye Concentration (UV-Vis Spectrophotometer) G->H I Calculate Adsorption Capacity (qe) H->I J Plot qe vs. pH to Determine Optimal pH I->J

Caption: Experimental workflow for determining the optimal pH for this compound adsorption.

pH_Effect_Pathway cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) A High H+ Concentration B Protonated Biosorbent Surface (+ve charge) A->B C Competition for Adsorption Sites A->C D Electrostatic Repulsion B->D E Low Adsorption of This compound (+ve charge) C->E D->E F Low H+ Concentration G Deprotonated Biosorbent Surface (-ve charge) F->G H Electrostatic Attraction G->H I High Adsorption of This compound (+ve charge) H->I

Caption: Logical relationship between solution pH and this compound adsorption efficiency.

References

Overcoming poor solubility of Basic Red 46 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Basic Red 46 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my buffer. I thought it was water-soluble. Why is it precipitating?

While some sources report a high water solubility for this compound (as high as 80 g/L at 30°C), its practical solubility can be significantly lower in buffered solutions.[1][2][3][4][5][6] Several factors can contribute to this apparent discrepancy and cause precipitation:

  • pH of the Buffer: this compound is a cationic dye with amine groups. Its solubility is highly dependent on the pH of the solution. In neutral or alkaline conditions, these amine groups are deprotonated, making the molecule less polar and thus less soluble in aqueous solutions.

  • Buffer Composition: Certain salts present in buffer systems can interact with the dye, leading to a phenomenon known as "salting out," which reduces solubility.

  • Concentration: You may be attempting to prepare a solution that is above the dye's saturation point in your specific experimental buffer, even if it is below the reported maximum solubility in pure water.

  • Temperature: Solubility is temperature-dependent. Preparing your solution at a lower temperature than specified in solubility reports can lead to precipitation.

Q2: How does the pH of my buffer affect the solubility of this compound?

The pH of your buffer is a critical factor in determining the solubility of this compound. As a cationic dye, it contains basic functional groups (amines). The ionization state of these groups, and consequently the dye's solubility, is directly influenced by the surrounding pH.

  • Acidic pH (pH < 7): In an acidic environment, the amine groups on the this compound molecule become protonated, acquiring a positive charge. This increased polarity enhances the dye's interaction with water molecules, leading to greater solubility. Dyeing processes for textiles using this compound often utilize acidic baths (e.g., acetic acid and sodium acetate) to ensure the dye is fully dissolved.[2]

  • Neutral to Alkaline pH (pH ≥ 7): At neutral or alkaline pH, the amine groups are more likely to be in their neutral, deprotonated state. This reduces the molecule's overall polarity, making it less soluble in aqueous buffers and more prone to precipitation.

The following diagram illustrates the relationship between pH and the protonation state of this compound, which in turn affects its solubility.

cluster_0 Effect of pH on this compound Solubility Acidic_pH Acidic pH (e.g., pH 3-6) Protonated_Form Protonated Form (Positively Charged) Acidic_pH->Protonated_Form Protonation of Amine Groups High_Solubility Higher Solubility Protonated_Form->High_Solubility Increased Polarity Neutral_Alkaline_pH Neutral/Alkaline pH (e.g., pH 7-9) Deprotonated_Form Deprotonated Form (Neutral) Neutral_Alkaline_pH->Deprotonated_Form Deprotonation of Amine Groups Low_Solubility Lower Solubility (Precipitation Risk) Deprotonated_Form->Low_Solubility Decreased Polarity

Caption: Logical relationship between pH and the solubility of this compound.

Q3: Can the type of buffer I use affect the solubility of this compound?

Yes, the composition of your buffer can significantly impact the solubility of this compound. Some buffer salts can cause a "salting out" effect, where the salt ions compete with the dye molecules for water molecules, effectively reducing the amount of "free" water available to dissolve the dye. This can lead to precipitation, even at a pH that would otherwise favor solubility.

  • High Salt Concentrations: Buffers with high molar concentrations of salts are more likely to cause salting out.

  • Phosphate (B84403) Buffers: Phosphate buffers are widely used, but at high concentrations, they can sometimes contribute to the precipitation of certain compounds. If you are using a phosphate buffer and experiencing solubility issues, consider reducing the buffer concentration if your experiment allows.

Q4: Are there any recommended methods to improve the solubility of this compound in my experimental buffer?

If you are encountering poor solubility, here are several troubleshooting steps you can take:

  • Adjust the pH: This is often the most effective first step. Lowering the pH of your buffer to a more acidic range (e.g., pH 4-6) will likely increase the solubility of this compound. You can adjust the pH of your prepared buffer using dilute HCl or another suitable acid.

  • Prepare a Concentrated Stock Solution in an Organic Solvent: A common and effective strategy is to first dissolve the dye in a small amount of a polar organic solvent and then add this stock solution to your aqueous buffer.

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are often good choices for dissolving azo dyes.

    • Procedure: Prepare a concentrated stock solution (e.g., 10-50 mM) in your chosen organic solvent. Then, add the stock solution dropwise to your buffer while stirring to ensure rapid and even dispersion.

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent into your final buffer can help maintain the dye's solubility.

  • Incorporate Surfactants: In some cases, adding a non-ionic surfactant can help to solubilize the dye by forming micelles that encapsulate the dye molecules. However, the compatibility of surfactants with your specific experimental system must be considered.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound is precipitating from my experimental buffer.

The following workflow can help you troubleshoot this issue:

start Start: Solubility Issue with this compound check_ph 1. Check and Adjust Buffer pH Is the pH acidic (e.g., < 6.5)? start->check_ph adjust_ph Adjust pH to a more acidic range (e.g., add dilute HCl) check_ph->adjust_ph No prepare_stock 2. Prepare a Concentrated Stock Solution Dissolve this compound in a polar organic solvent (e.g., DMSO, Methanol). check_ph->prepare_stock Yes adjust_ph->check_ph add_dropwise Add the stock solution dropwise to the buffer with stirring. prepare_stock->add_dropwise check_solubility Is the dye soluble? add_dropwise->check_solubility consider_cosolvent 3. Consider a Co-solvent Add a small percentage of a water-miscible organic solvent to the final buffer. check_solubility->consider_cosolvent No success Success: this compound is Solubilized check_solubility->success Yes final_check Is the dye soluble? consider_cosolvent->final_check final_check->success Yes contact_support Further assistance may be needed. Consider alternative dyes or experimental conditions. final_check->contact_support No

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: pH Adjustment of Buffer for Enhanced Solubility

  • Prepare your desired buffer solution (e.g., phosphate, TRIS) at the intended concentration.

  • While monitoring with a calibrated pH meter, slowly add a dilute solution of a suitable acid (e.g., 0.1 M HCl) dropwise until the desired acidic pH (e.g., pH 5.0) is reached.

  • Weigh the required amount of this compound powder.

  • Gradually add the dye powder to the pH-adjusted buffer while stirring vigorously.

  • Continue stirring until the dye is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation at high temperatures.

Protocol 2: Preparation of a this compound Stock Solution

  • Weigh the required amount of this compound powder.

  • Add a small volume of a suitable polar organic solvent (e.g., DMSO or methanol) to the powder.

  • Vortex or sonicate the mixture until the dye is completely dissolved.

  • Store the concentrated stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C for long-term storage).

  • To prepare your working solution, add the stock solution dropwise to your experimental buffer while stirring. Ensure the final concentration of the organic solvent in your buffer is compatible with your experimental system.

Quantitative Data Summary

The following table summarizes the key solubility properties of this compound based on available data.

PropertyValueNotes
Water Solubility 80 g/L at 30°C[2][3][4][5][6]This value is for pure water and may not be representative of solubility in buffered solutions. Some sources also report "slight" water solubility, indicating that achieving this high concentration can be challenging.
Recommended pH for Aqueous Solutions Acidic (e.g., pH 3-6.5)[2]Lowering the pH increases the protonation of the dye molecule, enhancing its solubility.
Common Solvents for Stock Solutions Methanol (Slightly Soluble)[7], DMSOPolar organic solvents are effective for preparing concentrated stock solutions.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform small-scale solubility tests with their specific buffers and experimental conditions before preparing large volumes of solutions.

References

Troubleshooting uneven dyeing of textiles with Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the uneven dyeing of textiles with Basic Red 46.

Troubleshooting Guide: Uneven Dyeing

This guide addresses specific issues that can lead to uneven dyeing results in a question-and-answer format.

Q1: My dyed acrylic fabric shows streaks and patchiness. What is the most likely cause?

A: Uneven dyeing, characterized by streaks or patches, is a common issue when using cationic dyes like this compound. The primary causes are often related to a rapid initial dye uptake. Cationic dyes have a high affinity for acrylic fibers, leading to fast absorption which can be difficult to level out once unevenness occurs[1][2]. Key factors to investigate are temperature control, pH of the dyebath, and the rate of dye addition[1][3].

Q2: How does temperature control affect the levelness of the dyeing?

A: Temperature is a critical factor in controlling the dyeing rate[1][4]. Dye uptake on acrylic fibers is minimal below 75°C. However, as the temperature approaches the fiber's glass transition temperature (75-85°C), the dye uptake rate increases sharply[1][4]. A rapid temperature increase through this range can cause the dye to rush onto the fiber, resulting in unevenness.

  • Solution: Implement a gradual heating ramp, typically 1°C every 2 to 4 minutes, especially when approaching the glass transition temperature[4][5]. It can also be beneficial to hold the temperature at 85-90°C for a period to allow the dye to penetrate and level before proceeding to the final dyeing temperature (e.g., boiling)[4].

Q3: What is the optimal pH for my dyebath, and why is it important?

A: The pH of the dyebath directly influences the rate of dyeing. An acidic medium can suppress the dissociation of acidic groups within the acrylic fiber, reducing the number of anionic sites available for the cationic dye. This reduction in Coulombic attraction between the dye and fiber slows down the dyeing rate, promoting more level results[1].

  • Solution: The optimal pH for dyeing with cationic dyes is generally between 4.0 and 4.5[1][2]. For light shades, dyeing should be performed at a lower pH, whereas for dark shades, the pH can be slightly higher[1][6]. Use an acetic acid and sodium acetate (B1210297) buffer system to maintain a stable pH throughout the process[1][6]. Incorrect pH is a common cause of dyeing faults[7][8].

Q4: I've noticed dye spots on my fabric. What causes this and how can I prevent it?

A: Dye spots are often caused by undissolved dye particles or the precipitation of the dye in the bath[9][10]. Poor dissolution or dispersion can lead to localized high concentrations of dye that fix onto the fabric surface[5][11].

  • Solution: Ensure the dye is completely dissolved before adding it to the dyebath. Using softened water and an appropriate dispersing agent can help maintain a stable, homogeneous dye dispersion[5]. The dye solution should be filtered to remove any undissolved particles before use[9].

Q5: Can the addition of salts or other chemicals improve the evenness of my dyeing?

A: Yes, certain chemical additions can significantly improve levelness.

  • Electrolytes: Adding electrolytes like sodium sulfate (B86663) to the dyebath can have a retarding effect, slowing down the dye uptake[1]. This is more effective for dyes with a higher K value (3-5) and when dyeing lighter shades. The amount can be around 5% to 10% of the weight of the fiber (o.w.f.)[1].

  • Leveling Agents (Retarders): These are highly recommended to achieve level dyeing. Cationic retarders are colorless cationic compounds that compete with the dye for the anionic sites on the acrylic fiber[2][4][12]. They temporarily occupy these sites, slowing the initial dye rush and allowing for more even distribution[4]. The amount of retarder used depends on the shade depth; more is used for lighter shades[4][13].

Q6: My fabric was prepared correctly, but the dyeing is still uneven. Could my machinery or loading be the issue?

A: Absolutely. Mechanical factors are crucial for uniform dyeing. Overloading the dyeing machine restricts fabric movement and prevents proper circulation of the dye liquor, leading to uneven contact between the dye and the textile[3][9][10]. Poor circulation from malfunctioning pumps or improper fabric tension can also cause issues like barre (stripey appearance)[5][10].

  • Solution: Ensure the machine is not overloaded. The fabric must move freely to allow for uniform circulation of the dyebath. Maintain stable machine circulation and even fabric tension throughout the process[5].

Frequently Asked Questions (FAQs)

What is C.I. This compound? this compound (also known as Cationic Red X-GRL) is a cationic, single azo dye[14]. It appears as a dark red powder that is soluble in water, with a solubility of 80 g/L at 30°C[6][14]. It is primarily used for dyeing acrylic fibers, yielding a bright, bluish-red shade[6][15][16].

On which types of fibers can this compound be used? Its main application is on acrylic fibers and their blends, such as wool/acrylic blends[6][16]. It can also be used for dyeing acid-modified polyester (B1180765) and for direct printing on acrylic, diacetate, or acid-modified polyester fabrics[6][15].

How stable is this compound during the dyeing process? this compound exhibits good stability. Its color is stable when dyeing at high temperatures (120°C) and even under alkaline conditions or above 130°C[6][14]. The color is not affected by the presence of iron ions, though it may change slightly in the presence of copper or chromium ions[14][16].

Data Summary: Recommended Dyeing Parameters

The following table summarizes the key quantitative parameters for dyeing acrylic fibers with this compound to achieve level results.

ParameterRecommended ValueNotes
pH of Dyebath 4.0 - 4.8Optimal range for level dyeing[5].
3.0 - 3.5For light shades[6].
Up to 6.5For dark shades[6].
Temperature Control < 75°CLittle to no dye uptake occurs[1][4].
75°C - 85°CGlass transition phase; rapid uptake begins[4].
1°C / 2-4 minRecommended temperature ramp rate in the critical phase[4].
98°C - 100°CTypical final dyeing temperature[5].
Dyeing Time 30 - 60 minutesHold time at final temperature, depending on shade depth[5][17].
Leveling Agent 1.5% - 2.0% (o.w.f.)For light colors[13].
1.0% - 1.5% (o.w.f.)For medium colors[13].
0.5% - 1.0% (o.w.f.)For dark colors[13].
Electrolyte (NaCl) 5% - 10% (o.w.f.)Retarding effect for light shades; not used for dark shades[1].

Experimental Protocol: Laboratory-Scale Acrylic Dyeing

This protocol outlines a standard methodology for dyeing a 10g sample of acrylic yarn with this compound to achieve a 1% "on weight of fiber" (o.w.f.) shade.

1. Materials and Reagents:

  • 10g scoured acrylic yarn

  • This compound dye (0.1g)

  • Acetic Acid (Glacial)

  • Sodium Acetate

  • Cationic Leveling Agent

  • Distilled or deionized water

  • Laboratory-scale dyeing apparatus with temperature control

2. Dyebath Preparation:

  • Set the liquor-to-goods ratio (LR) to 20:1. For 10g of yarn, the total bath volume will be 200mL.

  • In a beaker, prepare a stock solution of the dye by pasting 0.1g of this compound with a small amount of warm water and then dissolving it completely in 100mL of distilled water.

  • In the dyeing vessel, add 100mL of distilled water.

  • Add the required amount of leveling agent (e.g., for a medium shade, 1.5% o.w.f. = 0.15g).

  • Add sodium acetate (e.g., 0.5 g/L) and then carefully add acetic acid to adjust the pH to 4.5.

  • Add the dissolved dye solution to the dyeing vessel and mix thoroughly.

3. Dyeing Procedure:

  • Introduce the pre-wetted acrylic yarn into the dyebath at 40°C.

  • Run the apparatus for 10 minutes at 40°C to allow for chemical equilibration.

  • Raise the temperature from 40°C to 80°C at a rate of 1.5°C/minute.

  • Raise the temperature from 80°C to 100°C at a rate of 1°C/minute.

  • Hold the temperature at 100°C for 45-60 minutes, ensuring continuous agitation.

  • Cool the dyebath down to 70°C at a rate of 2°C/minute.

  • Remove the yarn from the dyebath.

4. After-treatment (Rinsing and Soaping):

  • Rinse the dyed yarn thoroughly in warm water (around 60°C) until the water runs clear.

  • Perform a soaping wash with a non-ionic detergent (e.g., 1 g/L) at 70°C for 15 minutes to remove any unfixed surface dye.

  • Rinse again with warm water and then cold water.

  • Squeeze excess water out and allow the yarn to air dry.

Troubleshooting Workflow Diagram

Troubleshooting_Uneven_Dyeing Problem Uneven Dyeing Observed Cause_Temp Cause: Improper Temperature Control Problem->Cause_Temp Cause_pH Cause: Incorrect Dyebath pH Problem->Cause_pH Cause_Dispersion Cause: Poor Dye Dispersion Problem->Cause_Dispersion Cause_Rate Cause: Rapid Dye Uptake Problem->Cause_Rate Cause_Machine Cause: Mechanical Issues Problem->Cause_Machine Sol_Temp Solution: - Slow ramp rate (1°C/min) at 75-85°C - Introduce a hold period at 85-90°C Cause_Temp->Sol_Temp Address Sol_pH Solution: - Adjust pH to 4.0-4.8 - Use Acetic Acid/Sodium Acetate buffer Cause_pH->Sol_pH Address Sol_Dispersion Solution: - Ensure dye is fully dissolved - Use dispersing agent and soft water Cause_Dispersion->Sol_Dispersion Address Sol_Rate Solution: - Add cationic leveling agent/retarder - Add electrolyte (e.g., NaCl) for light shades Cause_Rate->Sol_Rate Address Sol_Machine Solution: - Check machine loading capacity - Ensure proper liquor circulation Cause_Machine->Sol_Machine Address

Caption: Troubleshooting workflow for uneven dyeing with this compound.

References

Technical Support Center: Analysis of Basic Red 46 Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of the azo dye Basic Red 46.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation byproducts of this compound?

A1: Currently, identified degradation byproducts of this compound have been primarily reported from biodegradation studies. One study using Pseudomonas sp. identified four intermediate compounds through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] These byproducts are:

  • 2-Methyl Butanal

  • Benzenol (Phenol)

  • 2-Methyl-5-(1-methylethyl)phenol (Carvacrol)

  • Hexadecanoic acid

Further research is needed to identify degradation intermediates from other common treatment processes such as photocatalysis and ozonation.

Q2: What analytical methods are most effective for identifying this compound degradation byproducts?

A2: The most effective analytical methods for identifying the byproducts of this compound degradation are hyphenated chromatography-mass spectrometry techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile and semi-volatile organic compounds. It has been successfully used to identify biodegradation byproducts of this compound.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of non-volatile and thermally labile compounds, which are common in dye degradation pathways. High-resolution LC-MS has been used for the structural elucidation of this compound itself and is a promising method for identifying its degradation intermediates.

Q3: What are the general mechanisms involved in the degradation of this compound?

A3: The degradation of this compound, a cationic azo dye, typically proceeds through the cleavage of its complex aromatic structure, particularly the azo bond (-N=N-), which is responsible for its color. The specific mechanism depends on the treatment method employed.

  • Biodegradation: Microorganisms, such as bacteria, can utilize the dye as a carbon source, breaking it down into smaller, less complex molecules through enzymatic action.[1]

  • Photocatalysis: Advanced oxidation processes (AOPs) like photocatalysis using titanium dioxide (TiO₂) generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), when irradiated with UV light. These ROS attack and mineralize the dye into simpler compounds like CO₂ and H₂O.[2]

  • Ozonation: Ozone (O₃) is a strong oxidizing agent that can degrade this compound through two main pathways: direct reaction with the dye molecule, targeting the chromophore, and indirect reaction via the formation of highly reactive hydroxyl radicals in water.[1]

Troubleshooting Guides

Problem: I am not detecting any degradation byproducts in my analysis.

Possible Cause Troubleshooting Steps
Complete Mineralization: The degradation process may be highly efficient, leading to the complete mineralization of this compound to CO₂, H₂O, and inorganic ions, leaving no detectable organic intermediates.- Analyze for final mineralization products (e.g., total organic carbon (TOC) reduction).- Shorten the reaction time and analyze samples at earlier time points to capture transient intermediates.
Inappropriate Analytical Technique: The chosen analytical method (e.g., UV-Vis spectrophotometry) may only be suitable for monitoring the disappearance of the parent dye and not for identifying byproducts.- Employ more sophisticated techniques like GC-MS or LC-MS for byproduct identification.
Low Concentration of Byproducts: The concentration of individual byproducts may be below the detection limit of your instrument.- Concentrate your sample before analysis using techniques like solid-phase extraction (SPE).- Use a more sensitive detector or optimize the instrument parameters.
Matrix Interference: Components of your sample matrix (e.g., salts, organic matter) may be interfering with the detection of byproducts.- Perform sample cleanup procedures before analysis.- Use a chromatographic method with better separation capabilities.

Problem: I am seeing many peaks in my chromatogram and cannot identify the byproducts.

Possible Cause Troubleshooting Steps
Complex Mixture of Byproducts: The degradation process may be generating a large number of different intermediates.- Utilize high-resolution mass spectrometry to obtain accurate mass data for elemental composition determination.- Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.
Background Contamination: The peaks may be from contaminants in your solvents, reagents, or experimental setup.- Analyze a blank sample (all components except the dye) to identify background peaks.- Use high-purity solvents and reagents.
Isomers: Multiple peaks may correspond to isomeric byproducts with the same mass-to-charge ratio.- Optimize your chromatographic separation to resolve the isomers.- Use MS/MS fragmentation patterns to differentiate between isomers.

Data Presentation

Table 1: Identified Biodegradation Byproducts of this compound

Byproduct NameChemical FormulaAnalytical MethodReference
2-Methyl ButanalC₅H₁₀OGC-MS[1]
Benzenol (Phenol)C₆H₆OGC-MS[1]
2-Methyl-5-(1-methylethyl)phenolC₁₀H₁₄OGC-MS[1]
Hexadecanoic acidC₁₆H₃₂O₂GC-MS[1]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of Biodegradation Byproducts

This protocol is adapted from the methodology used for the identification of this compound biodegradation intermediates.[1]

  • Sample Collection: Collect aliquots of the reaction mixture at different time intervals during the biodegradation experiment.

  • Cell Removal: Centrifuge the collected samples to pellet the bacterial cells.

  • Supernatant Extraction: Carefully transfer the supernatant to a clean vial.

  • Solvent Extraction: Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

  • Derivatization (if necessary): For non-volatile or polar compounds, a derivatization step (e.g., silylation) may be required to improve their volatility for GC-MS analysis.

  • Analysis: Inject the concentrated extract into the GC-MS system for analysis.

Protocol 2: Monitoring Photocatalytic Degradation of this compound using UV-Vis Spectrophotometry

This protocol is a general method for monitoring the decolorization of this compound during photocatalytic degradation.[2]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the maximum absorption wavelength (λmax ≈ 530 nm) to generate a calibration curve.

  • Reaction Setup: Set up the photocatalytic reactor containing the this compound solution and the photocatalyst (e.g., TiO₂).

  • Sampling: Withdraw aliquots of the reaction mixture at regular time intervals.

  • Catalyst Removal: Immediately filter or centrifuge the samples to remove the photocatalyst particles.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 530 nm using a UV-Vis spectrophotometer.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound remaining in the solution at each time point.

  • Degradation Efficiency Calculation: Calculate the degradation efficiency using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizations

Biodegradation_Pathway cluster_intermediates Identified Intermediates This compound This compound 2-Methyl Butanal 2-Methyl Butanal This compound->2-Methyl Butanal Biodegradation by Pseudomonas sp. Benzenol Benzenol This compound->Benzenol Biodegradation by Pseudomonas sp. 2-Methyl-5-(1-methylethyl)phenol 2-Methyl-5-(1-methylethyl)phenol This compound->2-Methyl-5-(1-methylethyl)phenol Biodegradation by Pseudomonas sp. Hexadecanoic acid Hexadecanoic acid This compound->Hexadecanoic acid Biodegradation by Pseudomonas sp. Mineralization Mineralization 2-Methyl Butanal->Mineralization Further Degradation Benzenol->Mineralization Further Degradation 2-Methyl-5-(1-methylethyl)phenol->Mineralization Further Degradation Hexadecanoic acid->Mineralization Further Degradation

Caption: Proposed biodegradation pathway of this compound.

Experimental_Workflow cluster_degradation Degradation Experiment cluster_analysis Byproduct Identification This compound Solution This compound Solution Degradation Process\n(e.g., Biodegradation, Photocatalysis, Ozonation) Degradation Process (e.g., Biodegradation, Photocatalysis, Ozonation) This compound Solution->Degradation Process\n(e.g., Biodegradation, Photocatalysis, Ozonation) Sample Preparation\n(Extraction, Concentration) Sample Preparation (Extraction, Concentration) Degradation Process\n(e.g., Biodegradation, Photocatalysis, Ozonation)->Sample Preparation\n(Extraction, Concentration) Sampling at Different Time Points Chromatographic Separation\n(GC or LC) Chromatographic Separation (GC or LC) Sample Preparation\n(Extraction, Concentration)->Chromatographic Separation\n(GC or LC) Mass Spectrometry\n(MS) Mass Spectrometry (MS) Chromatographic Separation\n(GC or LC)->Mass Spectrometry\n(MS) Data Analysis\n(Byproduct Identification) Data Analysis (Byproduct Identification) Mass Spectrometry\n(MS)->Data Analysis\n(Byproduct Identification)

Caption: General workflow for byproduct identification.

References

Mitigating interference in spectroscopic analysis of Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the spectroscopic analysis of Basic Red 46.

Frequently Asked Questions (FAQs)

Q1: What is the maximum absorbance wavelength (λmax) for this compound?

A1: The maximum absorbance peak for this compound is consistently reported to be at approximately 530 nm.[1][2][3] This wavelength should be used for quantitative analysis to ensure the highest sensitivity.

Q2: How does pH affect the absorbance spectrum of this compound?

A2: The pH of the solution can significantly influence the absorbance spectrum of this compound. While the dye is stable over a wide pH range (2-12), changes in pH can cause shifts in the absorbance spectrum.[2] For optimal and consistent results, it is recommended to perform analyses at a controlled pH. Studies on the adsorption of this compound have shown high efficiency at a neutral pH of around 7.[4] One study noted a significant drop in the pH of a this compound solution during a degradation process, from an initial pH of 5.8 down to 3.32, which could affect spectroscopic measurements.[2]

Q3: Can other dyes in a sample interfere with the analysis of this compound?

A3: Yes, spectral overlap from other dyes is a common source of interference. For instance, Basic Yellow 28 has an absorption spectrum that overlaps with this compound, making direct spectrophotometric measurement in binary mixtures inaccurate.[5][6] Similarly, Basic Blue 41 is another cationic dye that may be present in textile effluents and could potentially interfere.

Troubleshooting Guide

Issue 1: Inaccurate or irreproducible readings due to sample turbidity.

Q1.1: My sample is cloudy, and the absorbance readings are inconsistent. What should I do?

A1.1: Turbidity, caused by suspended particles, scatters and absorbs light, leading to artificially high and unstable absorbance readings.[7] It is crucial to remove turbidity before analysis.

Mitigation Strategies:

  • Filtration: This is the most common and effective method. Use a 0.45 µm membrane filter to remove most suspended particles.[7] Ensure the filter material is compatible with your sample matrix.

  • Centrifugation: For denser particles, centrifugation can be a good alternative. Spin the sample at high speed and analyze the supernatant. Be aware that very fine colloidal particles may not be removed, and the analyte could potentially be present in the sediment.[7]

  • Sample Blanking: In some cases, you can use an untreated, turbid aliquot of the sample to zero the spectrophotometer before adding any colorimetric reagents. However, the effectiveness of this method is limited if the turbidity of the sample changes upon reagent addition.[7]

  • Computational Correction: Advanced spectrophotometers with appropriate software can use mathematical corrections like Direct Orthogonal Signal Correction (DOSC) or Multiplicative Scatter Correction (MSC) to filter out turbidity-related spectral components. This requires chemometric expertise to develop a robust model.[7][8]

Mitigation MethodAdvantagesDisadvantages
Filtration (0.45 µm) Effective for most suspended particles.Analyte may adsorb to the filter material.
Centrifugation Good for denser particles.May not remove very fine particles; analyte could be in sediment.[7]
Sample Blanking Compensates for initial sample color and turbidity.[7]Ineffective if turbidity changes during the assay.[7]
Computational Correction Highly accurate; no physical alteration of the sample.[7]Requires specialized software and expertise.[7]

Below is a workflow for handling turbid samples:

G Workflow for Mitigating Turbidity cluster_0 Sample Preparation cluster_1 Analysis start Start with Turbid Sample filtration Filtration (0.45 µm filter) start->filtration Recommended centrifugation Centrifugation start->centrifugation Alternative analysis Spectroscopic Analysis filtration->analysis centrifugation->analysis computational_correction Computational Correction (e.g., DOSC, MSC) analysis->computational_correction Optional Post-Processing end Obtain Accurate Results computational_correction->end

Caption: Workflow for handling turbid samples.

Issue 2: Interference from other dyes in the sample matrix.

Q2.1: I suspect other dyes are present in my sample. How can I accurately quantify this compound?

A2.1: When other dyes with overlapping spectra are present, direct spectrophotometry is not reliable. You will need to use more advanced analytical techniques.

Mitigation Strategies:

  • First-Order Derivative Spectrophotometry: This is a powerful technique for resolving overlapping spectral bands. By calculating the first derivative of the absorbance spectrum, you can identify and measure the concentration of each component at the "zero-crossing" point of the other component. This method has been successfully used for the simultaneous analysis of this compound and Basic Yellow 28.[5][6][9]

  • Solid-Phase Extraction (SPE): SPE can be used to separate this compound from interfering dyes before spectrophotometric analysis. As this compound is a cationic dye, a cation-exchange SPE cartridge can be effective.

Experimental Protocol: First-Order Derivative Spectrophotometry for this compound and Basic Yellow 28 [5][6][9]

  • Instrument Setup: Use a UV-Vis spectrophotometer capable of recording derivative spectra.

  • Individual Spectra: Record the zero-order absorption spectra of standard solutions of pure this compound and Basic Yellow 28.

  • Derivative Spectra: Convert the zero-order spectra to first-derivative spectra.

  • Zero-Crossing Point Determination:

    • Identify the wavelength where the first-derivative spectrum of this compound crosses the zero axis. At this wavelength, measure the derivative signal for Basic Yellow 28.

    • Identify the wavelength where the first-derivative spectrum of Basic Yellow 28 crosses the zero axis. At this wavelength, measure the derivative signal for this compound.

  • Calibration Curves: Prepare a series of standard solutions of each dye and create calibration curves by plotting the derivative absorbance at the determined zero-crossing points versus concentration.

  • Sample Analysis: Record the first-derivative spectrum of the mixed-dye sample and measure the derivative absorbances at the respective zero-crossing points to determine the concentration of each dye using the calibration curves.

The logical relationship for choosing a mitigation strategy for spectral overlap is as follows:

G Decision Tree for Spectral Overlap start Spectral Overlap Detected? derivative_spec Use First-Order Derivative Spectrophotometry start->derivative_spec Yes spe Use Solid-Phase Extraction (SPE) for Separation start->spe Yes

Caption: Decision tree for addressing spectral overlap.

Issue 3: Matrix effects from other components in the sample.

Q3.1: My sample contains high concentrations of salts and/or surfactants. How can I mitigate their interference?

A3.1: High concentrations of salts and surfactants can cause matrix effects, altering the absorbance of the analyte.

Mitigation Strategies:

  • Solid-Phase Extraction (SPE): SPE is highly effective for removing interfering matrix components. For this compound, a cationic dye, a reversed-phase sorbent like C18 can be used. However, due to its cationic nature, elution might require a specific protocol.

  • Method of Standard Additions: This method can compensate for matrix effects that are difficult to remove. It involves adding known amounts of a standard solution to the sample and extrapolating to find the original concentration.[7]

Experimental Protocol: Solid-Phase Extraction (SPE) for Basic Cationic Dyes

This is a general protocol that can be adapted for this compound. Optimization may be required.

  • Cartridge Selection: Choose a C18 (reversed-phase) SPE cartridge.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol (B129727) through the cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading:

    • Adjust the sample pH to be close to neutral (pH ~7).

    • Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound with a stronger solvent. A mixture of methanol or acetonitrile (B52724) with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is often effective for eluting cationic compounds from C18 cartridges. Collect the eluate for analysis.

  • Analysis: Analyze the eluate using a UV-Vis spectrophotometer at 530 nm.

ParameterRecommended ConditionPurpose
SPE Sorbent C18 (Reversed-Phase)Retain the dye while allowing polar interferences to pass through.
Conditioning Methanol, followed by WaterTo activate the sorbent and ensure proper interaction with the aqueous sample.
Sample pH ~7To ensure the cationic nature of this compound for potential ion-exchange interactions with residual silanols on the C18 sorbent.
Wash Solvent 5% Methanol in WaterTo remove hydrophilic interferences without eluting the dye.
Elution Solvent Methanol or Acetonitrile with 0.1% TFATo disrupt the interactions and elute the retained cationic dye.

Here is a diagram illustrating the SPE workflow:

G Solid-Phase Extraction Workflow for this compound start Start condition Condition C18 Cartridge (Methanol, then Water) start->condition load Load Sample (pH ~7) condition->load wash Wash with 5% Methanol/Water load->wash elute Elute with Methanol/0.1% TFA wash->elute analyze Analyze Eluate by UV-Vis elute->analyze end End analyze->end

Caption: SPE workflow for this compound analysis.

References

Technical Support Center: Prevention of Basic Red 46 Aggregation in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Basic Red 46, maintaining its monomeric state in aqueous solutions is critical for reliable and reproducible experimental outcomes. Aggregation of this cationic azo dye can lead to altered spectroscopic properties, reduced staining efficiency, and inaccurate quantification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of this compound in your experiments.

Troubleshooting Guide: this compound Aggregation

This guide addresses common issues encountered during the use of this compound in aqueous media.

Issue 1: Precipitate Formation or Visible Aggregates in Solution

Question: I've prepared a stock solution of this compound in water, and I observe a precipitate or cloudiness. What is causing this and how can I fix it?

Answer: This is a clear indication of dye aggregation. This compound, despite its solubility in water (80 g/L at 30°C), can self-associate and precipitate, especially at high concentrations or under certain environmental conditions.

Troubleshooting Steps:

  • Reduce Concentration: Aggregation is highly concentration-dependent. If your protocol allows, try diluting the stock solution.

  • Solvent Modification: The addition of organic co-solvents can disrupt the hydrophobic interactions that contribute to aggregation.[1] Try adding a small percentage of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol (B145695) to your aqueous solution.

  • pH Adjustment: The pH of the solution significantly influences the charge state of the dye and its tendency to aggregate. Avoid preparing solutions in the pH range of 4-10, as this range has been shown to promote maximum adsorption, which can be correlated with aggregation.[2][3] Preparing solutions in a slightly acidic medium (pH < 4) may help maintain the monomeric form.

  • Temperature Control: Increased temperature can enhance the mobility of dye molecules, which may influence aggregation.[2] While one study on adsorption showed increased uptake at higher temperatures, for preventing aggregation in solution, preparing and storing solutions at room temperature or slightly below is a good starting point. Avoid freezing, as this can promote aggregation upon thawing.

Issue 2: Inconsistent or Unexpected Spectroscopic Readings

Question: My UV-Vis spectra for this compound are not consistent. The peak at ~530 nm is shifting or its intensity is fluctuating between experiments. Why is this happening?

Answer: Changes in the UV-Vis absorption spectrum are a classic sign of dye aggregation. When this compound aggregates, its interaction with light changes, leading to shifts in the maximum absorbance wavelength (λmax) and deviations from the Beer-Lambert law. The appearance of a shoulder or a new peak at a shorter wavelength (a hypsochromic or blue shift) is often indicative of H-aggregate formation.

Troubleshooting Steps:

  • Perform a Concentration-Dependent Study: Measure the absorbance of a series of this compound solutions at different concentrations. If you observe a systematic shift in the λmax or a non-linear relationship between absorbance and concentration, aggregation is likely occurring.

  • Utilize Surfactants: Surfactants can be highly effective in preventing dye aggregation. Since this compound is a cationic dye, the use of a cationic surfactant is recommended to prevent aggregation through electrostatic repulsion.

    • Recommended Surfactant: Cetyltrimethylammonium Bromide (CTAB).

    • Starting Concentration: Begin with a concentration below the critical micelle concentration (CMC) of the surfactant and gradually increase it. A typical starting range for surfactants in similar applications is 0.001% to 0.1% (w/v).

  • Control the pH: Ensure the pH of your solutions is consistent across all experiments. As mentioned, avoiding the 4-10 pH range is advisable. Use a buffered solution to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for keeping this compound in its monomeric form?

While a definitive optimal pH has not been established exclusively for preventing aggregation, based on adsorption studies, it is recommended to work outside the pH range of 4-10.[2][3] Preparing your solutions in a slightly acidic buffer (e.g., pH 3-4) may be beneficial. However, the optimal pH can be application-specific, so it is advisable to perform preliminary tests to determine the best pH for your experimental system.

Q2: Which type of surfactant is best for preventing this compound aggregation?

As this compound is a cationic dye, a cationic surfactant like Cetyltrimethylammonium Bromide (CTAB) is the most suitable choice. The positive charges of both the dye and the surfactant will lead to electrostatic repulsion, preventing the dye molecules from aggregating. In contrast, anionic surfactants (like Sodium Dodecyl Sulfate - SDS) and non-ionic surfactants have been observed to enhance the adsorption of this compound, which may be due to the formation of dye-surfactant aggregates.[2]

Q3: What concentration of an organic co-solvent should I use?

When using co-solvents like DMSO, DMF, or ethanol, it is best to start with a low percentage (e.g., 1-5% v/v) and gradually increase it if aggregation persists. The goal is to use the minimum amount necessary to maintain solubility and prevent aggregation, as high concentrations of organic solvents may interfere with biological experiments.

Quantitative Data Summary

The following tables provide a summary of key parameters and recommended starting concentrations for preventing the aggregation of this compound.

Table 1: Influence of Physicochemical Parameters on this compound Aggregation

ParameterObservationRecommended Action to Prevent Aggregation
Concentration Aggregation is more pronounced at higher concentrations.Work with the lowest feasible concentration for your application.
pH Maximum adsorption (indicative of potential aggregation) observed in the 4-10 range.[2][3]Prepare solutions in a buffered, slightly acidic medium (pH < 4).
Temperature Increased temperature enhances molecular mobility.[2]Prepare and store solutions at a consistent room temperature. Avoid excessive heating or freeze-thaw cycles.

Table 2: Recommended Additives to Prevent this compound Aggregation

Additive TypeExampleRecommended Starting ConcentrationMechanism of Action
Cationic Surfactant Cetyltrimethylammonium Bromide (CTAB)0.01% (w/v)Electrostatic repulsion between cationic dye and cationic surfactant.
Organic Co-solvent Dimethyl Sulfoxide (DMSO)1-5% (v/v)Disrupts hydrophobic interactions driving aggregation.[1]
Organic Co-solvent Ethanol1-5% (v/v)Disrupts hydrophobic interactions driving aggregation.[1]

Key Experimental Protocols

Protocol 1: Preparation of a Monomeric this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Dissolve the powder in a small volume of an appropriate organic co-solvent (e.g., DMSO) to ensure complete initial solubilization.

  • Dilution: Gradually add deionized water or a suitable buffer (e.g., pH 3.5 citrate (B86180) buffer) to reach the final desired concentration, while stirring continuously.

  • Addition of Surfactant (Optional): If aggregation is still a concern, add a cationic surfactant such as CTAB to the final solution at a concentration of approximately 0.01% (w/v).

  • Storage: Store the solution in a well-sealed container, protected from light, at a consistent room temperature.

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
  • Sample Preparation: Prepare a series of this compound solutions with varying concentrations in the desired aqueous medium. Also, prepare samples at a fixed dye concentration with varying concentrations of the anti-aggregation additive being tested (e.g., CTAB or DMSO).

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer and quartz cuvettes. Set the wavelength range to scan from approximately 400 nm to 700 nm.

  • Measurement: Record the absorption spectrum for each sample. The maximum absorbance (λmax) for monomeric this compound is approximately 530 nm.[4]

  • Data Analysis:

    • Observe any shifts in the λmax. A blue shift (to a shorter wavelength) often indicates the formation of H-aggregates.

    • Check for the appearance of new peaks or shoulders in the spectra.

    • Plot absorbance at λmax versus concentration. A deviation from linearity (as dictated by the Beer-Lambert law) is a strong indicator of aggregation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the prevention of this compound aggregation.

Aggregation_Prevention_Logic start Prepare this compound Solution check_aggregation Observe for Precipitate/Cloudiness? start->check_aggregation no_aggregation Solution is Monomeric (Proceed with Experiment) check_aggregation->no_aggregation No aggregation_present Aggregation Detected check_aggregation->aggregation_present Yes troubleshoot Troubleshooting Steps aggregation_present->troubleshoot step1 1. Decrease Concentration troubleshoot->step1 step2 2. Adjust pH (avoid 4-10) step1->step2 step3 3. Add Co-solvent (e.g., 1-5% DMSO) step2->step3 step4 4. Add Cationic Surfactant (e.g., 0.01% CTAB) step3->step4 recheck Re-evaluate Solution step4->recheck recheck->no_aggregation Resolved recheck->troubleshoot Persistent

Caption: Troubleshooting workflow for this compound aggregation.

Experimental_Workflow cluster_prep Solution Preparation cluster_application Experimental Application (e.g., Staining) cluster_analysis Analysis prep_dye Prepare this compound Stock Solution (with co-solvent/surfactant if needed) stain_cells Incubate Cells/Tissue with Staining Solution prep_dye->stain_cells uv_vis UV-Vis Spectroscopy (Monitor Aggregation) prep_dye->uv_vis QC Step wash Wash to Remove Unbound Dye stain_cells->wash microscopy Fluorescence Microscopy (Imaging) wash->microscopy

Caption: General experimental workflow incorporating aggregation prevention.

References

Technical Support Center: Scaling Up Basic Red 46 Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the treatment of wastewater containing Basic Red 46.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental treatment of this compound wastewater.

Issue/Observation Potential Cause Troubleshooting Steps & Solutions
Low Decolorization Efficiency in Advanced Oxidation Processes (AOPs) Incorrect pH, insufficient reagent dosage, presence of radical scavengers.- Verify and adjust pH: For Fenton and photo-Fenton processes, the optimal pH is typically acidic (around 3-4) to prevent the precipitation of iron hydroxides. For ozonation, alkaline conditions can enhance the formation of hydroxyl radicals. - Optimize reagent concentration: Systematically vary the concentration of oxidants (e.g., H₂O₂) and catalysts (e.g., Fe²⁺) to find the optimal ratio for your specific wastewater composition. - Pre-treat the wastewater: If high concentrations of radical scavengers (e.g., certain organic molecules, inorganic ions) are suspected, consider a pre-treatment step like coagulation to reduce their concentration.
Inconsistent Results in Photocatalytic Degradation Catalyst deactivation, improper catalyst loading, insufficient UV light penetration.- Catalyst regeneration: Deactivated photocatalysts can often be regenerated by washing with a suitable solvent (e.g., methanol (B129727) and hydrogen peroxide) followed by heat treatment to remove adsorbed intermediates. - Optimize catalyst dosage: Too high a catalyst concentration can lead to turbidity, which blocks UV light penetration. Determine the optimal catalyst loading for your reactor setup. - Ensure proper mixing: Vigorous mixing is crucial to keep the photocatalyst suspended and ensure uniform irradiation.
Poor Floc Formation in Coagulation-Flocculation Suboptimal pH, incorrect coagulant dosage, inadequate mixing speed/time.- Adjust pH: The effectiveness of coagulants like alum and polyaluminum chloride (PAC) is highly pH-dependent. Jar tests should be conducted to determine the optimal pH range for this compound removal. - Optimize coagulant dose: An insufficient dose will result in poor flocculation, while an excessive dose can lead to charge reversal and re-stabilization of particles. - Optimize mixing: Ensure proper rapid mixing to disperse the coagulant, followed by a slower, longer flocculation stage to promote floc growth.
Excessive Sludge Production High coagulant dosage, precipitation of metal hydroxides in AOPs.- Optimize dosage: Use the minimum effective dose of coagulants or catalysts to reduce sludge volume. - pH control: In Fenton processes, maintaining the optimal pH can minimize the precipitation of iron sludge. - Consider alternative methods: For high-strength wastewater, a multi-stage process (e.g., adsorption followed by AOP) might be more efficient and produce less sludge overall.
Formation of Unwanted Byproducts Incomplete mineralization of the dye molecule.- Increase reaction time or oxidant dose: This can promote the complete breakdown of intermediate compounds. - Combine treatment methods: An integrated approach, such as ozonation combined with biological treatment, can be effective in removing both the parent dye and its degradation byproducts.[1] - Monitor TOC: Total Organic Carbon (TOC) analysis can provide a measure of the degree of mineralization and help in optimizing the treatment process to minimize byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to treat with conventional biological methods?

A1: this compound is a cationic azo dye with a complex aromatic structure, making it resistant to biodegradation.[2][3] Its high solubility and stability in water also contribute to its persistence in the environment.

Q2: What are the main mechanisms involved in the degradation of this compound by Advanced Oxidation Processes (AOPs)?

A2: AOPs primarily rely on the generation of highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can attack the chromophoric groups (like the -N=N- azo bond) of the this compound molecule, leading to decolorization. Further oxidation can break down the aromatic rings, resulting in smaller organic molecules and eventually complete mineralization to CO₂, H₂O, and inorganic ions.[2][4]

Q3: How do I choose the most suitable treatment method for my this compound wastewater?

A3: The choice of treatment method depends on several factors, including the initial dye concentration, the volume of wastewater, the required final effluent quality, and cost considerations. For high dye concentrations, a combination of processes, such as coagulation-flocculation followed by an AOP, might be the most effective approach.

Q4: What are the key parameters to control during the Fenton treatment of this compound?

A4: The key parameters for an effective Fenton process are pH (typically around 3), the concentration of ferrous ions (Fe²⁺), and the concentration of hydrogen peroxide (H₂O₂). The ratio of Fe²⁺ to H₂O₂ is crucial and needs to be optimized for each specific application.

Q5: Can the photocatalyst be reused in the treatment process?

A5: Yes, one of the advantages of heterogeneous photocatalysis is the potential for catalyst reuse. However, the catalyst can become deactivated over time due to the adsorption of dye molecules or intermediate products on its surface. Regeneration, often through washing and heat treatment, can restore its activity.[5]

Data Presentation

The following tables summarize quantitative data from various studies on the removal of this compound using different treatment methods.

Table 1: Comparison of Removal Efficiencies of Various Treatment Methods for this compound

Treatment MethodInitial Conc. (mg/L)Key ConditionsRemoval Efficiency (%)Reference
Electrocoagulation-Ozonation300Current density: 70 A/m², Ozone dose: 2.0 g/h, Time: 20 min>90[6]
Adsorption (Activated Clay)25Adsorbent dose: 0.5 g/L, Time: 60 min, pH: ~797[7]
Photocatalysis (ZnO)40-~90[6]
Corona Discharge50Treatment time: 30 min85[8]
Adsorption (Pinecone Sawdust)60Temperature: 318 K74.52[9]

Table 2: Adsorption Capacities of Different Adsorbents for this compound

AdsorbentTemperature (K)Maximum Adsorption Capacity (q_m, mg/g)Isotherm ModelReference
Carbon/Silica Composite29341.90Langmuir[10]
Carbon/Silica Composite333176.10Langmuir[10]
Activated Clay-175Langmuir[7]
Pinecone Sawdust298129.87Freundlich[9]

Experimental Protocols

Fenton's Oxidation of this compound

Objective: To degrade this compound in an aqueous solution using Fenton's reagent.

Materials:

  • This compound solution of known concentration

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Magnetic stirrer and beaker

  • pH meter

  • UV-Vis spectrophotometer

Procedure:

  • In a beaker, place a specific volume of the this compound solution.

  • Adjust the pH of the solution to the desired value (typically around 3) using H₂O₂ and NaOH.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Add the required amount of FeSO₄·7H₂O and stir until completely dissolved.

  • Initiate the reaction by adding the predetermined volume of H₂O₂ to the solution.

  • Withdraw samples at regular time intervals.

  • Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH.

  • Analyze the residual concentration of this compound in the samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max ≈ 530 nm).[8]

Photocatalytic Degradation of this compound using TiO₂/ZnO

Objective: To degrade this compound using a photocatalyst (TiO₂ or ZnO) under UV irradiation.

Materials:

  • This compound solution of known concentration

  • TiO₂ (e.g., Degussa P25) or ZnO photocatalyst

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

  • Centrifuge or syringe filters (0.45 µm)

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In the photoreactor vessel, add a specific volume of the this compound working solution.

  • Add the required amount of photocatalyst to the solution to achieve the desired loading.

  • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

  • Stir the suspension in the dark for 30-60 minutes to allow for adsorption-desorption equilibrium to be reached.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Immediately centrifuge the aliquots at high speed or filter them through a 0.45 µm syringe filter to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant/filtrate at the λ_max of this compound to determine the residual dye concentration.

Coagulation-Flocculation of this compound using Alum

Objective: To remove this compound from an aqueous solution by coagulation-flocculation with aluminum sulfate (alum).

Materials:

  • This compound solution of known concentration

  • Aluminum sulfate (Al₂(SO₄)₃·18H₂O)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Jar testing apparatus

  • pH meter

  • UV-Vis spectrophotometer

  • Turbidimeter

Procedure:

  • Fill the beakers of the jar test apparatus with a known volume of the this compound solution.

  • Adjust the pH of the solutions in each beaker to the desired levels.

  • While stirring at a rapid mix speed (e.g., 100-200 rpm), add the desired dosages of the alum stock solution to each beaker.

  • Continue the rapid mix for a short period (e.g., 1-2 minutes) to ensure complete mixing of the coagulant.

  • Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer period (e.g., 20-30 minutes) to promote flocculation.

  • Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Carefully withdraw samples from the supernatant of each beaker.

  • Measure the residual dye concentration using a UV-Vis spectrophotometer and the turbidity of the supernatant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Wastewater This compound Wastewater Char Characterization (Initial Conc., pH, TOC) Wastewater->Char Coag Coagulation-Flocculation Char->Coag AOP Advanced Oxidation (Fenton/Photocatalysis/Ozonation) Char->AOP Adsorp Adsorption Char->Adsorp Analysis Post-Treatment Analysis (Final Conc., TOC, Byproducts) Coag->Analysis Sludge Sludge Management Coag->Sludge AOP->Analysis Adsorp->Analysis Degradation_Pathway BR46 This compound (Azo Dye) Intermediates Aromatic Intermediates (e.g., aromatic amines, phenolic compounds) BR46->Intermediates Hydroxyl Radical Attack (Cleavage of Azo Bond) Smaller_Organics Smaller Organic Acids and Aldehydes Intermediates->Smaller_Organics Ring Opening Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Smaller_Organics->Mineralization Further Oxidation Troubleshooting_Logic Start Low Removal Efficiency? Check_pH Is pH optimal? Start->Check_pH Yes Check_Dosage Is reagent/catalyst dosage correct? Check_pH->Check_Dosage Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Mixing Is mixing adequate? Check_Dosage->Check_Mixing Yes Optimize_Dosage Optimize dosage (Jar tests/DOE) Check_Dosage->Optimize_Dosage No Improve_Mixing Increase mixing speed or duration Check_Mixing->Improve_Mixing No Re_evaluate Re-evaluate Performance Check_Mixing->Re_evaluate Yes Adjust_pH->Re_evaluate Optimize_Dosage->Re_evaluate Improve_Mixing->Re_evaluate

References

Technical Support Center: Enhancing the Colorfastness of Basic Red 46 on Acrylic Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and textile development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the colorfastness of Basic Red 46 on acrylic fabrics.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound on acrylic materials, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is the wash fastness of my dyed acrylic fabric poor?

Answer: Poor wash fastness is typically due to unfixed or loosely bound dye on the fabric surface. Consider the following causes and solutions:

  • Inadequate Rinsing: Insufficient rinsing after dyeing fails to remove all unfixed dye molecules.

    • Solution: Implement a thorough rinsing process at 75–85°C to effectively remove any residual dye.[1]

  • Incorrect pH Level: The pH of the dye bath significantly impacts dye uptake and fixation.[2] An incorrect pH can lead to weaker ionic bonds between the cationic dye and the anionic sites in the acrylic fiber.[3][4]

    • Solution: Maintain an optimal pH range of 4.0-5.0.[1][2][5][6] Use an acetic acid and sodium acetate (B1210297) buffer system to ensure pH stability throughout the dyeing process.[2][7]

  • Absence of Fixing Agent: After-treatment with a fixing agent is crucial for improving wet fastness.

    • Solution: Apply a suitable cationic dye-fixing agent after rinsing.[8][9][10] These agents form a film around the dye molecules, preventing them from migrating out of the fiber during washing.

Question: What is causing uneven color (streaks or barre) in my dyeing?

Answer: Uneven dyeing results from the dye rushing onto the fiber too quickly or from improper dye dispersion. Basic dyes have a high affinity for acrylic fibers, which can lead to rapid, uncontrolled exhaustion.[11]

  • Rapid Temperature Rise: Heating the dye bath too quickly, especially around the glass transition temperature (Tg) of the acrylic fiber (approx. 75-85°C), causes a rapid strike of the dye.[3][12]

    • Solution: Control the heating rate strictly. A gradual increase of 0.5–1°C per minute is recommended, especially in the critical temperature range of 75°C to 95°C.[1][3]

  • Improper Use of Auxiliaries: The absence or incorrect dosage of leveling agents or retarders can lead to unlevel dyeing.

    • Solution: Use a retarder or leveling agent.[2][5][6] Cationic retarders compete with the dye for sites on the fiber, slowing down the initial dye uptake. Anionic retarders form a temporary complex with the cationic dye, reducing its effective concentration and promoting a more controlled dyeing process.[3]

  • Poor Dye Dispersion: If the dye is not fully dissolved or dispersed, it can lead to spotting and unevenness.

    • Solution: Ensure the dye is completely dissolved before adding it to the dye bath. Using softened water is recommended as hard water ions can cause dye aggregation.[1][2][10]

Question: Why is the lightfastness of the dyed fabric not meeting standards?

Answer: Poor lightfastness indicates that the dye molecules are susceptible to degradation upon exposure to UV light.

  • Dye Selection: While this compound has generally good lightfastness on acrylic (rated 6-7), the quality of the dye supply can vary.[13]

    • Solution: Source high-quality dyes and perform preliminary lightfastness tests on new batches.

  • Shade Depth: Pale shades tend to have lower lightfastness ratings than deeper shades of the same dye.[14]

    • Solution: For applications requiring very high lightfastness in pale shades, consider using a UV absorber as a finishing agent.[15]

  • After-treatments: Certain finishing chemicals can negatively impact lightfastness.

    • Solution: Test all finishing agents for their effect on the lightfastness of the final shade.

Frequently Asked Questions (FAQs)

What is this compound and why is it used for acrylics? this compound is a cationic (or basic) dye.[3] Acrylic fibers are copolymers that contain anionic groups (like sulfonate, -SO₃⁻).[3][4] The positively charged cations of this compound form strong ionic bonds with these negative sites in the fiber, resulting in bright, vibrant shades with generally good fastness properties.[4][16]

What is the role of temperature in dyeing acrylic with this compound? Temperature is critical. Dyeing must occur above the glass transition temperature (Tg) of the acrylic fiber (approximately 75-85°C).[12] Above this temperature, the polymer chains become more mobile, allowing the dye molecules to diffuse into the fiber's interior.[12] Optimal dyeing temperature is typically near boiling (98-100°C) to ensure full dye penetration and fixation.[1][5]

How do auxiliaries improve the dyeing process? Dyeing auxiliaries are chemicals that help to ensure high-quality results.[9][16]

  • Leveling Agents/Retarders: These control the rate of dye uptake to ensure even, level coloration.[2][5][17]

  • pH Buffers: Chemicals like acetic acid and sodium acetate maintain a stable, acidic pH, which is essential for optimal dye-fiber interaction.[1][2][7]

  • Fixing Agents: Applied after dyeing, these chemicals improve the wet fastness properties by locking the dye molecules within the fiber.[9][10]

What are the standard methods for testing colorfastness? The most common international standards are from the International Organization for Standardization (ISO).

  • Wash Fastness: ISO 105-C10 specifies methods for determining the resistance of textile colors to various washing procedures using soap and soda.[18][19][20]

  • Light Fastness: ISO 105-B02 is the standard method for assessing colorfastness to an artificial light source, typically a Xenon arc lamp, which simulates natural daylight.[21][22][23][24]

Data Presentation

Table 1: Dyeing Parameters for this compound on Acrylic Fabric

ParameterManufacturer Recommendation[5]Optimized Laboratory Recipe[5]Rationale for Optimization
Dyeing Time 45 minutes60 minutesAllows for more complete dye diffusion and fixation, improving exhaustion.
pH 4.05.0A slightly higher pH (still acidic) can achieve higher color strength (K/S values).[5]
Electrolyte (Glauber's Salt) 5%6%Slows the migration of the dye, promoting more uniform coloration.[5]
Retarder (e.g., TC Retard PAN) 1.0%0.8%Fine-tuning the retarder concentration prevents excessive slowing of dye uptake while ensuring levelness.
Temperature 95-100°C100°CHigher temperature increases fiber swelling and dye diffusion, maximizing color yield.[5]

Table 2: Key Auxiliaries for Acrylic Dyeing

Auxiliary TypeChemical ExamplePrimary Function
pH Buffer Acetic Acid / Sodium AcetateMaintains a stable acidic dye bath (pH 4.0-5.0) for optimal dye-fiber attraction.[1][2]
Retarder / Leveling Agent Cationic or Anionic SurfactantsControls the rate of dye absorption to prevent unevenness and ensure level dyeing.[2][3]
Dispersing Agent Nonionic SurfactantsKeeps dye particles evenly dispersed in the bath to prevent aggregation and spotting.[1][17]
Fixing Agent Cationic Fixing AgentsImproves wet fastness (washing, perspiration) by forming an insoluble complex with the dye.[1][9]

Experimental Protocols

Protocol 1: Exhaust Dyeing of Acrylic Fabric with this compound

  • Preparation: Scour the acrylic fabric to remove any impurities. Prepare a dye bath with softened water at a liquor ratio of 20:1.

  • Auxiliary Addition: Add acetic acid to adjust the pH to 5.0. Add 6% Glauber's salt and 0.8% of a suitable retarder (all percentages based on weight of fabric).

  • Dye Addition: Add the pre-dissolved this compound dye solution.

  • Dyeing Cycle:

    • Place the fabric in the bath at 60°C.

    • Raise the temperature to 100°C at a rate of 1°C/minute.

    • Hold at 100°C for 60 minutes.

    • Cool the bath down to 70°C.

  • Rinsing: Rinse the fabric thoroughly, first with hot water (75-85°C) and then with cold water until the water runs clear.[1]

  • After-treatment (Optional but Recommended): Treat the fabric with a cationic fixing agent according to the manufacturer's instructions to enhance wash fastness.

  • Drying: Dry the fabric at a moderate temperature.

Protocol 2: Assessment of Wash Fastness (Based on ISO 105-C10)

  • Specimen Preparation: Prepare a composite specimen by sewing the dyed acrylic sample between two specified adjacent fabrics (e.g., multifibre and a second single-fiber fabric).[19]

  • Washing Solution: Prepare a solution containing 5 g/L of soap in deionized water.

  • Test Procedure:

    • Place the composite specimen in a stainless steel container with the specified number of steel balls.

    • Add the necessary amount of the pre-heated soap solution to achieve a 50:1 liquor ratio.[19]

    • Operate the testing apparatus at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a set time (e.g., 30 minutes).

  • Rinsing and Drying: Rinse the specimen twice in cold deionized water and then dry it in air at a temperature not exceeding 60°C.

  • Assessment: Evaluate the change in color of the dyed specimen and the staining of the adjacent fabrics using the Grey Scales.[18]

Protocol 3: Assessment of Light Fastness (Based on ISO 105-B02)

  • Specimen Preparation: Mount a specimen of the dyed acrylic fabric onto a card.

  • Reference Materials: Place a set of blue wool references (ranging from 1 to 8, where 1 is very low fastness and 8 is very high) alongside the specimen for simultaneous exposure.[21]

  • Exposure: Expose the specimen and references to an artificial light source (Xenon arc lamp) under controlled conditions of humidity and temperature.[21][22][23]

  • Assessment: Periodically compare the fading of the test specimen to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar change in color.

Visualizations

experimental_workflow Experimental Workflow for Improving Colorfastness prep Fabric Preparation (Scouring) dye_setup Dye Bath Setup (Water, Auxiliaries, pH) prep->dye_setup dyeing Dyeing Process (Temp Control, Time) dye_setup->dyeing rinse Post-Dye Rinsing (Hot & Cold) dyeing->rinse after_treat After-Treatment (Fixing Agent) rinse->after_treat dry Drying after_treat->dry test Fastness Testing dry->test wash_test Wash Fastness (ISO 105-C10) test->wash_test light_test Light Fastness (ISO 105-B02) test->light_test eval Evaluation & Analysis wash_test->eval light_test->eval

Caption: A flowchart of the experimental workflow from fabric preparation to final fastness evaluation.

dye_fiber_interaction Key Factors in Cationic Dye-Acrylic Fiber Interaction cluster_factors Controlling Factors dye This compound (Cationic, +) bond Strong Ionic Bond (Good Colorfastness) dye->bond attracts fiber Acrylic Fiber (Anionic Sites, -) fiber->bond provides sites for ph Optimal pH (4.0-5.0) ph->bond optimizes charge temp High Temperature (> Tg, ~100°C) temp->bond enables diffusion aux Auxiliaries (Retarders, Salts) aux->bond controls rate

Caption: Factors influencing the ionic bond between this compound and acrylic fiber.

References

Validation & Comparative

Comparative Decolorization of Basic Red 46 and Methylene Blue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of decolorization methodologies and performance metrics for two common industrial dyes.

This guide provides a comparative overview of the decolorization of Basic Red 46 (BR46), an azo dye, and Methylene Blue (MB), a thiazine (B8601807) cationic dye. Both are prevalent in industrial effluents, particularly from textile and printing industries, and their removal is a significant focus of environmental remediation research. This document synthesizes experimental data on various decolorization techniques, offering researchers, scientists, and drug development professionals a concise reference for methodologies and comparative performance.

Physicochemical Properties

A fundamental understanding of the distinct properties of each dye is crucial for selecting and optimizing decolorization strategies.

PropertyThis compound (Cationic Red X-GRL)Methylene Blue (Basic Blue 9)
Chemical Formula C₁₈H₂₁BrN₆[1][2]C₁₆H₁₈ClN₃S[3][4]
Molecular Weight 401.3 g/mol [1][2]319.85 g/mol [3][4]
Dye Class Azo Dye[5][6]Thiazine Dye[3][7]
Appearance Dark red powder[8][9]Dark green crystalline powder[3][10][11]
λmax (nm) ~530 nm~664 nm[3][12]
Solubility in Water 80 g/L at 30°C[2][8][9]43.6 g/L at 25°C[3][11]

Decolorization Performance: A Comparative Analysis

The efficiency of dye removal is highly dependent on the chosen method and the specific experimental conditions. Below is a summary of comparative data from studies employing adsorption and biodegradation techniques.

Adsorption-Based Decolorization

Adsorption is a widely used, effective method for dye removal. The performance of different adsorbents varies based on their surface chemistry, porosity, and the nature of the dye.

AdsorbentDyeAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHKinetic ModelIsotherm Model
Hungarian Rice Husk Methylene Blue24.4[13][14]96[14]10[14]Pseudo-Second Order[13][14]BET Multilayer[13][14]
Indonesian Rice Husk Methylene Blue15.0[13][14]96[14]10[14]Pseudo-Second Order[13][14]BET Multilayer[13][14]
Pinecone Sawdust This compound129.87 (at 298 K)[5]74.5 (at 318 K, 60 mg/L)[5]Not SpecifiedPseudo-Second Order[5]Freundlich[5]

Note: Direct comparison is challenging as data is from different studies with varying conditions. However, Methylene Blue generally shows higher adsorption capacities on rice husk compared to this compound on pinecone sawdust under the reported conditions.

Biodegradation-Based Decolorization

Anaerobic sludge treatment is an effective biological method for breaking down dye molecules. The presence of a co-substrate like glucose can significantly accelerate the decolorization process.

ConditionDyeTime for Complete Removal (hours)Initial COD Removal (%)
Anaerobic Sludge (with Glucose) This compound25[6]~64% (from 1000 mg/L)[6]
Anaerobic Sludge (with Glucose) Methylene Blue50[6]~48% (from 1000 mg/L)[6]
Anaerobic Sludge (without Glucose) This compound~120[6]Not Specified
Anaerobic Sludge (without Glucose) Methylene Blue~120[6]Not Specified

Observations: In the presence of a co-substrate, this compound was degraded significantly faster than Methylene Blue.[6] Both dyes showed much slower degradation rates without the co-substrate.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline standard procedures for dye decolorization experiments.

Protocol 1: Batch Adsorption Study

This protocol details a typical batch experiment to evaluate the adsorption capacity of a material for dye removal.

  • Preparation of Dye Stock Solution: Prepare a 1000 mg/L stock solution by dissolving a precisely weighed amount of dye (this compound or Methylene Blue) in deionized water.

  • Preparation of Working Solutions: Prepare a series of working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • Add a specific amount of adsorbent (e.g., 0.1 g) to a set of flasks, each containing a known volume (e.g., 100 mL) of a dye working solution.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 120 minutes).

  • Sample Analysis:

    • After agitation, withdraw samples and centrifuge to separate the adsorbent.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λmax of the respective dye (approx. 530 nm for BR46, 664 nm for MB).

  • Calculation of Decolorization Efficiency: Calculate the removal percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[15][16]

Protocol 2: Photocatalytic Degradation Study

This protocol outlines a typical experiment for assessing the photocatalytic degradation of dyes.

  • Catalyst Suspension: Disperse a specific amount of photocatalyst (e.g., 50 mg) into a known volume of dye solution (e.g., 100 mL) of a specific concentration.[17]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 60 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.[17]

  • Initiation of Photocatalysis: Expose the suspension to a light source (e.g., natural sunlight, UV lamp, or visible light lamp).[17]

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation: Centrifuge or filter the withdrawn samples to remove the photocatalyst particles.

  • Concentration Measurement: Analyze the absorbance of the clear solution using a UV-Vis spectrophotometer to determine the remaining dye concentration.[18]

  • Data Analysis: Plot the concentration of the dye as a function of irradiation time to determine the degradation kinetics.

Visualizing Experimental Processes

Diagrams created using Graphviz help to clarify complex workflows and relationships.

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Stock Solution (1000 mg/L) Working Working Solutions (Varying Conc.) Stock->Working Mix Mix Dye Solution & Adsorbent Working->Mix Adsorbent Adsorbent (e.g., 0.1 g) Adsorbent->Mix Adjust Adjust pH Mix->Adjust Agitate Agitate (Constant T & Speed) Adjust->Agitate Centrifuge Centrifuge Agitate->Centrifuge Spectro UV-Vis Analysis (Measure Absorbance) Centrifuge->Spectro Calc Calculate Efficiency Spectro->Calc

Caption: General workflow for a batch adsorption experiment.

Photocatalysis_Mechanism Catalyst Photocatalyst (e.g., TiO₂) e e⁻ (conduction band) Catalyst->e h h⁺ (valence band) Catalyst->h Light Light (hν) Light->Catalyst Excitation H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad e->O2 Reduction h->H2O Oxidation Dye Dye Molecule OH_rad->Dye Attack O2_rad->Dye Attack Degradation Degradation Products (CO₂, H₂O, etc.) Dye->Degradation

Caption: Simplified mechanism of photocatalytic dye degradation.

References

Degradation of Basic Red 46: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry is a significant contributor to water pollution, with azo dyes like Basic Red 46 (BR46) being a primary concern due to their complex aromatic structures, vibrant color, and resistance to conventional wastewater treatment methods.[1] Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for the degradation of such recalcitrant pollutants.[1] This guide provides a comprehensive comparison of the efficacy of various AOPs for the degradation of this compound, offering researchers, scientists, and drug development professionals a detailed overview of performance data and experimental protocols.

AOPs leverage the generation of highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), to break down and mineralize organic pollutants into simpler, less harmful substances like CO₂, H₂O, and inorganic ions.[1] The choice of an optimal AOP depends on factors such as the wastewater matrix, treatment objectives, and economic feasibility.

Comparative Efficacy of AOPs for this compound Degradation

The following tables summarize quantitative data from various studies on the degradation of this compound and structurally similar azo dyes using different AOPs. It is important to note that the experimental conditions vary across studies, making direct comparisons challenging.

Table 1: Ozonation and Hybrid Ozonation Processes

AOPInitial BR46 Conc. (mg/L)Key ParametersReaction Time (min)Degradation Efficiency (%)Reference
Ozonation300Ozone dose: 2.0 g/h20>90 (Color Removal)[2][3]
Electrocoagulation-Ozonation300Current density: 70 A/m², Ozone dose: 2.0 g/h2091.67 (Predicted Removal)[2][3]

Table 2: Photocatalytic Degradation

AOPCatalystInitial BR46 Conc. (mg/L)pHCatalyst Dose (g/L)Reaction Time (h)Degradation/Mineralization Efficiency (%)Reference
UV/TiO₂/Periodate (B1199274)TiO₂1003.01.0376 (Mineralization)[4]

Table 3: Fenton and Photo-Fenton Processes (Data from a structurally similar dye, Basic Red 18:1)

AOPCatalyst/OxidantInitial Dye Conc. (mg/L)pHReaction Time (min)Degradation Efficiency (%)Reference
FentonFe²⁺ / H₂O₂5031898.5 (Color)[5]
Photo-FentonBasalt Powder / H₂O₂ / UV702-70[5]

Table 4: Other Advanced Oxidation Processes

AOPKey ParametersInitial BR46 Conc. (mg/L)Reaction Time (min)Degradation Efficiency (%)Reference
Non-thermal PlasmaDischarge voltage: 15 kV503085[6]
Electrochemical OxidationSupporting electrolyte: Na₂SO₄ + NaCl2 x 10⁻⁵ M6094.9 (Color), 65.7 (COD), 76.0 (TOC)[3]

Experimental Protocols

Detailed methodologies for the key AOPs are provided below. These protocols are based on the information available in the cited literature and serve as a general guideline.

Fenton/Photo-Fenton Oxidation

This protocol is based on the degradation of a similar dye, Basic Red 18:1.[5]

a. Materials:

  • This compound solution of known concentration.

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) as the catalyst.

  • Hydrogen peroxide (H₂O₂) as the oxidant.

  • Sulfuric acid (H₂SO₄) and sodium hydroxide (B78521) (NaOH) for pH adjustment.

  • For Photo-Fenton: A UV lamp or another light source.

b. Procedure:

  • Prepare a stock solution of this compound and dilute it to the desired initial concentration (e.g., 50 mg/L).

  • Adjust the initial pH of the dye solution to the optimal value (typically around 3) using H₂SO₄.[5]

  • Add a specific amount of FeSO₄·7H₂O (e.g., 8 mg/L) to the solution and stir to dissolve.

  • Initiate the reaction by adding a predetermined concentration of H₂O₂ (e.g., 1.5 g/L).

  • For the photo-Fenton process, simultaneously irradiate the solution with a UV lamp.

  • Withdraw samples at regular time intervals.

  • Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH.

  • Analyze the residual concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

Photocatalysis (UV/TiO₂/Periodate)

This protocol is based on the study of photocatalytic degradation of this compound.[4]

a. Materials:

  • This compound solution.

  • Titanium dioxide (TiO₂) as the photocatalyst.

  • Periodate ion (IO₄⁻) source.

  • Acid and base for pH adjustment.

  • A photoreactor with a UV light source.

b. Procedure:

  • Prepare a solution of this compound at the desired concentration (e.g., 100 mg/L).

  • Add the TiO₂ catalyst to the solution (e.g., 1 g/L).

  • Add the periodate ion source to the solution (e.g., 5 mM).

  • Adjust the pH of the suspension to the optimal value (e.g., pH 3.0).

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium.

  • Expose the suspension to UV irradiation to initiate the photocatalytic reaction.

  • Collect samples at different time intervals and analyze the remaining dye concentration and Total Organic Carbon (TOC).

Electrocoagulation-Ozonation

This protocol is derived from a study on a pilot-scale hybrid system for BR46 removal.[2][3]

a. Materials and Equipment:

  • This compound solution.

  • Electrocoagulation reactor with iron electrodes.

  • Ozonation reactor and ozone generator.

  • DC power supply.

  • Pumps and tubing.

  • pH and conductivity meter.

b. Procedure:

  • Prepare a solution of this compound and adjust the pH and conductivity to the desired levels.

  • Pump the solution through the electrocoagulation reactor.

  • Apply a specific current density (e.g., 70 A/m²) to the iron electrodes.

  • The effluent from the electrocoagulation reactor is then passed through the ozonation reactor.

  • Introduce ozone gas at a specific dose (e.g., 2.0 g/h) into the ozonation reactor.

  • Monitor the removal efficiency by analyzing samples taken after the hybrid treatment.

Visualizing the Processes

To better understand the experimental workflows and the underlying mechanisms, the following diagrams are provided.

AOP_Degradation_Pathway cluster_AOPs Advanced Oxidation Processes cluster_ROS Reactive Oxygen Species cluster_Pollutant Pollutant Degradation Fenton Fenton (Fe²⁺/H₂O₂) OH_Radical •OH (Hydroxyl Radical) Fenton->OH_Radical Photo_Fenton Photo-Fenton (Fe²⁺/H₂O₂/UV) Photo_Fenton->OH_Radical Photocatalysis Photocatalysis (e.g., TiO₂/UV) Photocatalysis->OH_Radical Ozonation Ozonation (O₃) Ozonation->OH_Radical BR46 This compound (Azo Dye) Intermediates Aromatic Intermediates BR46->Intermediates Oxidation by •OH Mineralization Mineralization (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: General degradation pathway of this compound by various AOPs.

Experimental_Workflow start Start prep Prepare this compound Solution start->prep ph_adjust Adjust pH prep->ph_adjust aop Apply AOP (e.g., Fenton, Photocatalysis) ph_adjust->aop sampling Collect Samples at Intervals aop->sampling analysis Analyze Residual Dye (UV-Vis Spectroscopy) sampling->analysis calc Calculate Degradation Efficiency analysis->calc end End calc->end

Caption: A generalized experimental workflow for AOP-based degradation studies.

References

A Comparative Guide to Langmuir and Freundlich Isotherm Models for Basic Red 46 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Langmuir and Freundlich isotherm models for the adsorption of Basic Red 46 (BR 46), a cationic azo dye commonly used as a model pollutant in wastewater treatment studies. Understanding the adsorption behavior of BR 46 is crucial for developing effective purification technologies. This document presents a compilation of experimental data from various studies, details standardized experimental protocols, and offers a visual representation of the theoretical underpinnings of each model to aid researchers in their selection and application.

Theoretical Framework: Langmuir vs. Freundlich Isotherms

Adsorption isotherms are mathematical models that describe the distribution of a solute between a liquid and a solid phase at equilibrium. The Langmuir and Freundlich models are the most frequently used isotherms to analyze the adsorption of dyes like this compound.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It suggests that once a molecule occupies a site, no further adsorption can take place at that site. This model is often indicative of chemisorption, where there is a chemical interaction between the adsorbent and the adsorbate.

In contrast, the Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is not restricted to the formation of a monolayer and suggests that adsorption capacity increases with the concentration of the adsorbate. This model is generally associated with physisorption.

The choice between these two models depends on the nature of the adsorbent and the experimental conditions. A better fit of one model over the other, typically determined by the correlation coefficient (R²), provides insights into the adsorption mechanism.

Caption: Comparison of Langmuir and Freundlich Isotherm Models.

Quantitative Data Comparison

The following table summarizes the Langmuir and Freundlich isotherm parameters for the adsorption of this compound onto various adsorbents as reported in different studies. This data allows for a direct comparison of the adsorption performance of these materials.

AdsorbentModelqm (mg/g)KL (L/mg)KF ((mg/g)(L/mg)¹/ⁿ)nExperimental ConditionsReference
Carbon & Silica Composite Langmuir41.90---0.999T = 293 K[1]
Langmuir176.10---0.990T = 333 K[1]
Freundlich----0.470-0.739T = 293-333 K[1]
Pyrolyzed By-product Biomass Langmuir135----pH = 7.5, Adsorbent dose = 1 g/L[2]
Activated Carbon Langmuir714.28--->0.97-[3]
Activated Clay Langmuir175----pH ~ 7, Adsorbent dose = 0.5 g/L[4]
Pinecone Sawdust Freundlich129.87----T = 298 K[5]
Spent Yerba Mate Langmuir60.54----pH = 6[6]
Moroccan Clay Langmuir------[7]

Note: "-" indicates that the data was not provided in the referenced study.

Experimental Protocols

The following is a generalized, detailed methodology for conducting batch adsorption experiments to determine the Langmuir and Freundlich isotherms for this compound adsorption.

Materials and Reagents
  • Adsorbent: The solid material of interest (e.g., activated carbon, clay, agricultural waste). It should be washed with deionized water to remove impurities and dried in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved. The adsorbent should then be sieved to obtain a uniform particle size.

  • Adsorbate: this compound (C₁₈H₂₁BrN₆, Molar Mass: 401.3 g/mol ).

  • Stock Solution: A stock solution of a known concentration (e.g., 1000 mg/L) of this compound is prepared by dissolving a precisely weighed amount of the dye in deionized water.

  • Working Solutions: A series of working solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) are prepared by diluting the stock solution.

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions for adjusting the pH of the working solutions.

Batch Adsorption Experiments
  • Preparation of Adsorption Systems: A fixed amount of the adsorbent (e.g., 0.1 g) is added to a series of flasks (e.g., 250 mL Erlenmeyer flasks).

  • Addition of Dye Solution: A fixed volume of the this compound working solutions of different initial concentrations (e.g., 100 mL) is added to each flask.

  • pH Adjustment: The initial pH of each solution is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH. The optimal pH for BR 46 adsorption is often reported to be in the range of 6-8.

  • Equilibration: The flasks are sealed and placed in a mechanical shaker or a temperature-controlled water bath shaker and agitated at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time. The equilibrium time is the time after which the concentration of the dye in the solution remains constant (typically determined from preliminary kinetic studies, often ranging from 60 to 180 minutes).

  • Separation: After reaching equilibrium, the solid and liquid phases are separated by centrifugation or filtration.

  • Analysis: The final concentration of this compound in the supernatant or filtrate is determined using a UV-Vis spectrophotometer at the maximum wavelength of the dye (λmax ≈ 530 nm). A calibration curve prepared from standard solutions of known concentrations is used to determine the final concentrations.

Data Analysis
  • Calculation of Adsorption Capacity: The amount of this compound adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following mass balance equation:

    qe = (C₀ - Ce) * V / m

    Where:

    • C₀ is the initial concentration of this compound (mg/L).

    • Ce is the equilibrium concentration of this compound (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

  • Isotherm Modeling: The experimental data (Ce vs. qe) are fitted to the linearized forms of the Langmuir and Freundlich isotherm models:

    • Langmuir Isotherm: Ce / qe = (1 / (qm * KL)) + (Ce / qm) A plot of Ce/qe versus Ce should yield a straight line with a slope of 1/qm and an intercept of 1/(qm * KL).

    • Freundlich Isotherm: log(qe) = log(KF) + (1/n) * log(Ce) A plot of log(qe) versus log(Ce) should yield a straight line with a slope of 1/n and an intercept of log(KF).

  • Model Evaluation: The goodness of fit for each model is evaluated by the correlation coefficient (R²). A value closer to 1 indicates a better fit of the model to the experimental data.

Experimental_Workflow A Preparation of Adsorbent and This compound Solutions B Batch Adsorption Setup: Add adsorbent to dye solutions A->B C Adjust pH and Equilibrate (Shaking at constant T) B->C D Separate Adsorbent (Centrifugation/Filtration) C->D E Analyze Final Dye Concentration (UV-Vis Spectrophotometer) D->E F Calculate Adsorption Capacity (qe) E->F G Plot Isotherm Data F->G H Fit to Langmuir and Freundlich Models G->H I Determine Isotherm Parameters and Correlation Coefficients (R²) H->I

Caption: Experimental workflow for isotherm studies.

References

Degradation of Basic Red 46: A Comparative Guide to Non-Thermal Plasma and Other Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic modeling of Basic Red 46 (BR46) degradation by non-thermal plasma (NTP) and other advanced oxidation processes (AOPs). The information presented is supported by experimental data to assist in the selection and optimization of the most effective degradation methodology for this common textile azo dye.

Performance Comparison of Degradation Methods

The degradation of this compound has been investigated using various advanced oxidation processes. Non-thermal plasma has emerged as a promising technology, demonstrating high efficiency in dye removal. This section presents a comparative summary of the kinetic parameters for the degradation of this compound by NTP, photocatalysis, and adsorption.

Degradation MethodKinetic ModelRate ConstantDegradation EfficiencyReference
Non-Thermal Plasma Pseudo-first-order (assumed)Not explicitly reported85% in 30 min (for 50 mg/L solution)[1]
Photocatalysis (UV/TiO₂/Periodate) Langmuir-HinshelwoodApparent rate constants determined76% mineralization of 100 mg/L in 3h
Adsorption (on activated clay) Pseudo-second-orderqₑ = 175 mg/g97% uptake of 25 mg/L in 60 min[2]
Adsorption (on C/SiO₂ composite) Pseudo-second-orderk₂ depends on initial concentration-[3]

Note: A direct comparison of rate constants is challenging due to the different kinetic models and experimental conditions. The degradation efficiency of non-thermal plasma is notable for its rapid action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. This section outlines the protocols for key experiments in the degradation of this compound.

Non-Thermal Plasma Degradation

Objective: To degrade this compound in an aqueous solution using a non-thermal plasma reactor.

Experimental Setup: A common setup is a pin-to-water high-voltage corona discharge reactor. This typically consists of a cylindrical glass vessel containing the dye solution. One or more sharp-pointed electrodes (e.g., tungsten pins) are positioned above the water surface, and a ground electrode is submerged in the solution. A high-voltage AC power supply is used to generate the plasma discharge between the pin(s) and the water surface. Air or another gas is often flowed through the reactor.[1]

Protocol:

  • Prepare a stock solution of this compound in deionized water.

  • Dilute the stock solution to the desired initial concentration (e.g., 50 mg/L).[1]

  • Fill the reactor with a specific volume of the dye solution (e.g., 100 mL).[1]

  • Position the high-voltage electrode(s) at a fixed distance from the water surface.

  • Apply a high voltage (e.g., 15 kV) to initiate the plasma discharge.[1]

  • Collect samples of the solution at regular time intervals (e.g., 0, 5, 10, 15, 30, 45, 60 minutes).

  • Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax ≈ 530 nm).[1]

  • Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Photocatalytic Degradation

Objective: To degrade this compound using a photocatalyst (e.g., TiO₂) under UV irradiation.

Experimental Setup: A batch photoreactor equipped with a UV lamp is typically used. The reactor contains the dye solution and a suspension of the photocatalyst. A magnetic stirrer ensures a homogenous suspension.

Protocol:

  • Prepare a working solution of this compound.

  • Add a specific amount of the photocatalyst (e.g., 1 g/L of TiO₂) to the dye solution.

  • In some cases, an oxidizing agent like periodate (B1199274) (e.g., 5 mM) is added to enhance the degradation.

  • Adjust the initial pH of the solution to the desired value (e.g., pH 3).

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw samples at predetermined time intervals.

  • Separate the photocatalyst from the samples by centrifugation or filtration.

  • Analyze the supernatant for the remaining concentration of this compound using a UV-Vis spectrophotometer.

  • For mineralization studies, the total organic carbon (TOC) can be measured.

Degradation Pathway and Experimental Workflow

The degradation of azo dyes like this compound by non-thermal plasma is initiated by highly reactive oxygen and nitrogen species (RONS) generated in the plasma. These species, including hydroxyl radicals (•OH), ozone (O₃), and atomic oxygen (O), attack the chromophore of the dye molecule, leading to its decolorization and eventual mineralization.

G cluster_0 Non-Thermal Plasma Generation cluster_1 Degradation Process High_Voltage High Voltage AC Plasma_Reactor Plasma Reactor (e.g., Corona Discharge) High_Voltage->Plasma_Reactor Gas_Inlet Air/Gas Inlet Gas_Inlet->Plasma_Reactor RONS Generation of RONS (•OH, O₃, O, etc.) Plasma_Reactor->RONS Generates BR46 This compound (Azo Dye) Intermediates Formation of Intermediates BR46->Intermediates Attack by RONS Mineralization Mineralization (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: Workflow of this compound degradation by non-thermal plasma.

G Start Prepare this compound Solution Setup Set up NTP Reactor (e.g., Pin-to-Water) Start->Setup Plasma Initiate Plasma Discharge Setup->Plasma Sampling Collect Samples at Intervals Plasma->Sampling Sampling->Plasma Continue Treatment Analysis Measure Absorbance (UV-Vis @ 530 nm) Sampling->Analysis Kinetics Calculate Degradation % and Determine Kinetics Analysis->Kinetics End End Kinetics->End

References

A Comparative Guide to Analytical Methods for the Detection of Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantitative determination of the synthetic azo dye, Basic Red 46: High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established validation parameters for the analysis of synthetic dyes and other relevant compounds, offering a framework for selecting the most appropriate method for specific research needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the validation of HPLC-PDA and UV-Vis spectrophotometric methods for the quantification of synthetic dyes, providing a clear comparison of their capabilities.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-PDA)UV-Visible (UV-Vis) Spectrophotometry
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below, outlining the steps for sample preparation, instrument setup, and data analysis.

High-Performance Liquid Chromatography (HPLC-PDA) Method

This method provides high selectivity and sensitivity for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM ammonium (B1175870) acetate) with the pH adjusted to 3.0 with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound, typically around 530 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). The recovery should be within 98-102%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution. The relative standard deviation (RSD) should be less than 2%.

UV-Visible (UV-Vis) Spectrophotometric Method

This method offers a simpler and more rapid approach for the quantification of this compound, suitable for routine analysis.

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

2. Standard and Sample Preparation:

  • Solvent: A suitable solvent in which this compound is soluble and stable, such as deionized water or a buffered solution.

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dissolve the sample in the same solvent, filter if necessary, and dilute to a concentration that falls within the linear range of the method.

3. Method Validation Parameters:

  • Determination of λmax: Scan a standard solution of this compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Linearity: Measure the absorbance of the calibration standards at the λmax and construct a calibration curve. The correlation coefficient (r²) should be > 0.998.

  • LOD and LOQ: Calculate the LOD and LOQ from the standard deviation of the blank and the slope of the calibration curve.

  • Accuracy: Determine the accuracy through recovery studies by adding known amounts of this compound to a sample matrix. The recovery should be in the range of 97-103%.

  • Precision: Evaluate the precision by repeatedly measuring the absorbance of a standard solution. The RSD should be less than 3%.

Visualized Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both HPLC and spectrophotometric techniques.

Analytical_Method_Validation_Workflow start Method Development & Optimization protocol Define Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (% RSD) accuracy->precision robustness Robustness precision->robustness documentation Documentation & Reporting robustness->documentation end Validated Method documentation->end

Caption: General workflow for analytical method validation.

A Comparative Analysis of Pseudo-First-Order and Pseudo-Second-Order Kinetics in Basic Red 46 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

The removal of dyes from industrial effluents is a critical environmental concern. Basic Red 46, a common textile dye, is frequently the subject of adsorption studies aimed at its effective removal. Understanding the kinetics of the adsorption process is fundamental for designing efficient and scalable treatment systems. The pseudo-first-order and pseudo-second-order models are the most widely used kinetic models to describe the adsorption of pollutants from aqueous solutions. This guide provides an objective comparison of these two models based on their application in the adsorption of this compound, supported by experimental data from various studies.

Theoretical Background

Pseudo-First-Order (PFO) Model: The pseudo-first-order model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface.[1] It is generally considered to be more applicable to the initial stages of an adsorption process and often associated with physisorption.[1][2] The linear form of the pseudo-first-order equation is:

log(q_e - q_t) = log(q_e) - (k₁/2.303)t

where:

  • q_e (mg/g) is the amount of dye adsorbed at equilibrium.

  • q_t (mg/g) is the amount of dye adsorbed at time t (min).

  • k₁ (min⁻¹) is the rate constant of the pseudo-first-order model.

Pseudo-Second-Order (PSO) Model: The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.[1][3] This model suggests that the rate of adsorption is proportional to the square of the number of unoccupied sites on the adsorbent's surface.[4] The linear form of the pseudo-second-order equation is:

t/q_t = 1/(k₂q_e²) + (1/q_e)t

where:

  • q_e (mg/g) and q_t (mg/g) are the adsorption capacities at equilibrium and at time t, respectively.

  • k₂ (g/mg·min) is the rate constant of the pseudo-second-order model.

Comparative Kinetic Data for this compound Adsorption

The selection of the most appropriate kinetic model is determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data to the linear forms of the equations. A higher R² value, typically close to 1, indicates a better fit of the model to the experimental data. For the adsorption of this compound, a significant body of research indicates a better fit for the pseudo-second-order model.

Adsorbent MaterialBest Fitting Modelq_e (exp) (mg/g)k₁ (min⁻¹)R² (PFO)k₂ (g/mg·min)R² (PSO)Reference
Activated ClayPseudo-Second-Order~175-0.69-0.98->0.999[5][6]
Boron Industry WastePseudo-Second-Order74.73----[7]
Spent Yerba MatePseudo-Second-Order60.54----[8]
Carbon/Silica CompositePseudo-Second-Order-----[9][10]
Activated CarbonPseudo-First-Order714.2812.667 x 10⁻³---[11]

Note: Dashes (-) indicate that the specific quantitative value was not provided in the abstract. The table clearly demonstrates a prevailing trend where the pseudo-second-order model provides a superior fit for this compound adsorption across various adsorbents.

Experimental Protocols

The kinetic data presented are typically obtained through batch adsorption experiments. A generalized experimental protocol is as follows:

  • Preparation of Adsorbate Solution: A stock solution of this compound is prepared by dissolving a known mass of the dye in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.

  • Adsorbent Preparation: The adsorbent material (e.g., activated clay, agricultural waste) is often washed with deionized water to remove impurities, dried in an oven, and sieved to obtain a uniform particle size.

  • Batch Adsorption Studies: A fixed mass of the adsorbent is added to a series of flasks containing a known volume and concentration of the this compound solution. The flasks are then agitated in a shaker at a constant temperature and speed for different time intervals.

  • Sample Analysis: At predetermined time intervals, samples are withdrawn from the flasks, and the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Data Analysis: The amount of dye adsorbed per unit mass of adsorbent at time t (q_t) is calculated. The experimental data (q_t vs. t) are then fitted to the linear forms of the pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants (k₁, k₂), equilibrium adsorption capacity (q_e), and correlation coefficients (R²).

Logical Workflow for Kinetic Model Determination

The process of determining the best-fit kinetic model for the adsorption of this compound can be visualized as a logical workflow. This involves collecting experimental data, applying both the pseudo-first-order and pseudo-second-order models, and then comparing their correlation coefficients to ascertain the predominant adsorption mechanism.

G cluster_exp Experimental Phase cluster_model Kinetic Modeling cluster_analysis Model Evaluation ExpData Batch Adsorption Experiment (qt vs. t data for this compound) PFO Pseudo-First-Order Model log(qe - qt) vs. t ExpData->PFO PSO Pseudo-Second-Order Model t/qt vs. t ExpData->PSO Compare Compare Correlation Coefficients (R²) PFO->Compare PSO->Compare Conclusion Determine Best Fit Model & Adsorption Mechanism Compare->Conclusion

Caption: Workflow for kinetic model evaluation in this compound adsorption.

Conclusion

Based on the reviewed literature, the adsorption of this compound onto various adsorbents is predominantly and more accurately described by the pseudo-second-order kinetic model.[5][6][7][8][9] The consistently high correlation coefficients (R² > 0.99) for the PSO model suggest that the rate-limiting step is likely chemisorption. This implies that the adsorption process involves strong, specific interactions between the dye molecules and the surface of the adsorbents. While the pseudo-first-order model can also be applied, it generally provides a poorer fit to the experimental data for the entire adsorption period. The prevalence of the pseudo-second-order kinetics provides valuable insight for researchers and engineers in designing and optimizing adsorption systems for the effective removal of this compound from wastewater.

References

A Comparative Guide to Catalyst Reusability in the Degradation of Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance and Longevity in the Decomposition of a Persistent Azo Dye.

The effective removal of textile dyes, such as Basic Red 46, from wastewater is a critical environmental challenge. Advanced oxidation processes, particularly those employing catalysts, have shown great promise in degrading these complex organic molecules. A key factor in the practical application and economic viability of these catalysts is their reusability. This guide provides a comparative analysis of the reusability of different catalysts in the degradation of this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Reusable Catalysts

The longevity and sustained efficiency of a catalyst over multiple degradation cycles are paramount for its industrial application. Below is a summary of the performance of various catalysts in the degradation of this compound, highlighting their reusability.

CatalystInitial Degradation Efficiency (%)Efficiency after 3 Cycles (%)Efficiency after 5 Cycles (%)
ZnO/NaX Zeolite Composite ~96%Not ReportedMaintained high efficiency with minimal loss
MIL-53(Fe) >95% (for similar dyes)~90% (estimated for similar dyes)Not Reported
g-C3N4/TiO2 Composite ~98% (for similar dyes)>90% (for similar dyes)>85% (for similar dyes)

Note: Data for MIL-53(Fe) and g-C3N4/TiO2 is based on their performance with structurally similar dyes, as direct quantitative data for this compound was not available in the reviewed literature.

In-Depth Look at Catalyst Performance

ZnO/NaX Zeolite Composite: This composite has demonstrated exceptional potential for the degradation of this compound. Studies indicate that it maintains a high degradation efficiency of approximately 96% under solar irradiation.[1] Crucially, the composite exhibits excellent recyclability, retaining most of its effectiveness even after five degradation cycles with only minimal loss in efficiency.[1] This suggests a robust and stable catalytic activity, making it a strong candidate for long-term use.

Graphitic Carbon Nitride (g-C3N4) Composites: Composites based on g-C3N4, particularly when combined with TiO2, have shown high photocatalytic activity and good reusability for the degradation of various organic dyes. For example, a g-C3N4/TiO2 nanocomposite exhibited a degradation efficiency of over 95% for methylene (B1212753) blue and maintained over 85% of its initial activity after four cycles.[3] The excellent reusability is attributed to the stable structure of the composite and the efficient separation of photogenerated charge carriers.

Experimental Protocols

To ensure the validity and reproducibility of reusability studies, a standardized experimental protocol is essential. The following sections detail the methodologies for photocatalytic degradation and catalyst reusability testing.

General Photocatalytic Degradation Protocol

This protocol outlines the typical steps for assessing the photocatalytic activity of a catalyst in the degradation of this compound.

1. Preparation of this compound Solution:

  • A stock solution of this compound (e.g., 100 mg/L) is prepared by dissolving a precise amount of the dye in deionized water.

  • Working solutions of the desired concentration (e.g., 20 mg/L) are then prepared by diluting the stock solution.[1][4]

2. Photocatalytic Reaction Setup:

  • A specific volume of the this compound working solution is placed in a photoreactor.

  • The catalyst (e.g., 1 g/L of ZnO/NaX zeolite composite) is added to the solution.[1]

  • The pH of the suspension is adjusted to the optimal level for the specific catalyst (e.g., pH 7 for ZnO/NaX zeolite).[1]

  • The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst.[4]

3. Initiation of Photocatalysis and Sampling:

  • The light source (e.g., solar simulator or UV lamp) is turned on to initiate the photocatalytic reaction.[1][4]

  • Aliquots of the suspension are withdrawn at regular time intervals (e.g., 0, 30, 60, 90, 120, 150, 180 minutes).[1]

4. Sample Analysis:

  • The collected samples are centrifuged or filtered to remove the catalyst particles.[4]

  • The absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum absorption wavelength of this compound (approximately 530 nm).[1][4]

  • The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[1]

Catalyst Reusability Testing Protocol

This protocol details the steps to validate the reusability of a catalyst over multiple degradation cycles.

1. Catalyst Recovery:

  • After the first degradation cycle, the catalyst is separated from the solution by centrifugation or filtration.

2. Catalyst Washing and Drying:

  • The recovered catalyst is washed multiple times with deionized water and/or ethanol (B145695) to remove any adsorbed dye molecules and byproducts.

  • The washed catalyst is then dried in an oven at a specific temperature (e.g., 60-100 °C) for several hours to ensure the removal of all moisture.

3. Subsequent Degradation Cycles:

  • The dried, regenerated catalyst is then added to a fresh solution of this compound.

  • The photocatalytic degradation experiment is repeated under the same conditions as the initial cycle.

  • This process of recovery, washing, drying, and reuse is repeated for the desired number of cycles (e.g., 3 to 5 times).

4. Evaluation of Reusability:

  • The degradation efficiency is calculated for each cycle.

  • A minimal decrease in degradation efficiency over multiple cycles indicates high reusability and stability of the catalyst.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key workflows.

cluster_prep Preparation cluster_reaction Photocatalytic Degradation cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye and Catalyst prep_dye->mix prep_catalyst Prepare Catalyst Suspension prep_catalyst->mix dark Stir in Dark (Adsorption-Desorption Equilibrium) mix->dark irradiate Irradiate with Light Source dark->irradiate sample Take Samples at Intervals irradiate->sample separate Separate Catalyst (Centrifuge/Filter) sample->separate measure Measure Absorbance (UV-Vis) separate->measure calculate Calculate Degradation Efficiency measure->calculate start Initial Degradation Cycle recover Recover Catalyst (Centrifugation/Filtration) start->recover wash Wash Catalyst (DI Water/Ethanol) recover->wash dry Dry Catalyst wash->dry reuse Reuse in New Degradation Cycle dry->reuse reuse->recover Repeat for multiple cycles evaluate Evaluate Degradation Efficiency reuse->evaluate

References

Cross-Laboratory Perspectives on Basic Red 46 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like Basic Red 46 is paramount for ensuring data integrity and reproducibility. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, drawing upon data from various studies to offer a cross-laboratory perspective on performance and application.

This compound, a cationic azo dye, finds extensive use in the textile and paper industries.[1] Its prevalence necessitates reliable analytical methods for its quantification in various matrices, from industrial wastewater to consumer products.[1][2] This guide delves into the two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) and UV-Visible Spectrophotometry.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound quantification hinges on factors such as sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the quantitative performance of HPLC-UV and UV-Visible Spectrophotometry based on published data.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC offers superior separation and quantification capabilities, especially in complex mixtures. When coupled with a UV detector, it provides a robust method for the analysis of dyes.[3][4]

ParameterReported PerformanceReference
**Linearity (R²) **0.9982 - 0.9997[5]
Limit of Detection (LOD) 0.1 ppm[6]
Limit of Quantitation (LOQ) Not explicitly stated for this compound, but generally low ng/mL to µg/mL range for similar dyes.[5]
Accuracy/Recovery Typically within 95-105% for validated methods.[6]
Precision (RSD) Generally < 2% for intra-day and < 5% for inter-day variability.[7]
UV-Visible Spectrophotometry

Spectrophotometry provides a simpler and more rapid method for quantification, suitable for less complex samples where interfering substances are minimal.

ParameterReported PerformanceReference
Wavelength of Max. Absorbance (λmax) 530 nm[8]
Linearity (R²) Typically > 0.99[9]
Limit of Detection (LOD) Dependent on instrument and sample matrix.[10]
Limit of Quantitation (LOQ) Dependent on instrument and sample matrix.[9]
Precision Generally higher variability compared to HPLC.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the validation of analytical methods across different laboratories.

HPLC-UV Method for Dye Quantification

This protocol is a generalized procedure based on common practices for analyzing synthetic dyes.[4][5]

1. Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the filtered solution to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection: UV detector set at the λmax of this compound (530 nm).[8]

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve.

UV-Visible Spectrophotometry Method

This protocol outlines a standard procedure for the quantification of dyes using spectrophotometry.[9]

1. Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a suitable solvent (e.g., deionized water).

  • Ensure the solution is clear and free of suspended particles.

  • Dilute the solution to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

2. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure the absorbance at the λmax of this compound (530 nm).[8]

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the prepared sample solution.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of each standard and construct a calibration curve by plotting absorbance against concentration.

4. Quantification:

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and UV-Visible Spectrophotometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Dilute to Range C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 530 nm F->G I Determine Peak Area G->I H Generate Calibration Curve J Calculate Concentration H->J I->J

HPLC-UV Quantification Workflow

Spectrophotometry_Workflow cluster_prep_spec Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_quant_spec Quantification A_spec Weigh Sample B_spec Dissolve in Solvent A_spec->B_spec C_spec Dilute to Absorbance Range B_spec->C_spec F_spec Measure Sample Absorbance C_spec->F_spec D_spec Set λmax to 530 nm E_spec Blank with Solvent D_spec->E_spec E_spec->F_spec H_spec Interpolate Concentration F_spec->H_spec G_spec Generate Calibration Curve G_spec->H_spec

References

Benchmarking Basic Red 46 Removal: A Comparative Analysis Against Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Removal Efficacy and Methodologies

The effective removal of azo dyes, such as Basic Red 46 (BR 46), from wastewater is a critical challenge in environmental remediation and is of significant interest to researchers and professionals in drug development who may utilize these compounds or deal with their environmental impact. This guide provides a comparative analysis of BR 46 removal against other common azo dyes, Methylene Blue (MB) and Basic Yellow 28 (BY 28), across different treatment technologies. The data presented is compiled from various experimental studies to offer a clear benchmark of performance.

Data Presentation: Quantitative Comparison of Removal Efficiencies

The following table summarizes the performance of different removal techniques for this compound and other selected azo dyes under various experimental conditions. This allows for a direct comparison of their removability.

Azo DyeRemoval MethodAdsorbent/CatalystKey ParameterValueReference
This compound Anaerobic DecolorizationAnaerobic SludgeAbiotic Removal Efficiency25%[1]
Methylene BlueAnaerobic DecolorizationAnaerobic SludgeAbiotic Removal Efficiency40%[1]
This compound Anaerobic Decolorization (with glucose)Anaerobic SludgeTime for Complete Removal25 hours[1]
Methylene BlueAnaerobic Decolorization (with glucose)Anaerobic SludgeTime for Complete Removal50 hours[1]
This compound AdsorptionBentonite (B74815)Monolayer Adsorption Capacity333.3 mg/g[2][3]
Basic Yellow 28AdsorptionBentoniteMonolayer Adsorption Capacity256.4 mg/g[2][3]
This compound AdsorptionBoron Industry WasteMaximum Adsorption Capacity74.73 mg/g[4][5]
Basic Yellow 28AdsorptionBoron Industry WasteMaximum Adsorption Capacity75.00 mg/g[4][5]
This compound Photocatalytic Degradation (UV/TiO₂/Periodate)TiO₂Apparent Degradation Rate Constant (k_app)Higher than BY 28[6]
Basic Yellow 28Photocatalytic Degradation (UV/TiO₂/Periodate)TiO₂Apparent Degradation Rate Constant (k_app)Lower than BR 46[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key removal techniques cited in this guide.

Anaerobic Decolorization of this compound and Methylene Blue

This protocol is based on the study of anaerobic sludge decolorization.[1]

  • Materials:

    • Anaerobic sludge from an upflow anaerobic sludge blanket (UASB) reactor.

    • This compound and Methylene Blue stock solutions.

    • Glucose (as a co-substrate).

    • 500 ml glass serum bottles with rubber screw caps.

  • Procedure:

    • Abiotic Control: Prepare serum bottles with 200 ml working volume containing the respective dye solutions (25, 50, and 100 mg/l) without the addition of anaerobic sludge.

    • Biotic Decolorization (without co-substrate): Prepare serum bottles with 200 ml working volume containing anaerobic sludge and the respective dye solutions at varying concentrations (25, 50, and 100 mg/l).

    • Biotic Decolorization (with co-substrate): Prepare serum bottles with 200 ml working volume containing anaerobic sludge, a constant dye concentration (100 mg/l), and varying concentrations of glucose (500, 1000, 1500, 2000, and 3000 mg/l).

    • Seal all bottles and incubate under anaerobic conditions.

    • Monitor the decolorization over time by measuring the absorbance of the supernatant at the maximum wavelength of each dye using a spectrophotometer.

Adsorption of this compound and Basic Yellow 28 onto Bentonite

This protocol is derived from the comparative adsorption study on bentonite.[2][3]

  • Materials:

    • Bentonite adsorbent.

    • This compound and Basic Yellow 28 stock solutions.

    • Batch reactor system.

  • Procedure:

    • Prepare a series of dye solutions of varying initial concentrations for both single and binary (mixed) dye systems.

    • Add a known amount of bentonite to each dye solution in the batch reactors.

    • Agitate the mixtures at a constant temperature until equilibrium is reached.

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Determine the final dye concentration in the supernatant using a first-order derivative spectrophotometric method to analyze the binary mixtures.

    • Calculate the amount of dye adsorbed per unit mass of bentonite at equilibrium.

    • Fit the experimental data to Langmuir and Freundlich isotherm models to determine the adsorption capacities.

Photocatalytic Degradation of this compound and Basic Yellow 28

This protocol is based on the UV/TiO₂/periodate (B1199274) system for dye degradation.[6]

  • Materials:

    • Titanium dioxide (TiO₂) photocatalyst.

    • This compound and Basic Yellow 28 stock solutions.

    • Periodate ion (IO₄⁻) solution.

    • UV irradiation source.

    • Photoreactor.

  • Procedure:

    • Prepare single and binary dye solutions of known initial concentrations.

    • Add a specific amount of TiO₂ catalyst to the dye solution in the photoreactor.

    • Adjust the initial pH of the solution to the desired value.

    • Add varying concentrations of periodate ion to the suspension.

    • Irradiate the suspension with a UV lamp while stirring continuously.

    • Withdraw samples at regular time intervals and filter to remove the catalyst.

    • Analyze the concentration of the dyes in the filtrate using a spectrophotometer. For binary mixtures, a first-order derivative spectrophotometric method is employed.

    • Calculate the degradation efficiency and determine the apparent reaction rate constants by applying the Langmuir-Hinshelwood kinetic model.

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Dye_Solution Prepare Dye Solutions (Single & Binary) Mixing Mix Dye Solution with Adsorbent/Catalyst Dye_Solution->Mixing Adsorbent_Catalyst Prepare Adsorbent/ Catalyst Adsorbent_Catalyst->Mixing Reaction Incubate/Irradiate/ Agitate Mixing->Reaction Sampling Withdraw Samples at Intervals Reaction->Sampling Separation Separate Solid from Liquid Sampling->Separation Measurement Measure Final Dye Concentration Separation->Measurement Calculation Calculate Removal Efficiency/Capacity Measurement->Calculation

Caption: A generalized workflow for dye removal experiments.

The following diagram illustrates a typical signaling pathway for photocatalytic degradation.

Photocatalysis_Pathway cluster_catalyst Semiconductor Catalyst (e.g., TiO₂) cluster_reactions Redox Reactions CB Conduction Band (e⁻) O2_reduction O₂ + e⁻ → •O₂⁻ CB->O2_reduction VB Valence Band (h⁺) H2O_oxidation H₂O + h⁺ → •OH + H⁺ VB->H2O_oxidation Dye_oxidation Dye + h⁺ → Dye⁺ VB->Dye_oxidation Dye_degradation Dye + •OH / •O₂⁻ → Degradation Products O2_reduction->Dye_degradation H2O_oxidation->Dye_degradation Degradation_Products CO₂ + H₂O + Mineral Acids Dye_degradation->Degradation_Products UV_Light UV Light (hν) UV_Light->VB excites e⁻ to CB Dye Azo Dye Dye->Dye_oxidation Dye->Dye_degradation

Caption: Signaling pathway of photocatalytic azo dye degradation.

References

Safety Operating Guide

Proper Disposal of Basic Red 46: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate, essential safety and logistical information for the handling and disposal of Basic Red 46, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound, a cationic azo dye, requires careful handling and disposal due to its potential health and environmental hazards.[1][2][3] Adherence to proper disposal protocols is crucial for minimizing risks and ensuring a safe laboratory environment. This guide provides detailed procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. The substance is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[2][4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][2]

  • Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[1][2]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[1]

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the generation and accumulation of dust.[1] An eyewash station and safety shower must be readily accessible.[1][4]

Quantitative Safety Data

The following table summarizes key quantitative safety and hazard information for this compound.

ParameterValue/InformationSource
GHS Hazard Statements H318: Causes serious eye damage. H412: Harmful to aquatic life with long lasting effects.[2][4]
GHS Precautionary Statements P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an appropriate treatment and disposal facility...[2][4]
Chemical Formula C18H21BrN6[1]
Molecular Weight 401.31 g/mol [1]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a multi-step process that prioritizes safety and environmental responsibility.

1. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a clearly labeled, sealed container.

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, labeled, and sealed container. Do not mix with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[1]

2. Spill Management:

  • In case of a spill, immediately evacuate the area if the spill is large or if you are unsure how to handle it.

  • For small spills, and while wearing appropriate PPE, carefully sweep or vacuum the solid material into a designated waste container.[1] Avoid generating dust.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Clean the spill area with soap and water.

3. Pre-Treatment of Aqueous Waste (Recommended): For dilute aqueous solutions of this compound, a pre-treatment step to remove the dye from the solution is recommended before final disposal. Adsorption is an effective method for this purpose.

  • Experimental Protocol for Adsorption Pre-Treatment:

    • Select Adsorbent: Activated carbon is a highly effective adsorbent for this compound.

    • Determine Dosage: The amount of activated carbon will depend on the concentration of the dye. As a starting point, a dosage of 0.5 g/L can be effective for concentrations up to 50 mg/L.

    • Procedure:

      • Place the aqueous this compound waste in a suitable container (e.g., an Erlenmeyer flask).

      • Add the determined amount of activated carbon.

      • Stir the mixture at room temperature for at least 60 minutes to allow for sufficient adsorption.

      • Separate the activated carbon from the solution by filtration.

    • Disposal of Adsorbent: The activated carbon, now containing the adsorbed dye, should be disposed of as solid chemical waste.

    • Treated Liquid: The remaining liquid, now largely de-colorized, should still be collected and disposed of as hazardous chemical waste, as it may contain residual dye and byproducts.

4. Final Disposal:

  • Consult Regulations: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and must consult state and local hazardous waste regulations for complete and accurate classification.[1]

  • Professional Disposal Service: The ultimate disposal of this compound waste, including the solid dye, contaminated materials, and pre-treated solutions, must be handled by a licensed chemical waste disposal company. Contact your institution's EHS office to arrange for pickup.

  • Disposal Methods: Approved disposal methods include sending the waste to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Do not discharge this compound or its solutions into the sewer system.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_start cluster_assessment cluster_solid cluster_liquid cluster_final start Start: Handling this compound Waste waste_type Identify Waste Type start->waste_type collect_solid Collect in Labeled, Sealed Container waste_type->collect_solid Solid collect_liquid Collect Aqueous Waste in Labeled, Sealed Container waste_type->collect_liquid Aqueous Solution store Store Waste Securely collect_solid->store pretreat Pre-treat with Adsorbent (e.g., Activated Carbon) collect_liquid->pretreat separate Separate Adsorbent (now solid waste) pretreat->separate separate->collect_solid Treated Solid separate->collect_liquid Treated Liquid contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Professional Waste Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Basic Red 46

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Basic Red 46, a chemical requiring stringent protective measures. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Hazard Analysis of this compound

While specific quantitative exposure limits from regulatory bodies like OSHA or ACGIH have not been established for this compound, the available safety data sheets (SDS) consistently highlight its potential hazards. A qualitative summary of these risks is presented below to inform your safety protocols.

Hazard TypeDescriptionGHS Hazard Statement
Eye Damage Causes serious eye damage.[1][2]H318[1][2]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][2]H412[1][2]
Skin Irritation May cause skin irritation in sensitive individuals upon prolonged or repeated contact.[3]Not specified
Respiratory Irritation Dust may cause irritation to the respiratory tract.[3]Not specified
Ingestion Harmful if swallowed, may cause gastrointestinal irritation.[3]H302 (As per some suppliers)[4]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations involving this chemical.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields.[2]EN 166 (EU) or NIOSH (US) approved.[2]
Hands Chemical impermeable gloves.[2]Must satisfy EU Directive 89/686/EEC and the standard EN 374.[2]
Body Fire/flame resistant and impervious clothing; lab coat.-
Respiratory A full-face respirator is recommended if exposure limits are exceeded or if dust/aerosols are generated.[2]NIOSH approved respirator.

Experimental Protocol: Safe Handling of this compound

This step-by-step guide details the necessary precautions for handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ensure that a safety shower and an eyewash station are readily accessible.[1]

  • Minimize dust generation and accumulation.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Gloves must be inspected for any signs of damage prior to use.[2]

3. Handling and Use:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

5. Accidental Spills:

  • Evacuate personnel from the spill area.

  • Wear full PPE, including respiratory protection, during cleanup.

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

  • Prevent the chemical from entering drains or sewer systems.[2]

6. Disposal Plan:

  • Dispose of this compound and its container in accordance with local, state, and federal regulations.

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not contaminate water, foodstuffs, or feed during storage or disposal.[2]

Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling & Use cluster_disposal Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) check_safety->don_ppe handle_chem Handle this compound - Avoid dust/aerosols - Use non-sparking tools don_ppe->handle_chem storage Store Properly (Tightly sealed, cool, dry) handle_chem->storage dispose Dispose of Waste (Licensed facility/incineration) handle_chem->dispose After use storage->handle_chem For subsequent use

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.